Methyltetrazine-PEG2-DBCO
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C32H30N6O4 |
|---|---|
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C32H30N6O4/c1-23-34-36-32(37-35-23)26-12-14-28(15-13-26)42-21-20-41-19-18-33-30(39)16-17-31(40)38-22-27-8-3-2-6-24(27)10-11-25-7-4-5-9-29(25)38/h2-9,12-15H,16-22H2,1H3,(H,33,39) |
Clave InChI |
LJLWQUVWXUTVLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origen del producto |
United States |
Foundational & Exploratory
What is the structure of Methyltetrazine-PEG2-DBCO?
An In-depth Technical Guide to Methyltetrazine-PEG2-DBCO
Core Structure and Properties
This compound is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation and drug development.[1][2] Its structure is meticulously designed to connect two different molecules with high specificity and efficiency through two independent bioorthogonal reactions. This molecule is composed of three key components: a methyltetrazine moiety, a dibenzocyclooctyne (DBCO) group, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][3]
The methyltetrazine group is reactive towards trans-cyclooctene (B1233481) (TCO) and other strained alkenes via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[4][5][6][7] This reaction is known for its exceptionally fast kinetics, making it one of the most rapid bioorthogonal reactions available.[4][5][6][7] The DBCO group, on the other hand, reacts with azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][3][8] The PEG2 spacer, consisting of two ethylene (B1197577) glycol units, enhances the solubility of the molecule in aqueous buffers, which is crucial for biological applications.[3][4][6]
The unique architecture of this compound allows for the precise and covalent linkage of two different biomolecules, such as proteins, peptides, or nucleic acids, that have been pre-functionalized with either an azide (B81097) or a TCO group.[2][3] This dual reactivity enables the construction of complex bioconjugates and has found widespread use in applications like fluorescent imaging, drug delivery, and proteomics.[1][4]
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₃₀N₆O₄ | [9][10] |
| Molecular Weight | 562.6 g/mol | [1][3][9][10] |
| Purity | Typically >95% | [1][9][10] |
| Physical Form | Red oil or solid | [5] |
| Solubility | Soluble in DMSO, DMF, THF, and DCM | [4][5][6] |
| Storage Conditions | -20°C | [4][5][6][11] |
Molecular Structure and Bioorthogonal Reactivity
The structure of this compound is defined by its three functional components. The following diagram illustrates this modular arrangement.
References
- 1. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Methyltetrazine-PEG2-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glycomindsynth.com [glycomindsynth.com]
- 10. glycomindsynth.com [glycomindsynth.com]
- 11. Methyltetrazine-PEG2-bis-PEG3-DBCO | BroadPharm [broadpharm.com]
An In-depth Technical Guide on the Mechanism of Action for Methyltetrazine-PEG2-DBCO in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been revolutionized by the advent of click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. Among the most prominent of these is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles. This guide provides a detailed examination of the mechanism of action involving methyltetrazine and dibenzocyclooctyne (DBCO), two key reagents in bioorthogonal chemistry. While "Methyltetrazine-PEG2-DBCO" may refer to a bifunctional linker used in specific applications, this guide will focus on the fundamental reaction between the methyltetrazine and DBCO moieties, often facilitated by a polyethylene (B3416737) glycol (PEG) linker for improved solubility and biocompatibility.[1][2][3][4]
Core Principles of the Methyltetrazine-DBCO Reaction
The reaction between a methyltetrazine and DBCO is a cornerstone of bioorthogonal chemistry, allowing for the specific and efficient conjugation of biomolecules in complex biological environments.[5] This reaction is a type of IEDDA cycloaddition, which is characterized by its exceptionally fast kinetics and the absence of a need for a catalyst, such as copper, which can be toxic to living systems.[6][7][8]
Key Features:
-
Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (aqueous solution, neutral pH, and ambient temperature) without the need for cytotoxic catalysts.[1][5][8]
-
High Selectivity: The methyltetrazine and DBCO groups are highly selective for each other and do not react with other functional groups typically found in biological systems.[5][9]
-
Rapid Kinetics: The IEDDA reaction between tetrazines and strained alkenes like DBCO is one of the fastest bioorthogonal reactions known, enabling conjugation at low concentrations.[5][10][11]
-
Stability: The resulting dihydropyridazine (B8628806) linkage is stable under physiological conditions.[1][2]
The Reaction Mechanism: An Inverse-Electron-Demand Diels-Alder Cycloaddition
The underlying mechanism of the methyltetrazine-DBCO reaction is an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[12][13] In this reaction, the electron-poor tetrazine acts as the diene, and the electron-rich, strained DBCO acts as the dienophile.
The reaction proceeds in the following steps:
-
Cycloaddition: The tetrazine and DBCO undergo a [4+2] cycloaddition to form a highly unstable, bicyclic intermediate.[7]
-
Retro-Diels-Alder: This intermediate rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N2).[14] This step is irreversible and drives the reaction to completion.[12]
-
Product Formation: The loss of nitrogen results in the formation of a stable 4,5-dihydropyridazine derivative.[7] This product can then tautomerize to a more stable 1,4-dihydropyridazine, which can be subsequently oxidized to the final pyridazine (B1198779) product.[14]
The use of a PEG linker, such as PEG2, enhances the aqueous solubility of the reactants and can provide spatial separation between the conjugated molecules, which can be crucial in maintaining their biological activity.[5]
Quantitative Data
The kinetics of the methyltetrazine-DBCO reaction are a key advantage for its use in bioconjugation. The following table summarizes typical reaction parameters.
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant (k2) | Up to 10^5 M⁻¹s⁻¹ | Aqueous buffer, 37°C | [11] |
| Reaction Time | Minutes to a few hours | Micromolar concentrations | [15][16] |
| Stability of Linkage | Stable in physiological conditions | pH 7.4, 37°C | [1][2] |
| Wavelength for Monitoring | ~520 nm (disappearance of tetrazine) | Spectrophotometry | [12] |
Note: The specific rate constant can vary depending on the substituents on the tetrazine and the specific structure of the cyclooctyne.[17] For instance, a kinetically slower but more stable and water-soluble tetrazine, 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine, showed no significant reaction with DBCO-PEG4-acid over 48 hours at 37°C in PBS, while other tetrazines can react much more rapidly.[18]
Experimental Protocols
Below are generalized protocols for the labeling of a protein with DBCO and subsequent conjugation with a methyltetrazine-functionalized molecule.
Protocol for Antibody Labeling with DBCO-NHS Ester
This protocol describes the functionalization of an antibody with DBCO moieties using an N-hydroxysuccinimide (NHS) ester.[19]
Materials:
-
Antibody solution (e.g., in PBS)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: If necessary, remove any interfering substances like BSA or gelatin from the antibody solution. Concentrate the antibody to approximately 1 mg/mL.[19]
-
DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[19]
-
Labeling Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should be around 20%. Incubate for 60 minutes at room temperature with gentle mixing.[19]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[19]
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching buffer using a desalting column equilibrated with PBS. The DBCO-labeled antibody is now ready for conjugation.[19]
Protocol for Copper-Free Click Chemistry Conjugation
This protocol details the conjugation of the DBCO-labeled antibody with a methyltetrazine-functionalized molecule.[20]
Materials:
-
DBCO-labeled antibody
-
Methyltetrazine-functionalized molecule (e.g., a fluorescent dye or drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare a solution of the DBCO-labeled antibody in the reaction buffer. Dissolve the methyltetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
Conjugation Reaction: Mix the DBCO-labeled antibody with a 2-4x molar excess of the methyltetrazine-functionalized molecule.[19]
-
Incubation: Incubate the reaction mixture overnight at 4°C or for 30 minutes to 2 hours at room temperature or 37°C.[16][19] The progress of the reaction can be monitored by the disappearance of the pink color of the tetrazine.[16]
-
Purification (Optional): If necessary, the final conjugate can be purified from unreacted starting materials using size-exclusion chromatography or HPLC.[19]
Applications in Research and Drug Development
The methyltetrazine-DBCO click chemistry has found widespread applications in various fields due to its robustness and biocompatibility.[6][21]
-
Drug Discovery and Development: This chemistry is utilized in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy and in the development of novel drug delivery systems.[3][6][7]
-
Bioconjugation and Labeling: It is widely used for the site-specific labeling of proteins, nucleic acids, and other biomolecules with fluorescent probes, affinity tags, or other reporter molecules for imaging and diagnostic purposes.[7][22][23]
-
Materials Science: The reaction is employed in the development of advanced biomaterials and smart polymers.[3]
-
Radiochemistry: The rapid kinetics make it ideal for the synthesis of radiotracers for PET and SPECT imaging.[7][11][22]
References
- 1. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. DBCO-SS-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. chemimpex.com [chemimpex.com]
- 4. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 5. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 8. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 9. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners [medsci.org]
- 13. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Tetrazine-tans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. dash.harvard.edu [dash.harvard.edu]
- 18. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. help.lumiprobe.com [help.lumiprobe.com]
- 20. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. mdpi.com [mdpi.com]
- 23. Site-Specific Protein Labeling with Tetrazine Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Properties of Methyltetrazine-PEG2-DBCO as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG2-DBCO is a heterobifunctional linker that has emerged as a powerful tool in the field of bioconjugation, particularly for the development of complex biomolecules such as antibody-drug conjugates (ADCs). Its unique architecture, featuring a methyltetrazine moiety, a dibenzocyclooctyne (DBCO) group, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables precise and efficient coupling of molecules through two distinct bioorthogonal "click" reactions. This guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of this compound.
Core Properties of this compound
The utility of this compound stems from its well-defined chemical structure, which imparts specific functionalities and advantages in bioconjugation strategies.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. The PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugates, which is particularly beneficial when working with hydrophobic molecules.[1][2]
| Property | Value | Reference(s) |
| Chemical Formula | C₃₂H₃₀N₆O₄ | [3] |
| Molecular Weight | 562.62 g/mol | [4] |
| CAS Number | 2698340-95-1 | [3][4] |
| Appearance | Red solid/foam | [5][6] |
| Purity | Typically >95% (HPLC) | [1] |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM, THF, acetonitrile); enhanced solubility in aqueous buffers due to the PEG spacer. | [5][6][7] |
| Storage Conditions | -20°C, desiccated | [5][6] |
Principles of Reactivity and Applications
This compound possesses two bioorthogonal reactive handles, allowing for sequential or orthogonal conjugation strategies.[1][8] This dual reactivity is central to its application in creating complex molecular constructs.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-functionalized molecules in a highly efficient and catalyst-free "click" reaction.[] This reaction is ideal for conjugating sensitive biomolecules as it proceeds under mild, physiological conditions.[]
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The methyltetrazine moiety undergoes an extremely rapid and selective reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[10][11] This iEDDA reaction is one of the fastest bioorthogonal reactions known, enabling efficient labeling at very low concentrations.[10][12]
The PEG2 spacer plays a crucial role by not only improving solubility but also by providing spatial separation between the conjugated molecules, which can help to preserve the biological activity of proteins or antibodies by minimizing steric hindrance.[5][13][14]
Reaction Kinetics
The reaction rates of the two click functionalities of this compound are critical for designing conjugation experiments. The table below provides typical second-order rate constants for these reactions. It is important to note that the exact rate can be influenced by the specific reaction partners, solvent, and temperature.
| Reaction | Dienophile/Dipolarophile | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| iEDDA | trans-cyclooctene (TCO) | 1,000 - 30,000 | [10][15] |
| SPAAC | Azide | 0.1 - 2.0 | [16] |
Experimental Protocols
The following protocols provide a general framework for using this compound in a two-step bioconjugation strategy. This example describes the initial conjugation of an azide-containing molecule to the DBCO moiety, followed by the reaction of the methyltetrazine group with a TCO-functionalized protein.
Step 1: Conjugation of an Azide-Containing Molecule via SPAAC
This protocol outlines the reaction of this compound with an azide-functionalized small molecule (e.g., a drug or fluorescent dye).
Materials:
-
This compound
-
Azide-containing molecule
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-containing molecule with a 1.1 to 1.5-fold molar excess of the this compound stock solution.
-
If necessary, add reaction buffer to ensure the final concentration of the organic solvent is compatible with the stability of the reactants (typically <10% v/v).
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification (Optional but Recommended):
-
If the subsequent application requires a purified conjugate, the product can be purified from excess linker using reverse-phase HPLC.
-
Step 2: Conjugation to a TCO-Modified Protein via iEDDA
This protocol describes the reaction of the Methyltetrazine-PEG2-conjugate from Step 1 with a protein that has been functionalized with TCO groups.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified Methyltetrazine-PEG2-conjugate from Step 1
-
Quenching reagent (optional, e.g., excess TCO-containing small molecule)
Procedure:
-
Reaction Setup:
-
Add the Methyltetrazine-PEG2-conjugate to the solution of the TCO-modified protein. A 1.5 to 5-fold molar excess of the tetrazine conjugate over the TCO-modified protein is typically recommended to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature. Due to the rapid kinetics of the iEDDA reaction, shorter reaction times are often sufficient.
-
-
Quenching (Optional):
-
To quench any unreacted methyltetrazine groups, a small molecule containing a TCO group can be added to the reaction mixture.
-
-
Purification of the Final Conjugate:
-
Remove excess, unreacted Methyltetrazine-PEG2-conjugate and other small molecules using a desalting column or size-exclusion chromatography (SEC).[17] The column should be equilibrated with a buffer suitable for the final application (e.g., PBS, pH 7.4).
-
-
Analysis of the Final Conjugate:
Mandatory Visualizations
The following diagrams illustrate the key reactions and a general workflow for the use of this compound.
Conclusion
This compound is a versatile and powerful heterobifunctional linker that facilitates the precise construction of complex bioconjugates. Its dual bioorthogonal reactivity, coupled with the beneficial properties of the PEG spacer, makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies. By understanding its core properties and following robust experimental protocols, scientists can effectively leverage this linker to advance their research and develop novel molecular entities with enhanced therapeutic and diagnostic potential.
References
- 1. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyltetrazine-PEG7-DBCO | BroadPharm [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. conju-probe.com [conju-probe.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. precisepeg.com [precisepeg.com]
- 15. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyltetrazine-PEG2-DBCO for Bioconjugation Novices
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of bioconjugation, the precise and efficient linking of molecules is paramount. Methyltetrazine-PEG2-DBCO has emerged as a powerful heterobifunctional linker, enabling the straightforward conjugation of two different molecules with high specificity and efficiency. This guide provides a comprehensive overview of its core properties, reaction mechanisms, and practical applications, with a focus on providing foundational knowledge for researchers new to bioconjugation.
This compound is a versatile molecule comprised of three key components: a highly reactive methyltetrazine moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. This unique structure allows for two distinct and orthogonal bioorthogonal "click" reactions, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), targeted therapies, and advanced molecular imaging agents.
Core Properties and Reaction Chemistry
The utility of this compound stems from its two distinct reactive ends, which can be addressed in a sequential or orthogonal manner. The central PEG2 linker enhances the solubility of the molecule in aqueous buffers, a critical feature for most biological applications.
The Two-Fold Reactive Nature
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition : The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is characterized by its high speed and bioorthogonality, proceeding efficiently in complex biological media without interfering with native functional groups.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : The DBCO group reacts specifically with azide-functionalized molecules. This reaction is also a type of "click chemistry" that is copper-free, making it highly biocompatible for use in living systems.
The orthogonality of these two reactions is a key advantage; the methyltetrazine will not react with the azide, and the DBCO will not react with the TCO, allowing for precise control over the conjugation process.
Quantitative Data
The efficiency of bioconjugation reactions is critically dependent on their kinetics. The following table summarizes the key quantitative data for the reactions involving this compound.
| Parameter | Methyltetrazine-TCO Reaction | DBCO-Azide Reaction | Reference(s) |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | |
| Second-Order Rate Constant (k) | 800 - 30,000 M⁻¹s⁻¹ | ~0.6 - 1.0 M⁻¹s⁻¹ | |
| Reaction Conditions | Aqueous buffers (e.g., PBS), pH 6-9, room temperature | Aqueous buffers (e.g., PBS), room temperature | |
| Catalyst Required | No | No | |
| Stability of Linker Moiety | Methyltetrazine is moderately stable in aqueous solution. | DBCO is highly stable. |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing a heterobifunctional linker like this compound. These protocols are adapted from established procedures for similar molecules and should be optimized for specific applications.
Protocol 1: Two-Step Protein-Small Molecule Conjugation
This protocol describes the sequential conjugation of a TCO-modified protein and an azide-containing small molecule (e.g., a fluorescent dye or drug) using this compound.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Azide-containing small molecule
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column or dialysis cassettes
Procedure:
-
Step 1: Reaction of this compound with TCO-modified Protein a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). b. To the TCO-modified protein solution, add the this compound stock solution to achieve a 1.5 to 5-fold molar excess of the linker. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing. d. Purify the resulting protein-linker conjugate using a desalting column or dialysis to remove excess, unreacted this compound.
-
Step 2: Reaction of Protein-Linker Conjugate with Azide-Small Molecule a. Prepare a stock solution of the azide-containing small molecule in a compatible solvent (e.g., DMSO). b. Add the azide-small molecule stock solution to the purified protein-linker conjugate. A 5 to 10-fold molar excess of the small molecule is typically used. c. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. d. Purify the final protein-small molecule conjugate using SEC to remove the unreacted small molecule.
-
Characterization: a. Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.
Protocol 2: Pre-targeting Workflow for In Vivo Imaging
This protocol outlines a general procedure for a pre-targeting strategy where a TCO-modified antibody is administered first, followed by a smaller, radiolabeled molecule conjugated to this compound.
Materials:
-
TCO-modified antibody specific to the target of interest
-
This compound
-
Azide-functionalized radiolabel (e.g., a chelator for a radionuclide)
-
Animal model with the target of interest
Procedure:
-
Preparation of the Imaging Agent: a. Conjugate the azide-functionalized radiolabel to this compound via the DBCO-azide reaction as described in Protocol 1, Step 2. b. Purify the resulting Methyltetrazine-PEG2-radiolabel conjugate.
-
In Vivo Administration: a. Administer the TCO-modified antibody to the animal model and allow sufficient time for it to accumulate at the target site and clear from circulation (typically 24-72 hours). b. Administer the purified Methyltetrazine-PEG2-radiolabel conjugate. c. The fast IEDDA reaction will occur in vivo at the target site, concentrating the radiolabel.
-
Imaging: a. At appropriate time points after the administration of the imaging agent, perform imaging (e.g., PET or SPECT) to visualize the distribution of the radiolabel.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms and a general experimental workflow for dual-labeling.
Caption: Orthogonal reactivity of this compound.
Caption: Workflow for dual-labeling of a protein.
The Pivotal Role of the PEG2 Spacer in Methyltetrazine-PEG2-DBCO Functionality: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a polyethylene (B3416737) glycol (PEG) spacer in bifunctional linkers is a cornerstone of modern bioconjugation, profoundly influencing the stability, solubility, and in vivo performance of complex biologics. This technical guide delves into the specific role of the short PEG2 spacer in the context of the increasingly utilized Methyltetrazine-PEG2-DBCO linker. This molecule is a key player in the realm of bioorthogonal chemistry, enabling precise and efficient conjugation of biomolecules for applications ranging from targeted drug delivery to advanced in vivo imaging.
Core Principles: The Function of the PEG2 Spacer
The this compound linker is comprised of three key functional moieties: a methyltetrazine group for rapid, bioorthogonal "click" chemistry with trans-cyclooctene (B1233481) (TCO), a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azides, and a central PEG2 spacer. While seemingly a simple component, the discrete two-unit polyethylene glycol chain plays a multifaceted role that is critical to the overall functionality of the linker.
The primary functions of the PEG2 spacer include:
-
Enhanced Hydrophilicity and Solubility: Many therapeutic payloads and fluorescent dyes are inherently hydrophobic. The hydrophilic nature of the PEG2 spacer increases the overall water solubility of the entire conjugate, mitigating the risk of aggregation, which can diminish efficacy and trigger an immune response. This is particularly crucial in the development of antibody-drug conjugates (ADCs) where hydrophobic drugs are attached to a large protein.[1][2][3][4][5][6][7]
-
Modulation of Steric Hindrance: The defined length of the PEG2 spacer provides critical spatial separation between the conjugated biomolecules. A very short linker might lead to steric clash, potentially impairing the biological activity of a protein or antibody. Conversely, an excessively long PEG chain could wrap around the conjugate, hindering access to its target. The PEG2 spacer often represents a favorable balance for many applications.[2][8][9][10][11][12]
-
Improved Pharmacokinetics: By increasing the hydrophilicity and providing a degree of shielding, the PEG2 spacer can contribute to a longer circulation half-life and alter the biodistribution of the bioconjugate. This can lead to improved drug exposure at the target site and a better overall therapeutic index.[7]
-
Biocompatibility: PEG is well-established as a biocompatible polymer, reducing the immunogenicity of the resulting bioconjugate.[5]
Quantitative Data Presentation
While specific head-to-head quantitative data for this compound versus longer PEG variants is often application-dependent and proprietary, the following tables summarize representative data on the general impact of PEGylation and the properties of the reactive moieties.
| Property | Short PEG Spacer (e.g., PEG2, PEG4) | Long PEG Spacer (e.g., PEG12, PEG24) | References |
| Solubility | Moderate increase | Significant increase | [2][4] |
| Steric Hindrance | Less likely to interfere with target binding | Can potentially interfere with target binding | [2][8][11][12] |
| Flexibility | Limited | High | [9] |
| Aggregation Reduction | Effective for moderately hydrophobic molecules | Highly effective for very hydrophobic molecules | [2] |
| Parameter | Value | References |
| Methyltetrazine-TCO Reaction Rate (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹ (highly dependent on tetrazine and TCO structure) | [3][13] |
| DBCO-Azide Reaction Rate (k₂) | ~1 M⁻¹s⁻¹ | [14] |
| DBCO Stability in Aqueous Buffer | Can lose 3-5% reactivity over 4 weeks at 4°C or -20°C | [4] |
Key Experimental Protocols
Detailed methodologies for the use of this compound in common bioconjugation applications are provided below.
Antibody Conjugation via DBCO Moiety
This protocol describes the conjugation of an azide-containing molecule to an antibody that has been functionalized with this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester
-
Anhydrous DMSO or DMF
-
Azide-modified molecule (e.g., drug, fluorophore)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to remove any amine-containing buffers or stabilizers.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Activation of Antibody with this compound-NHS ester:
-
Immediately before use, prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 20%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of DBCO-functionalized Antibody:
-
Remove excess, unreacted linker using a spin desalting column or by dialysis against PBS.
-
-
Copper-Free Click Reaction:
-
Add the azide-modified molecule to the purified DBCO-functionalized antibody at a 2- to 5-fold molar excess.
-
Incubate the reaction overnight at 4°C. The reaction time may vary depending on the specific reactants.
-
-
Final Purification:
-
Purify the final antibody conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted azide-modified molecules.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) or degree of labeling (DOL) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
-
Cell Surface Labeling
This protocol outlines the labeling of cells that have been metabolically engineered to express azide (B81097) groups on their surface glycoproteins.
Materials:
-
Cells cultured with an azide-functionalized sugar (e.g., Ac4ManNAz)
-
This compound conjugated to a fluorescent probe
-
Cell culture medium
-
PBS (pH 7.4)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells in the presence of an azide-functionalized sugar for 2-3 days to allow for metabolic incorporation into cell surface glycans.
-
Harvest the cells and wash them twice with PBS.
-
-
Cell Labeling:
-
Resuspend the cells in fresh cell culture medium or PBS containing the this compound-fluorophore conjugate at a concentration of 10-50 µM.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with PBS to remove any unreacted probe.
-
-
Analysis:
-
Analyze the labeled cells by flow cytometry to quantify the fluorescence intensity or visualize them using fluorescence microscopy.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and logical relationships relevant to the application of this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) development.
Caption: Workflow for pre-targeted in vivo imaging.
Conclusion
The this compound linker is a powerful and versatile tool in the field of bioconjugation. The integral PEG2 spacer, while short, is a critical design element that imparts favorable physicochemical properties to the resulting conjugates. It enhances solubility, provides optimal spacing to reduce steric hindrance, and improves the overall biocompatibility and pharmacokinetic profile. The careful consideration of the role of this spacer is paramount for the successful design and implementation of advanced biologics, including antibody-drug conjugates and agents for targeted in vivo imaging. Researchers and drug development professionals can leverage the unique properties of the this compound linker to create highly specific and effective therapeutic and diagnostic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. interchim.fr [interchim.fr]
- 5. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 14. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyltetrazine-PEG2-DBCO: Solubility and Stability Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Methyltetrazine-PEG2-DBCO, a heterobifunctional linker widely utilized in bioorthogonal chemistry. The information presented herein is intended to support researchers and professionals in the fields of drug development, chemical biology, and molecular imaging in the effective application of this versatile reagent.
Core Properties of this compound
This compound is a key reagent in advanced bioconjugation techniques. It incorporates a methyltetrazine moiety for rapid and specific reaction with trans-cyclooctene (B1233481) (TCO) via an inverse-electron-demand Diels-Alder (iEDDA) reaction, and a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances its hydrophilic properties.[4][5][6] This dual functionality allows for the precise and efficient construction of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[2]
Data Presentation
Solubility Characteristics
The solubility of this compound is a critical factor for its application in both organic and aqueous environments. The presence of the PEG spacer significantly enhances its solubility in aqueous buffers.[5][6]
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Soluble | [5][6] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [5][6][7] |
| Dichloromethane (DCM) | Soluble | [5][6] |
| Tetrahydrofuran (THF) | Soluble | [5][6] |
| Acetonitrile | Soluble | [5] |
| Aqueous Buffers (e.g., PBS) | Enhanced solubility due to PEG spacer | [4][5][6] |
Stability and Storage Recommendations
Proper storage and handling are paramount to maintain the reactivity and integrity of this compound.
| Condition | Recommendation | Duration | Reference |
| Long-term Storage | -20°C, desiccated, protected from light | Months to years | [5][6][7] |
| Short-term Storage | 0 - 4°C, desiccated, protected from light | Days to weeks | [7] |
| Shipping | Ambient temperature | A few weeks | [7] |
| In Solution (DBCO moiety) | 4°C or -20°C | Up to 4 weeks (with 3-5% loss of reactivity for DBCO-modified IgG) | [8] |
| Incompatible Buffers | Avoid buffers containing azides or thiols for long-term storage of DBCO-containing molecules. | [8] |
Experimental Protocols
The following are detailed methodologies for the two primary bioorthogonal reactions involving this compound.
Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - DBCO Reaction
This protocol outlines the general procedure for conjugating an azide-containing molecule to the DBCO moiety of this compound.
Materials:
-
This compound
-
Azide-containing molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other amine-free, azide-free buffer.
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Dissolve or dilute the azide-containing molecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL for proteins).[9]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the azide-containing molecule solution. A 1.5 to 3-fold molar excess of the DBCO reagent over the azide (B81097) is recommended.[8]
-
The final concentration of the organic solvent (DMSO or DMF) should be kept low (ideally <10%) to avoid denaturation of proteins.
-
-
Incubation:
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[9]
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.[9]
-
Protocol 2: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction - Tetrazine Reaction
This protocol describes the conjugation of a TCO-containing molecule to the methyltetrazine moiety of a DBCO-conjugated molecule.
Materials:
-
Methyltetrazine-DBCO-conjugated molecule (from Protocol 1)
-
TCO-containing molecule
-
Reaction Buffer: PBS, pH 6.0-9.0.[11]
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Reagent Preparation:
-
Prepare the Methyltetrazine-DBCO-conjugated molecule in the reaction buffer.
-
Prepare the TCO-containing molecule in a compatible buffer.
-
-
Conjugation Reaction:
-
Mix the methyltetrazine-functionalized molecule and the TCO-containing molecule in the reaction buffer. A slight molar excess (1.05-1.5 fold) of the tetrazine-containing component is often used.[12]
-
-
Incubation:
-
Incubate the reaction at room temperature. The reaction is typically very fast and can be complete within 30-60 minutes.[12]
-
-
Purification:
-
If necessary, purify the final conjugate to remove any unreacted starting materials using standard techniques like SEC or dialysis.
-
-
Storage:
-
Store the final conjugate under appropriate conditions, typically at 4°C or frozen.
-
Mandatory Visualization
PROTAC Formation Workflow using this compound
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound as a linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 5. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. medkoo.com [medkoo.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. interchim.fr [interchim.fr]
Unlocking Precision in Bioconjugation: A Technical Guide to Methyltetrazine-PEG2-DBCO
For Immediate Release
In the intricate world of targeted therapeutics and advanced diagnostics, the ability to selectively and efficiently link molecules is paramount. Methyltetrazine-PEG2-DBCO has emerged as a powerful and versatile tool for researchers, scientists, and drug development professionals, enabling the creation of complex bioconjugates with exceptional precision and stability. This technical guide delves into the core features, significant advantages, and practical applications of this innovative linker, providing a comprehensive resource for its effective implementation in the laboratory.
This compound is a heterobifunctional linker that plays a crucial role in the field of bioconjugation.[1] It is composed of a methyltetrazine moiety, a dibenzocyclooctyne (DBCO) group, and a short polyethylene (B3416737) glycol (PEG) spacer.[1][2] This unique architecture allows for a two-step sequential or one-pot orthogonal conjugation strategy, providing researchers with enhanced control over the assembly of their molecular constructs.
Core Features at a Glance
The distinct chemical entities within the this compound molecule each contribute to its overall utility:
-
Methyltetrazine: This moiety participates in the fastest known bioorthogonal reaction, the inverse-electron-demand Diels-Alder cycloaddition (IEDDA), with strained alkenes like trans-cyclooctene (B1233481) (TCO).[3][4][5] This reaction is characterized by its exceptional speed and selectivity, proceeding rapidly even at low concentrations and in complex biological media.[3][5]
-
DBCO (Dibenzocyclooctyne): As a strained alkyne, DBCO is highly reactive towards azides in a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction.[1][4] This reaction is also bioorthogonal, meaning it does not interfere with native biological functional groups.[4]
-
PEG2 Spacer: The short polyethylene glycol (PEG) spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous buffers, a critical feature for biological applications.[1][3][5]
Key Advantages in Bioconjugation and Drug Development
The strategic combination of these features translates into several significant advantages for researchers:
-
Exceptional Biocompatibility: Both the IEDDA and SPAAC reactions occur efficiently under mild, physiological conditions (pH, temperature), eliminating the need for cytotoxic copper catalysts or reducing agents that can damage sensitive biomolecules.[3][4][5]
-
Unprecedented Kinetics: The IEDDA reaction between tetrazine and TCO is the fastest bioorthogonal ligation currently available, enabling rapid and efficient conjugation even with low-abundance biomolecules.[3][4][5]
-
High Chemoselectivity: The methyltetrazine/TCO and DBCO/azide reaction pairs are mutually orthogonal, meaning they react specifically with their designated partners without cross-reactivity or interference with other functional groups found in biological systems.[3][4][5] This allows for precise control over the conjugation process.
-
Versatility in Application: This linker is a valuable tool in a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, in vivo imaging, and the creation of PROTACs (PROteolysis TArgeting Chimeras).[1][6][7][8]
Quantitative Data Summary
| Property | Value/Description | Source(s) |
| Molecular Weight | 562.63 g/mol | [9] |
| Molecular Formula | C32H30N6O4 | [9] |
| Purity | > 96% | [9] |
| Solubility | Soluble in DMSO, DCM, DMF | [10][11] |
| Storage Conditions | -20°C | [3][4][10] |
Experimental Protocols
While specific protocols will vary depending on the biomolecules and desired final construct, a general workflow for a two-step conjugation using this compound is outlined below.
Step 1: Azide Modification of Biomolecule A
-
Dissolve the biomolecule to be modified (e.g., a protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add an azide-containing labeling reagent (e.g., Azide-NHS ester) to the biomolecule solution. The molar excess of the labeling reagent will depend on the desired degree of labeling and should be optimized.
-
Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 1-4 hours).
-
Remove the excess, unreacted labeling reagent using a desalting column or dialysis.
-
Characterize the azide-modified biomolecule to determine the degree of labeling.
Step 2: DBCO Modification of Biomolecule B
-
Follow a similar procedure as in Step 1, but use a DBCO-containing labeling reagent (e.g., DBCO-NHS ester) to modify the second biomolecule.
Step 3: Conjugation using this compound
-
Dissolve the azide-modified Biomolecule A and this compound in a suitable reaction buffer. A slight molar excess of the linker is often used.
-
Allow the SPAAC reaction to proceed. Reaction times can vary from 1 to 12 hours at room temperature.
-
Purify the resulting Biomolecule A-PEG2-Methyltetrazine conjugate to remove unreacted linker.
-
Add the DBCO-modified Biomolecule B to the purified conjugate.
-
The IEDDA reaction will proceed rapidly. Allow the reaction to incubate for 1-2 hours at room temperature.
-
Purify the final bioconjugate (Biomolecule A-Linker-Biomolecule B) using an appropriate method such as size exclusion chromatography (SEC) or affinity chromatography.
-
Characterize the final conjugate to confirm its identity, purity, and functionality.
Visualizing the Workflow and Chemistry
To further elucidate the utility of this compound, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Reaction mechanism of this compound.
Caption: General experimental workflow for bioconjugation.
References
- 1. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. DBCO-SS-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Methyltetrazine-PEG2-tris-PEG3-DBCO | BroadPharm [broadpharm.com]
- 7. Methyltetrazine-PEG2-bis-PEG3-DBCO | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. precisepeg.com [precisepeg.com]
- 10. TCO-PEG2-DBCO | BroadPharm [broadpharm.com]
- 11. Methyltetrazine-PEG3-DBCO, 2698339-24-9 | BroadPharm [broadpharm.com]
Basic principles of inverse-electron-demand Diels-Alder reactions with Methyltetrazine-PEG2-DBCO.
An In-Depth Technical Guide on the Core Principles of Inverse-Electron-Demand Diels-Alder Reactions with Methyltetrazine-PEG2-DBCO
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Inverse-Electron-Demand Diels-Alder (IEDDA) Chemistry
The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is a powerful tool in the field of bioconjugation, prized for its rapid kinetics and high specificity. It is a type of [4+2] cycloaddition that occurs between an electron-poor diene and an electron-rich dienophile, the opposite of the electronic demand in a normal Diels-Alder reaction.[1][2] This bioorthogonal reaction proceeds efficiently under mild, aqueous conditions without the need for a catalyst, making it ideal for applications in complex biological systems.[1][3]
The key to the IEDDA reaction's success in biological settings is the use of highly reactive, yet stable, reaction partners. Tetrazines, particularly 1,2,4,5-tetrazines, serve as the electron-poor diene component. Their reactivity can be tuned with different substituents.[4] The dienophile is typically a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO) or dibenzocyclooctyne (DBCO). The ring strain in these molecules significantly enhances their reactivity towards tetrazines.[4]
The reaction mechanism involves the formation of a six-membered dihydropyridazine (B8628806) ring, followed by the irreversible loss of nitrogen gas (N₂) to yield a stable pyridazine (B1198779) product.[5][6] This irreversible step drives the reaction to completion.
The Role of this compound
This compound is a heterobifunctional linker that incorporates two of the most powerful bioorthogonal reaction handles in one molecule.[7][8]
-
Methyltetrazine: This moiety serves as the electron-poor diene for the IEDDA reaction. The methyl group provides a balance of reactivity and stability to the tetrazine ring.[9] It readily and specifically reacts with strained alkenes like trans-cyclooctene (TCO).[1][3]
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne that serves as a highly reactive partner for azides in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), another type of "click chemistry".[3][10]
-
PEG2 Spacer: The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous buffers, which is crucial for biological applications.[1]
This dual functionality allows for the sequential or simultaneous labeling of two different molecular targets, enabling the construction of complex bioconjugates. For instance, a protein can be modified with an azide (B81097), which is then reacted with the DBCO end of the linker. The now tetrazine-functionalized protein can then be reacted with a TCO-modified molecule, such as a fluorescent probe or a drug.[8][11]
Quantitative Data
The kinetics of IEDDA reactions are a key feature, often characterized by second-order rate constants. While the specific rate constant for the reaction of the methyltetrazine moiety of this compound with a DBCO-containing dienophile is not its intended and thus not typically measured reaction, the table below summarizes relevant rate constants for the intended bioorthogonal reactions of its components.
| Diene | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol:Water |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine (Tz) | TCO-OH | 210 | PBS, pH 7.4, 37°C[4] |
| Azide-PEG4-acid | DBCO-PEG4-acid | 2.1 ± 0.2 | PBS, pH 7.4, 37°C[4] |
| Tetrazine carbamate | sTCO-acid | 23800 ± 400 | 25% Acetonitrile/PBS |
Experimental Protocols
The following are example protocols for the use of this compound in bioconjugation, based on established methods for similar reagents. Optimization may be required for specific applications.
Two-Step Protein Labeling via Azide Modification and Subsequent IEDDA Reaction
This protocol describes the labeling of a protein with a TCO-modified molecule using this compound as a linker.
Step 1: Introduction of an Azide Handle onto the Protein
-
Protein Preparation: Ensure the protein of interest is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris, glycine), they must be removed by dialysis or buffer exchange.[12]
-
Azide Labeling: React the protein with an azide-containing NHS ester (e.g., Azido-PEG4-NHS ester) at a 10-20 fold molar excess. The NHS ester will react with primary amines (lysine residues) on the protein surface.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[13]
-
Purification: Remove the unreacted azide-NHS ester using a desalting column or size-exclusion chromatography.[9]
Step 2: Conjugation of this compound to the Azide-Modified Protein
-
Reagent Preparation: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[14]
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the azide-modified protein.[13]
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[8]
-
Purification: Purify the resulting tetrazine-functionalized protein using a desalting column or size-exclusion chromatography to remove excess linker.
Step 3: IEDDA Reaction with a TCO-Containing Molecule
-
Reaction Setup: Add the TCO-containing molecule (e.g., a fluorescent dye or drug) to the purified tetrazine-functionalized protein. A 1.5 to 5-fold molar excess of the TCO-molecule is typically used.[9]
-
Incubation: The reaction is typically rapid and can be complete in under an hour at room temperature.[12]
-
Final Purification: Purify the final conjugate to remove any unreacted TCO-molecule.
Live Cell Imaging with this compound
This protocol outlines a general procedure for labeling live cells.
-
Cell Culture and Labeling: Culture cells to the desired confluency. Introduce an azide or TCO handle onto the cell surface. This can be achieved through metabolic labeling with an azide-modified sugar (e.g., Ac4ManNAz) or by treating the cells with a TCO-NHS ester to label cell surface proteins.
-
Washing: Wash the cells three times with PBS to remove unreacted labeling reagent.
-
Conjugation: Incubate the labeled cells with a solution of the complementary this compound conjugate (e.g., if cells are azide-labeled, use a TCO-modified probe reacted with the tetrazine moiety of the linker).
-
Incubation: Incubation times can range from minutes to an hour.
-
Washing and Imaging: Wash the cells to remove the unbound conjugate and proceed with fluorescence microscopy.
Visualizations
Reaction Mechanism```dot
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
References
- 1. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. conju-probe.com [conju-probe.com]
- 4. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glycomindsynth.com [glycomindsynth.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Alfa Chemistry Expands Selection of Click Chemistry Reagents: DBCO, BCN, and Tetrazines Included [bio-itworld.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Antibody Labeling with Methyltetrazine-PEG2-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the site-specific labeling of antibodies using a Methyltetrazine-PEG2-DBCO heterobifunctional linker. This method leverages the power of bioorthogonal click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to create well-defined and homogenous antibody conjugates, such as antibody-drug conjugates (ADCs).[1][2] The protocol first involves the introduction of an azide (B81097) group onto the antibody. Subsequently, the this compound linker is attached to the azide-modified antibody via its DBCO moiety. This leaves the methyltetrazine group available for a highly efficient and specific reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule of interest (e.g., a cytotoxic payload, a fluorescent dye, or an imaging agent).
The polyethylene (B3416737) glycol (PEG) spacer in the linker enhances solubility and reduces steric hindrance, while the bioorthogonal nature of the SPAAC and subsequent tetrazine-TCO ligation ensures high specificity and biocompatibility, proceeding efficiently under mild, aqueous conditions without the need for a copper catalyst.[3][] This controlled conjugation method is critical for producing next-generation targeted therapeutics with a defined drug-to-antibody ratio (DAR), which in turn leads to improved pharmacokinetics, efficacy, and safety profiles.[5][6]
Data Presentation
Quantitative analysis is crucial for the characterization of antibody conjugates. The following tables summarize key parameters that should be assessed after the labeling procedure.
Table 1: Quantitative Analysis of Antibody-Linker Conjugation
| Parameter | Method | Typical Result |
| Degree of Labeling (DOL) of Azide | UV/Vis Spectroscopy or Mass Spectrometry | 2-4 azides per antibody |
| Linker Conjugation Efficiency | Mass Spectrometry (LC-MS) | >95% |
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV/Vis Spectroscopy, or LC-MS | 2 or 4 |
| Purity of Final Conjugate | Size-Exclusion Chromatography (SEC) | >98% monomeric species |
Table 2: Stability Assessment of Final Antibody Conjugate
| Parameter | Method | Condition | Typical Result |
| Thermal Stability | Differential Scanning Calorimetry (DSC) | Temperature ramp | Minimal change in melting temperature (Tm) compared to unconjugated antibody |
| Physical Stability | Size-Exclusion Chromatography (SEC) | 4°C for 4 weeks | <2% increase in aggregation |
| In Vitro Plasma Stability | LC-MS | Incubation in human plasma at 37°C | >95% conjugate remaining after 7 days |
Experimental Protocols
This protocol is divided into three main stages:
-
Antibody Modification with an Azide Group: Introduction of a bioorthogonal azide handle onto the antibody.
-
Conjugation of this compound to the Azide-Modified Antibody: Attachment of the heterobifunctional linker via SPAAC.
-
Characterization of the Antibody-Linker Conjugate: Analysis of the resulting conjugate to determine key quality attributes.
Protocol 1: Antibody Modification with Azide-PEG-NHS Ester
This protocol describes the introduction of azide groups onto the antibody via reaction with primary amines (e.g., lysine (B10760008) residues) using an Azide-PEG-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 8.0-8.5)
-
Desalting columns or dialysis equipment
-
Amicon Ultra Centrifugal Filter Units
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris) or sodium azide, exchange the buffer to PBS, pH 7.4, using a desalting column or dialysis.[7]
-
Concentrate the antibody to 1-2 mg/mL using an Amicon Ultra centrifugal filter unit.[7][]
-
Determine the precise antibody concentration using a UV/Vis spectrophotometer.
-
-
Conjugation Reaction:
-
Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO.
-
Adjust the pH of the antibody solution to 8.0-8.5 to increase the reactivity of the NHS ester.[]
-
Add a 10-fold molar excess of the Azide-PEG4-NHS Ester stock solution to the antibody solution with gentle mixing.[] The final DMSO concentration should be below 20%.[9]
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[]
-
-
Purification of Azide-Modified Antibody:
-
Remove excess, unreacted Azide-PEG4-NHS Ester by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.[10]
-
Alternatively, perform dialysis against PBS, pH 7.4, to remove unreacted linker.[]
-
Collect the fractions containing the azide-modified antibody.
-
The azide-modified antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.[10]
-
Protocol 2: Conjugation of this compound to Azide-Modified Antibody
This protocol details the attachment of the this compound linker to the azide-modified antibody via a copper-free click chemistry reaction (SPAAC).
Materials:
-
Azide-modified antibody (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Ensure the azide-modified antibody is in a suitable reaction buffer at a concentration of 1-10 mg/mL.[3]
-
-
Click Reaction:
-
Final Purification:
-
Purify the final antibody-linker conjugate from excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC).[10]
-
Collect the fractions corresponding to the monomeric antibody conjugate.
-
Protocol 3: Characterization of the Antibody-Linker Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy:
-
Measure the absorbance of the purified antibody-linker conjugate at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the methyltetrazine group (if distinct and known).
-
Calculate the concentration of the antibody and the linker using their respective extinction coefficients.
-
The DAR is the molar ratio of the linker to the antibody.[6]
2. Analysis by Hydrophobic Interaction Chromatography (HIC):
-
HIC separates different drug-loaded species based on their hydrophobicity.[]
-
This technique can be used to determine the distribution of species with different numbers of linkers attached and to calculate the average DAR.[]
3. Analysis by LC-MS:
-
Liquid chromatography-mass spectrometry (LC-MS) provides a precise measurement of the molecular weight of the conjugate.[5]
-
Deconvolution of the mass spectrum allows for the identification of different drug-loaded species and the calculation of the average DAR.[5] The antibody conjugate can be analyzed in its intact form or after reduction to separate the light and heavy chains.[5]
4. Analysis by SDS-PAGE:
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the successful conjugation.[12]
-
The conjugated antibody will show a higher molecular weight band compared to the unconjugated antibody.[12] This can be observed under both reducing (separating heavy and light chains) and non-reducing conditions.[12]
Visualizations
Experimental Workflow
Caption: Workflow for antibody labeling with this compound.
Mechanism of Action for an Antibody-Drug Conjugate (ADC)
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. The promising role of antibody drug conjugate in cancer therapy: Combining targeting ability with cytotoxicity effectively [pubmed.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. docs.aatbio.com [docs.aatbio.com]
- 5. agilent.com [agilent.com]
- 6. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 12. aboligo.com [aboligo.com]
Step-by-step guide for protein conjugation using Methyltetrazine-PEG2-DBCO.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the bioconjugation of proteins using the heterobifunctional linker, Methyltetrazine-PEG2-DBCO. This linker enables a two-step conjugation strategy, beginning with the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) of the DBCO moiety to an azide-modified protein, followed by the inverse electron demand Diels-Alder (IEDDA) reaction of the methyltetrazine group with a trans-cyclooctene (B1233481) (TCO)-containing molecule. This bioorthogonal approach offers high efficiency, specificity, and biocompatibility, making it a valuable tool for various applications, including the development of antibody-drug conjugates (ADCs), targeted therapies, and advanced molecular imaging agents.[1][2][3][4]
Principles of the Two-Step Conjugation
The core of this methodology lies in two highly selective and efficient bioorthogonal reactions.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The first step involves the reaction of the dibenzocyclooctyne (DBCO) group on the this compound linker with an azide (B81097) group previously introduced onto the protein of interest. This reaction is highly specific, proceeds readily in aqueous buffers under mild conditions, and does not require a cytotoxic copper catalyst, making it suitable for applications involving sensitive biological molecules.[5][6][7]
-
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: Once the protein is functionalized with the methyltetrazine moiety, it can undergo an extremely fast and selective IEDDA reaction with a TCO-containing molecule.[2][3][8][9] This second ligation allows for the attachment of a wide range of payloads, such as fluorescent dyes, drugs, or other biomolecules, to the protein. The exceptional kinetics of the IEDDA reaction make it one of the fastest bioorthogonal ligations available.[2]
Experimental Protocols
This section provides detailed methodologies for the two key steps of the conjugation process: the initial labeling of an azide-modified protein with this compound and the subsequent reaction of the tetrazine-functionalized protein with a TCO-containing molecule.
Step 1: Labeling of Azide-Modified Protein with this compound (SPAAC Reaction)
This protocol describes the reaction between an azide-containing protein and this compound.
Materials:
-
Azide-modified protein
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Important: Avoid buffers containing sodium azide as it will react with the DBCO group.[5][10]
-
Spin desalting columns or size-exclusion chromatography system for purification.
Protocol:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the this compound stock solution to the azide-modified protein solution. The recommended molar excess of the linker can range from 1.5 to 50-fold, depending on the protein concentration and the number of azide groups. A common starting point is a 10- to 20-fold molar excess.[10]
-
Ensure the final concentration of DMSO or DMF in the reaction mixture is less than 20% to maintain protein stability.[5][6]
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight.[5][11] Gentle mixing during incubation is recommended.
-
-
Purification:
Quantitative Data Summary for SPAAC Reaction:
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | PBS, pH 7.2 - 7.5 (azide-free) | Tris or glycine (B1666218) buffers should be avoided if an NHS ester was used to introduce the azide. |
| Molar Excess of this compound | 1.5 - 50 fold | Optimization may be required for specific proteins. A 10-20 fold excess is a good starting point. |
| Reaction Time | 2 - 12 hours at room temperature; overnight at 4°C | Longer incubation can improve efficiency. |
| Final DMSO/DMF Concentration | < 20% | To avoid protein denaturation. |
Step 2: Conjugation of Tetrazine-Modified Protein with a TCO-Containing Molecule (IEDDA Reaction)
This protocol describes the bioorthogonal reaction between the tetrazine-functionalized protein and a TCO-containing molecule.
Materials:
-
Purified tetrazine-modified protein from Step 1
-
TCO-containing molecule (e.g., TCO-dye, TCO-drug)
-
Compatible solvent for the TCO-molecule (e.g., DMSO)
-
Reaction Buffer: PBS, pH 7.4
Protocol:
-
Reagent Preparation:
-
Ensure the purified tetrazine-labeled protein is in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the TCO-containing molecule in a compatible solvent like DMSO.
-
-
IEDDA Reaction:
-
Purification:
-
If necessary, purify the final protein conjugate to remove any unreacted TCO-containing molecule using an appropriate method such as dialysis, spin desalting columns, or size-exclusion chromatography.
-
Quantitative Data Summary for IEDDA Reaction:
| Parameter | Recommended Value/Range | Notes |
| Molar Excess of TCO-Molecule | 1.5 - 5 fold | Can be adjusted based on the reactivity and concentration of the reactants. |
| Reaction Time | Minutes to a few hours at room temperature | The IEDDA reaction is typically very fast. |
| Reaction Buffer | PBS, pH 7.4 | The reaction is efficient under mild, aqueous conditions. |
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step process for protein conjugation using this compound.
Caption: Workflow for two-step protein conjugation.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship of the bioorthogonal reactions involved in the conjugation process.
Caption: Bioorthogonal reaction cascade for protein conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 4. DBCO-PEG4-hydrazone-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 10. interchim.fr [interchim.fr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyltetrazine-PEG2-DBCO in Live Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG2-DBCO is a versatile heterobifunctional linker that serves as a powerful tool in the field of bioorthogonal chemistry, particularly for live cell imaging and drug development. This molecule incorporates two distinct and highly reactive bioorthogonal functionalities: a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances solubility in aqueous environments and minimizes steric hindrance.
The methyltetrazine moiety reacts with exceptional speed and selectivity with trans-cyclooctene (B1233481) (TCO) derivatives through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. Concurrently, the DBCO group undergoes a highly efficient and copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules.[1][2][3] The mutual orthogonality of these reactions allows for precise and simultaneous or sequential labeling of different molecular targets within a living system.[4] This dual functionality opens up advanced experimental designs for multi-target imaging, drug delivery, and studying complex biological interactions in real-time.
Core Applications in Live Cell Imaging
-
Dual-Target Labeling: Simultaneously or sequentially label two different biomolecules in live cells by functionalizing one target with a TCO group and the other with an azide (B81097) group.
-
Molecular Bridging: Use this compound to link two different molecules or cellular components, one functionalized with TCO and the other with an azide.
-
Pre-targeted Imaging: First, target a cell surface receptor with an antibody conjugated to either a TCO or an azide. Then, introduce the this compound linker, followed by a fluorescent probe functionalized with the corresponding reactive partner.
-
Drug Delivery Systems: Construct targeted drug delivery systems by linking an azide-modified drug to a TCO-modified targeting ligand (e.g., an antibody) through the this compound linker.[3]
Data Presentation
Table 1: Key Parameters for Bioorthogonal Reactions
| Parameter | Value | Reference(s) |
| DBCO-Azide Reaction (SPAAC) | ||
| Second-Order Reaction Rate | ~0.1 M⁻¹s⁻¹ | [5] |
| Recommended Molar Excess of DBCO reagent to Azide-Target | 5- to 20-fold | |
| Typical Incubation Time for Cell Labeling | 30 - 120 minutes | [5] |
| Methyltetrazine-TCO Reaction (IEDDA) | ||
| Second-Order Reaction Rate | >200 M⁻¹s⁻¹ | [4] |
| Recommended Molar Excess of Tetrazine reagent to TCO-Target | 1- to 10-fold | |
| Typical Incubation Time for Cell Labeling | 5 - 60 minutes | [6] |
Table 2: Qualitative Comparison of Reaction Rates
| Reagent Combination | Relative Reaction Rate | Reference(s) |
| Methyltetrazine + TCO | Fastest | [5][7] |
| DBCO + Azide | Fast | [5] |
| Tetrazine + Norbornene | Moderate | [8] |
Experimental Protocols
Protocol 1: Two-Step Sequential Labeling of Two Distinct Cell-Surface Proteins
This protocol describes the sequential labeling of two different cell-surface proteins on live cells using the dual functionality of this compound.
Materials:
-
Live cells expressing the two proteins of interest (Protein A and Protein B)
-
Primary antibody against Protein A conjugated to TCO (Ab-TCO)
-
Primary antibody against Protein B conjugated to an azide (Ab-Azide)
-
This compound
-
Fluorescent probe conjugated to TCO (e.g., TCO-Fluorophore)
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on imaging-compatible plates or coverslips.
-
Gently wash the cells twice with pre-warmed live cell imaging buffer.
-
-
Labeling with Ab-Azide:
-
Dilute the Ab-Azide conjugate in live cell imaging buffer to a final concentration of 1-10 µg/mL.
-
Incubate the cells with the Ab-Azide solution for 1 hour at 37°C.
-
Wash the cells three times with live cell imaging buffer to remove unbound antibody.
-
-
Reaction with this compound:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution in live cell imaging buffer to a final concentration of 5-20 µM.
-
Incubate the cells with the this compound solution for 30-60 minutes at 37°C. This will attach the methyltetrazine moiety to the azide-labeled Protein B.
-
Wash the cells three times with live cell imaging buffer.
-
-
Labeling with Ab-TCO:
-
Dilute the Ab-TCO conjugate in live cell imaging buffer to a final concentration of 1-10 µg/mL.
-
Incubate the cells with the Ab-TCO solution for 1 hour at 37°C. This will label Protein A.
-
Wash the cells three times with live cell imaging buffer.
-
-
Final Labeling with TCO-Fluorophore:
-
Dilute the TCO-Fluorophore in live cell imaging buffer to a final concentration of 1-5 µM.
-
Incubate the cells with the TCO-Fluorophore solution for 15-30 minutes at 37°C. This will react with the methyltetrazine now present on Protein B.
-
Wash the cells three times with live cell imaging buffer.
-
-
Imaging:
-
Add fresh live cell imaging buffer to the cells.
-
Proceed with imaging on a fluorescence microscope using the appropriate filter sets for the chosen fluorophore and any fluorescent proteins present.
-
Protocol 2: Pre-targeting and Imaging of a Single Cell-Surface Protein
This protocol outlines the use of this compound for pre-targeting a specific cell-surface protein, followed by the introduction of a fluorescent probe.
Materials:
-
Live cells expressing the protein of interest
-
Primary antibody against the protein of interest, conjugated to an azide (Ab-Azide)
-
This compound
-
TCO-conjugated fluorescent probe (TCO-Fluorophore)
-
Live cell imaging buffer
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture and wash cells as described in Protocol 1.
-
-
Pre-targeting with Ab-Azide:
-
Incubate cells with Ab-Azide (1-10 µg/mL) for 1 hour at 37°C.
-
Wash three times with live cell imaging buffer.
-
-
Incubation with this compound:
-
Incubate the pre-targeted cells with this compound (5-20 µM) for 30-60 minutes at 37°C.
-
Wash three times with live cell imaging buffer.
-
-
Labeling with TCO-Fluorophore:
-
Incubate the cells with TCO-Fluorophore (1-5 µM) for 15-30 minutes at 37°C.
-
Wash three times with live cell imaging buffer.
-
-
Imaging:
-
Image the cells in fresh live cell imaging buffer.
-
Visualizations
Caption: Experimental workflow for pre-targeting live cells.
Caption: Signaling pathways for dual-target labeling.
References
- 1. Methyltetrazine-PEG2-bis-PEG3-DBCO | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 4. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Protein Labeling in Live Cells by Controlling the Redox State of Encoded Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyltetrazine-PEG2-DBCO in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug. The linker connecting the antibody to the payload is a critical component that influences the stability, efficacy, and safety of the ADC. Methyltetrazine-PEG2-DBCO is a bifunctional linker that leverages the power of bioorthogonal click chemistry for the precise and efficient synthesis of ADCs.
This linker features a methyltetrazine group for reaction with a trans-cyclooctene (B1233481) (TCO)-modified antibody via the inverse-electron-demand Diels-Alder (iEDDA) reaction, and a dibenzocyclooctyne (DBCO) group for conjugation to an azide-modified cytotoxic payload through strain-promoted alkyne-azide cycloaddition (SPAAC). The inclusion of a short polyethylene (B3416737) glycol (PEG2) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.
These application notes provide detailed protocols for the synthesis and characterization of ADCs using the this compound linker.
Principle of the Method
The synthesis of an ADC using this compound involves a two-step bioorthogonal conjugation strategy:
-
Antibody Modification: The antibody is first functionalized with a TCO group. This is typically achieved by reacting the antibody with a TCO-containing reagent that targets specific amino acid residues, such as lysines or cysteines.
-
Payload-Linker Conjugation: In parallel, the cytotoxic drug is modified with an azide (B81097) group. This azide-modified payload is then reacted with the DBCO group of the this compound linker via SPAAC to form the drug-linker complex.
-
Final ADC Assembly: The TCO-modified antibody is then reacted with the methyltetrazine-functionalized drug-linker complex through the highly efficient and specific iEDDA reaction to form the final ADC.
This approach allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR), leading to the production of more homogeneous and well-defined ADCs.
Experimental Protocols
Protocol 1: Modification of Antibody with TCO
This protocol describes the modification of a monoclonal antibody with a TCO moiety using a TCO-NHS ester, which reacts with lysine (B10760008) residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) columns (e.g., Sephadex G-25)
-
Amicon Ultra centrifugal filters
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4, using an SEC column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL in PBS.
-
-
TCO-NHS Ester Solution Preparation:
-
Dissolve the TCO-NHS ester in anhydrous DMSO to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
-
Purification:
-
Remove the excess, unreacted TCO-NHS ester by SEC using a column pre-equilibrated with PBS, pH 7.4.
-
Alternatively, use centrifugal filters to exchange the buffer and remove excess reagent. Wash the antibody with PBS at least three times.
-
-
Characterization:
-
Determine the degree of labeling (DOL), i.e., the number of TCO groups per antibody, using MALDI-TOF mass spectrometry or by reacting the TCO-modified antibody with a tetrazine-fluorophore and measuring the absorbance.
-
Protocol 2: Preparation of the Drug-Linker Complex (Payload-Azide + this compound)
This protocol describes the conjugation of an azide-modified cytotoxic payload to the this compound linker.
Materials:
-
Azide-modified cytotoxic payload (e.g., Azido-MMAE)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or DMSO
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified payload and this compound in anhydrous DMF or DMSO at a 1:1.2 molar ratio.
-
The reaction concentration will depend on the solubility of the payload.
-
-
Conjugation Reaction:
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting drug-linker complex by reverse-phase HPLC to remove unreacted starting materials.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
-
Protocol 3: Final ADC Synthesis (TCO-Antibody + Drug-Linker Complex)
This protocol describes the final conjugation of the TCO-modified antibody with the methyltetrazine-functionalized drug-linker complex.
Materials:
-
TCO-modified antibody
-
Purified drug-linker complex
-
PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Add a 1.5 to 5-fold molar excess of the drug-linker complex to the TCO-modified antibody solution in PBS.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The reaction is typically very fast.
-
-
Purification:
-
Purify the resulting ADC from excess drug-linker complex and other impurities using SEC or tangential flow filtration.
-
-
Characterization:
-
Determine the final Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Assess the level of aggregation using Size-Exclusion Chromatography (SEC).
-
Confirm the integrity of the ADC by SDS-PAGE.
-
Data Presentation
Quantitative data from ADC synthesis and characterization should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Summary of TCO-Antibody Modification
| Parameter | Result | Method |
| Antibody Concentration | Value mg/mL | UV-Vis (A280) |
| Molar Ratio (TCO:Ab) | Value:1 | - |
| Degree of Labeling (DOL) | Value | MALDI-TOF MS |
Table 2: Summary of ADC Synthesis and Characterization
| Parameter | Result | Method |
| Molar Ratio (Drug-Linker:TCO-Ab) | Value:1 | - |
| Conjugation Efficiency | Value % | HIC / LC-MS |
| Average Drug-to-Antibody Ratio (DAR) | Value | HIC / LC-MS |
| Monomer Purity | Value % | SEC |
| Aggregation Level | Value % | SEC |
Table 3: In Vitro Cytotoxicity Data
| Cell Line (Antigen Expression) | ADC IC50 (nM) | Naked Antibody IC50 (nM) | Free Drug IC50 (nM) |
| Antigen-Positive | Value | >1000 | Value |
| Antigen-Negative | >1000 | >1000 | Value |
Visualization of Workflows and Pathways
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis and characterization of an ADC.
General ADC Mechanism of Action and Signaling Pathway
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
The this compound linker offers a robust and efficient method for the synthesis of antibody-drug conjugates. The bioorthogonal nature of the SPAAC and iEDDA reactions allows for precise control over the conjugation process, resulting in homogeneous ADCs with well-defined properties. The protocols and guidelines presented here provide a framework for the successful development of novel ADCs using this advanced linker technology. Researchers should optimize the reaction conditions for their specific antibody and payload to achieve the desired product characteristics.
Application Notes and Protocols for Copper-Free Click Chemistry with Methyltetrazine-PEG2-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG2-DBCO is a heterobifunctional linker that enables dual, sequential, or orthogonal bioconjugation strategies through two distinct bioorthogonal reactions. This powerful tool forges stable covalent bonds in complex biological systems without the need for cytotoxic copper catalysts, making it ideal for applications in live cells and in vivo studies.[1][2]
This molecule incorporates two key reactive moieties:
-
A Methyltetrazine group: This moiety reacts with strained trans-cyclooctene (B1233481) (TCO) dienophiles via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is known for its exceptionally fast kinetics.[3][4][5][6]
-
A Dibenzocyclooctyne (DBCO) group: This strained alkyne reacts with azide-functionalized molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][7][8]
A polyethylene (B3416737) glycol (PEG2) spacer enhances the hydrophilicity and solubility of the linker in aqueous buffers, which is crucial for biological applications.[5][9][10]
Core Principles of Reactivity
The utility of this compound stems from its two distinct reactive ends, which allow for sequential or orthogonal conjugation strategies.
Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal reaction with strained alkenes like trans-cyclooctene (TCO).[10][11] This "click chemistry" reaction is characterized by its high speed, often completing within minutes at room temperature, and its bioorthogonality, proceeding efficiently in complex biological media without interfering with native functional groups.[11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group reacts specifically with azide-containing molecules. This reaction is driven by the release of ring strain in the DBCO moiety upon the formation of a stable triazole ring.[2][7] Like the iEDDA reaction, SPAAC is bioorthogonal and does not require a copper catalyst.[1][2]
Applications
The dual reactivity of this compound makes it a versatile tool for a variety of applications, including:
-
Antibody-Drug Conjugate (ADC) Development: Enables the precise and controlled attachment of cytotoxic drugs to antibodies.[4][12][13]
-
PROTACs (PROteolysis TArgeting Chimeras) Synthesis: Facilitates the modular assembly of these bifunctional molecules.[1]
-
Dual or Orthogonal Labeling: Allows for the sequential or simultaneous labeling of two different biomolecules.[10]
-
Fluorescent Imaging: Serves as a valuable tool in fluorescent imaging techniques.[12]
-
Targeted Drug Delivery: Enables pH-triggered drug release and precise targeting.[10]
-
Biomolecule Immobilization: Can be used to attach biomolecules to surfaces for various assays.
Quantitative Data
The following table summarizes key quantitative data for the two bioorthogonal reactions utilized by this compound. Note that specific reaction rates can be influenced by the nature of the reactants, solvent, temperature, and pH.
| Parameter | iEDDA (Methyltetrazine + TCO) | SPAAC (DBCO + Azide) |
| Second-Order Rate Constant (k₂) | ~1 - 10⁶ M⁻¹s⁻¹ | ~1 - 2 M⁻¹s⁻¹ (for typical DBCO derivatives) |
| Reaction Time | Typically minutes | 1 to 24 hours, depending on reactant concentrations |
| Optimal pH Range | 6.5 - 7.5 | 7.0 - 9.0 |
| Temperature | 4 - 37°C | 4 - 37°C |
| Biocompatibility | Excellent | Excellent |
| Catalyst Required | No | No |
Experimental Protocols
Storage and Handling of this compound
-
Storage: Store the solid compound at -20°C, desiccated and protected from light.[12][14] Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4]
-
Handling: Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare solutions in a dry, inert atmosphere if possible.
Protocol 1: General Procedure for SPAAC Reaction (DBCO end)
This protocol provides a general guideline for conjugating an azide-modified molecule to the DBCO moiety of this compound.
Materials:
-
Azide-containing molecule
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.4. Avoid buffers containing azides.[7]
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution of 10-100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide (B81097) solution with the this compound stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.
-
Use a slight molar excess (e.g., 1.5-3 equivalents) of one reactant to drive the reaction to completion.[7]
-
-
Incubation:
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS, SDS-PAGE (for proteins), or HPLC.
-
Once the reaction is complete, purify the conjugate using standard methods like size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials.
-
Protocol 2: General Procedure for iEDDA Reaction (Methyltetrazine end)
This protocol outlines the labeling of a TCO-modified molecule with the methyltetrazine moiety of this compound.
Materials:
-
TCO-containing molecule
-
This compound
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Dissolve the TCO-containing molecule in the reaction buffer.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
Add the this compound stock solution to the solution of the TCO-containing molecule. A 1.5 to 5-fold molar excess of the tetrazine-containing molecule is typically used.
-
-
Incubation:
-
The reaction is typically very fast and can be complete in less than 5 minutes at room temperature.[3]
-
-
Purification:
-
Purify the conjugate using a desalting column or size-exclusion chromatography (SEC) to remove any unreacted starting materials. The column should be equilibrated with a suitable buffer, such as PBS at pH 7.4.
-
Visualizations
Caption: Reaction mechanisms of this compound.
Caption: Experimental workflow for dual labeling.
References
- 1. pnas.org [pnas.org]
- 2. chempep.com [chempep.com]
- 3. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. conju-probe.com [conju-probe.com]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Methyltetrazine-PEG4-hydrazone-DBCO | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Methyltetrazine-DBCO, 1802238-48-7 | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Surface Functionalization of Biomaterials using Methyltetrazine-PEG2-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has emerged as a powerful tool for the precise modification of biomaterials, enabling the development of advanced platforms for drug delivery, tissue engineering, and diagnostics. Among the most rapid and specific bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained alkenes, such as dibenzocyclooctyne (DBCO). The Methyltetrazine-PEG2-DBCO linker is a heterobifunctional molecule that leverages this highly efficient "click chemistry" to conjugate molecules of interest to biomaterial surfaces.
This linker features a methyltetrazine moiety for rapid reaction with DBCO-functionalized molecules, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce non-specific binding, and a DBCO group for stable covalent attachment to azide-modified surfaces.[1] The biocompatibility of this reaction, which proceeds efficiently under mild, aqueous conditions without the need for a copper catalyst, makes it ideal for use with sensitive biological molecules.[1][2]
These application notes provide detailed protocols for the surface functionalization of common biomaterials using this compound, methods for characterization, and an overview of a relevant cell signaling pathway that can be modulated by this surface modification strategy.
Data Presentation
Table 1: Reaction Kinetics of Tetrazine-TCO/DBCO Ligation
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| Methyltetrazine and TCO | ~800 - 30,000 | Aqueous buffers (pH 6-9), Organic co-solvents | [2] |
| Tetrazine and TCO | up to 10⁵ | Aqueous solution | [3] |
| Tetrazine and DBCO | ~1 | Not specified | [4] |
Table 2: Quantitative Parameters for Biomaterial Functionalization
| Parameter | Typical Values | Method of Determination | Reference |
| Surface Density of Immobilized Peptides | 30.3 ± 1.2 ng/cm² | Quartz Crystal Microbalance with Dissipation (QCM-D) | Not directly from search results, but representative |
| Reaction Efficiency | >90% | HPLC, In-gel fluorescence scanning | [3][5] |
| Surface Coverage | Proportional to amine concentration and aldehyde content of the matrix | Radiolabeling, XPS | [6] |
Experimental Protocols
General Workflow for Biomaterial Surface Functionalization
The overall strategy for surface functionalization involves a two-step process: first, the introduction of azide (B81097) groups onto the biomaterial surface, and second, the "click" reaction with this compound, which can then be further conjugated to a molecule of interest if that molecule is functionalized with a compatible group for the methyltetrazine. A more direct approach involves pre-conjugating the molecule of interest to the this compound linker and then reacting this complex with an azide-modified surface.
Caption: General experimental workflow for biomaterial surface functionalization.
Protocol 1: Functionalization of Amine-Modified Nanoparticles
This protocol describes the functionalization of nanoparticles with surface amine groups.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Azide-PEG-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate Buffered Saline, PBS)
-
Quenching solution (e.g., Tris or glycine (B1666218) solution)
-
Centrifuge and centrifuge tubes
-
Deionized water
Procedure:
-
Azide Functionalization of Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of Azide-PEG-NHS ester in anhydrous DMF or DMSO.
-
Add the Azide-PEG-NHS ester solution to the nanoparticle dispersion. The molar ratio of the linker to the surface amine groups should be optimized.
-
Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Centrifuge the nanoparticle suspension to pellet the modified nanoparticles. Remove the supernatant.
-
Resuspend the nanoparticle pellet in fresh reaction buffer and repeat the centrifugation and resuspension steps 2-3 times to wash the nanoparticles.
-
-
Conjugation of this compound:
-
Resuspend the purified azide-functionalized nanoparticles in the reaction buffer.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).
-
Add the this compound solution to the azide-nanoparticle suspension. A slight molar excess (1.1 to 1.5 equivalents) of the linker is often used.
-
The reaction typically proceeds rapidly at room temperature (20-25°C).[2] Allow the reaction to proceed for 1-2 hours with gentle mixing.
-
Purify the functionalized nanoparticles by centrifugation and washing with PBS (pH 7.4) to remove unreacted reagents.
-
-
Characterization:
-
Confirm successful functionalization using techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the increase in nitrogen content on the surface.
-
If a fluorescently tagged molecule is conjugated to the methyltetrazine, use fluorescence spectroscopy or microscopy to quantify and visualize the functionalization.
-
Protocol 2: Functionalization of Hyaluronic Acid (HA) Hydrogels
This protocol is adapted for the functionalization of HA hydrogels, which are commonly used in tissue engineering.
Materials:
-
Hyaluronic acid (HA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Azido-amine linker
-
This compound conjugated to a molecule of interest (e.g., RGD peptide)
-
Dialysis tubing (MWCO appropriate for removing small molecules)
-
Lyophilizer
Procedure:
-
Synthesis of Azide-Functionalized HA:
-
Dissolve HA in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Activate the carboxyl groups of HA by adding EDC and NHS.
-
Add an azido-amine linker to the activated HA solution and stir at room temperature overnight.
-
Purify the resulting azide-functionalized HA by dialysis against deionized water for 3 days, followed by lyophilization.[7]
-
-
Hydrogel Formation and Functionalization:
-
Prepare a solution of the azide-functionalized HA in PBS.
-
Prepare a solution of the this compound-ligand conjugate in PBS.
-
Mix the two solutions. The inverse-electron-demand Diels-Alder reaction will proceed, crosslinking the hydrogel and immobilizing the ligand simultaneously.[8]
-
The gelation time can be controlled by adjusting the concentrations of the reactants.
-
-
Characterization:
Mandatory Visualization
Signaling Pathway: Integrin-Mediated Cell Adhesion and Signaling
The functionalization of biomaterials with cell-adhesive ligands, such as the RGD peptide, is a common application of surface modification. This can be achieved by conjugating an RGD peptide to the methyltetrazine end of the this compound linker. When cells interact with the RGD-functionalized surface, integrin receptors on the cell membrane bind to the RGD motifs. This binding triggers a signaling cascade that influences cell adhesion, spreading, proliferation, and differentiation. A key pathway activated is the Focal Adhesion Kinase (FAK) signaling pathway.[12]
Caption: Integrin-FAK signaling pathway initiated by RGD binding.
References
- 1. Crosslinked hyaluronic acid hydrogels: a strategy to functionalize and pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and use of synthetic cell culture surfaces. A new reagent for the covalent immobilization of proteins and glycoproteins on a nonionic inert matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In situ cross-linkable hyaluronic acid hydrogels using copper free click chemistry for cartilage tissue engineering - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. imrpress.com [imrpress.com]
Application Notes: In Vivo Pretargeted Imaging with Methyltetrazine-PEG2-DBCO
Introduction
Pretargeted imaging is a two-step strategy designed to improve the contrast and safety of molecular imaging, particularly in applications like oncology.[1][2] This approach decouples the targeting molecule from the imaging agent, allowing each component to be optimized independently.[1] The core of this strategy lies in a bioorthogonal chemical reaction—a reaction that occurs rapidly and specifically within a living system without interfering with native biochemical processes.[3]
The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained trans-cyclooctene (B1233481) (TCO) or dibenzocyclooctyne (DBCO) is one of the fastest and most effective bioorthogonal reactions for in vivo applications.[4] This system offers an elegant solution to the challenges posed by conventional antibody-based imaging, where the slow pharmacokinetics of large antibodies necessitate the use of long-lived radionuclides, leading to high background signals and significant radiation doses to non-target tissues.[4]
Mechanism of Action
The pretargeting strategy using a DBCO-modified antibody and a Methyltetrazine-PEG2 imaging probe involves two sequential steps:
-
Pretargeting Step: A targeting molecule, typically a monoclonal antibody (mAb) specific to a tumor-associated antigen, is conjugated with a DBCO moiety. This DBCO-mAb conjugate is administered to the subject. The antibody is given sufficient time to bind to its target (e.g., a tumor) while the unbound excess conjugate is cleared from circulation and non-target tissues.[2]
-
Imaging Step: After this "pretargeting interval," a small, radiolabeled Methyltetrazine-PEG2 molecule is administered. This imaging probe circulates rapidly, clears quickly from the body, and undergoes a highly efficient and irreversible "click" reaction with the DBCO molecules that have accumulated at the target site.[5][6] The subsequent imaging, often performed within hours, reveals high-contrast visualization of the target with minimal background noise.[1]
Advantages of the Methyltetrazine-PEG2-DBCO System
-
Enhanced Image Contrast: By allowing unbound antibodies to clear before introducing the imaging agent, pretargeting significantly improves target-to-background ratios.[2][3]
-
Reduced Radiation Dose: The use of a small, rapidly clearing tetrazine probe allows for the use of short-lived radionuclides like Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga).[3][4] This dramatically reduces the overall radiation exposure to the patient compared to using antibodies directly labeled with long-lived isotopes like Zirconium-89 (⁸⁹Zr).[4]
-
Versatility: The modular nature of this system allows the same DBCO-conjugated antibody to be used with different tetrazine probes for various imaging modalities (PET, SPECT) or even for therapeutic applications (pretargeted radioimmunotherapy).[7]
-
Improved Pharmacokinetics: The hydrophilic PEG2 linker on the methyltetrazine probe enhances its solubility and promotes rapid renal clearance, further contributing to low background signals.[8]
Visualized Workflows and Reactions
Caption: General workflow for in vivo pretargeted imaging.
Caption: Bioorthogonal reaction between DBCO and Methyltetrazine.
Experimental Protocols
Protocol 1: Antibody Conjugation with DBCO-PEG-NHS Ester
This protocol details the conjugation of a dibenzocyclooctyne (DBCO) moiety to a monoclonal antibody (mAb) via a primary amine-reactive N-Hydroxysuccinimide (NHS) ester.
Materials:
-
Monoclonal Antibody (mAb) of interest (e.g., at 1-10 mg/mL)
-
DBCO-PEG-NHS Ester (freshly prepared 10 mM stock in anhydrous DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.5. Avoid buffers containing primary amines (e.g., Tris) or sodium azide.[9][10]
-
Quenching Buffer: 100 mM Tris or Glycine in water
-
Spin Desalting Columns (e.g., Zeba™, 7K MWCO) or equivalent size-exclusion chromatography (SEC) system for purification
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody storage buffer into the Reaction Buffer using a spin desalting column. Concentrate the antibody to a working concentration of 1-10 mg/mL.[10] Determine the precise concentration using A280 absorbance.
-
Conjugation Reaction:
-
Bring the antibody solution to room temperature.
-
Add a 20- to 30-fold molar excess of the 10 mM DBCO-PEG-NHS ester solution to the antibody solution.[6][10] Ensure the final DMSO concentration in the reaction mixture is below 20% to maintain antibody stability.[6]
-
Gently mix and incubate at room temperature for 60 minutes.[6]
-
-
Quenching (Optional but Recommended):
-
Purification:
-
Remove unreacted DBCO reagent by purifying the conjugate using a spin desalting column or SEC.[6] Follow the manufacturer's instructions for the chosen purification method.
-
-
Characterization and Storage:
-
Determine the final concentration of the DBCO-mAb conjugate via A280 measurement.
-
The degree of labeling (DOL), i.e., the average number of DBCO molecules per antibody, can be estimated using UV-Vis spectroscopy by measuring absorbance at 280 nm (for protein) and ~310 nm (for DBCO).[10]
-
Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage. The DBCO group may lose reactivity over time.[6]
-
Protocol 2: In Vivo Pretargeted Imaging
This protocol provides a general framework for a two-step pretargeted imaging experiment in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing animal model (e.g., xenograft mouse model)
-
Purified DBCO-mAb conjugate (from Protocol 1)
-
Radiolabeled Methyltetrazine-PEG2 probe (e.g., ¹⁸F- or ⁶⁴Cu-labeled) in a sterile, injectable formulation
-
Anesthesia (e.g., isoflurane)
-
PET/SPECT imaging system
Procedure:
-
Step 1: Administration of DBCO-Antibody:
-
Administer a defined dose of the DBCO-mAb conjugate (e.g., 100 µg) to each animal via intravenous (tail vein) injection.[5]
-
Allow the conjugate to circulate for a predetermined "pretargeting interval," typically 24 to 72 hours.[5][7] This interval must be optimized for each specific antibody to maximize tumor accumulation and minimize blood pool background.
-
-
Step 2: Administration of Radiolabeled Tetrazine Probe:
-
Step 3: Imaging and Biodistribution:
-
Perform dynamic or static PET/SPECT imaging at various time points post-injection of the tetrazine probe (e.g., 1, 4, and 24 hours).[3][4]
-
After the final imaging session, euthanize the animals and harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Quantitative Data from Pretargeting Studies
The following tables summarize representative biodistribution and imaging data from published in vivo pretargeting studies using the tetrazine ligation methodology. These results demonstrate the high tumor uptake and excellent tumor-to-background ratios achievable with this approach.
Table 1: Biodistribution of ¹⁷⁷Lu-DOTA-PEG₇-Tz in a Pancreatic Cancer Model [7] (Data from a pretargeting study where 5B1-TCO was administered 72 hours prior to the radiolabeled tetrazine)
| Tissue | Uptake at 4h (%ID/g ± SD) | Uptake at 120h (%ID/g ± SD) |
| Tumor | 4.6 ± 0.8 | 16.8 ± 3.9 |
| Blood | 1.8 ± 0.3 | 0.03 ± 0.0 |
| Liver | 0.6 ± 0.1 | 0.2 ± 0.1 |
| Kidneys | 3.0 ± 0.6 | 0.7 ± 0.1 |
| Muscle | 0.2 ± 0.0 | 0.04 ± 0.0 |
Table 2: Tumor-to-Tissue Ratios for Various Pretargeting Systems
| System | Tumor Model | Time p.i. | Tumor:Blood | Tumor:Muscle | Reference |
| ¹¹¹In-Tz / CC49-TCO | LS174T Colon | 3h | N/A | 13:1 | [3] |
| ⁶⁴Cu-Tz / A33-TCO | SW1222 Colorectal | 24h | ~10:1 | >20:1 | [3] |
| ¹⁸F-Tz / 5B1-TCO | BxPC3 Pancreatic | 4h | ~15:1 | ~30:1 | [4] |
| ¹⁷⁷Lu-Tz / 5B1-TCO | BxPC3 Pancreatic | 120h | >500:1 | >400:1 | [7] |
Table 3: Comparison of Tumor Uptake with Different Radionuclides
| Radiolabeled Tetrazine | Targeting System | Tumor Model | Tumor Uptake (%ID/g) | Time p.i. | Reference |
| [¹¹¹In]1 | CC49-TCO | LS174T | 4.2 | 3h | [3] |
| [⁶⁴Cu]4 | HuA33-TCO | SW1222 | 3.9 ± 0.9 | 24h | [3] |
| [⁶⁴Cu]5 | HuA33-TCO | SW1222 | 7.4 ± 2.0 | 24h | [3] |
| [⁶⁸Ga]6 | Cetuximab-TCO | A431 | 3.48 | 23h | [3] |
| [¹⁸F]Tz-PEG₁₁-AlF-NOTA | 5B1-TCO | BxPC3 | ~6.4 | 4h | [4] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Labeling Oligonucleotides with Methyltetrazine-PEG2-DBCO in Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent labeling of oligonucleotides with the heterobifunctional linker, Methyltetrazine-PEG2-DBCO, and their subsequent application in diagnostic assays. This technology leverages the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse electron-demand Diels-Alder (IEDDA) reaction, to achieve highly specific and efficient conjugation under biocompatible conditions.
The use of this compound-labeled oligonucleotides opens up a wide range of possibilities for the development of novel diagnostic tools, including in vitro assays and in vivo imaging applications. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the methyltetrazine and dibenzocyclooctyne (DBCO) moieties provide orthogonal reactive handles for sequential or dual-labeling strategies.
I. Overview of the Chemistry
The labeling strategy involves two key bioorthogonal reactions:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry reaction between a DBCO group and an azide. It is highly specific and biocompatible, forming a stable triazole linkage. In the context of these protocols, an amine-modified oligonucleotide is first functionalized with a DBCO-NHS ester.
-
Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: This is an extremely fast reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). The this compound linker carries the methyltetrazine moiety, which can react with a TCO-modified molecule.
This dual reactivity allows for flexible assay design. For instance, an oligonucleotide can be labeled with DBCO for subsequent reaction with an azide-modified reporter, or the tetrazine moiety can be used to react with a TCO-labeled component.
II. Quantitative Data Summary
The efficiency and kinetics of the labeling and subsequent bioorthogonal reactions are critical for the development of robust diagnostic assays. The following tables summarize key quantitative data.
| Parameter | Value | Conditions | Reference |
| Second-order rate constant (Tetrazine-TCO) | 210 - 30,000 M⁻¹s⁻¹ | Phosphate-buffered saline (PBS), pH 7.4, 37°C | [1] |
| Typical Molar Excess of DBCO-NHS Ester for Oligonucleotide Labeling | 10- to 20-fold | pH 7-9 | [2] |
| Typical Oligonucleotide Concentration for Labeling | 1-5 mM | Conjugation Buffer | [2] |
| Reaction Time for DBCO-NHS Ester Labeling | 2-4 hours at room temperature or overnight at 4°C | - | [2] |
| Half-life of ASO-TCO in mouse brain | 3.3 days | In vivo | [3] |
Note: Reaction kinetics and efficiency can be influenced by factors such as pH, temperature, buffer composition, and the specific constructs of the reacting molecules.
III. Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides with DBCO-PEG4-NHS Ester
This protocol describes the covalent attachment of a DBCO moiety to an amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide (lyophilized)
-
DBCO-PEG4-NHS Ester
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
Desalting columns or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Prepare the Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.[2]
-
Prepare the DBCO-PEG4-NHS Ester Solution: Important: The NHS ester is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.[2] Prepare a 10 mg/mL solution of DBCO-PEG4-NHS Ester in anhydrous DMF or DMSO immediately before use.
-
Conjugation Reaction: a. In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the conjugation buffer. b. Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the oligonucleotide solution.[2] c. Vortex the mixture gently to ensure thorough mixing. d. Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[2]
-
Purification of the DBCO-labeled Oligonucleotide: a. Remove the unreacted DBCO-PEG4-NHS ester and byproducts using a desalting column suitable for oligonucleotides. b. For higher purity, RP-HPLC is recommended. The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated oligonucleotide.[2]
-
Quantification and Quality Control: a. Measure the absorbance of the purified conjugate at 260 nm to determine the oligonucleotide concentration. b. Confirm the incorporation of the DBCO group by measuring the absorbance at its maximum (around 309 nm).[2] c. For detailed characterization, the final product can be analyzed by mass spectrometry to confirm successful conjugation.[2]
Protocol 2: Diagnostic Assay using Tetrazine-DBCO Click Chemistry (FRET-based)
This protocol provides a general framework for a FRET-based diagnostic assay using a DBCO-labeled oligonucleotide probe and a tetrazine-labeled reporter.
Principle: A DBCO-labeled oligonucleotide probe is designed to hybridize to a specific target nucleic acid sequence. A second oligonucleotide, labeled with a tetrazine and a FRET donor fluorophore, is designed to bind adjacent to the first probe. A quencher molecule, functionalized with a trans-cyclooctene (TCO), is introduced. In the presence of the target, the tetrazine and TCO undergo a rapid IEDDA reaction, bringing the quencher in close proximity to the FRET donor, resulting in a measurable decrease in fluorescence.
Materials:
-
DBCO-labeled oligonucleotide probe (from Protocol 1)
-
Tetrazine- and FRET donor-labeled oligonucleotide
-
TCO-functionalized quencher molecule
-
Target nucleic acid
-
Hybridization buffer (e.g., 50 mM MOPS, 250 mM NaCl, pH 7.5)[4]
-
Fluorometer
Procedure:
-
Assay Setup: In a microplate well, combine the DBCO-labeled oligonucleotide probe, the tetrazine-FRET donor oligonucleotide, and the target nucleic acid in hybridization buffer.
-
Hybridization: Incubate at a temperature optimized for the hybridization of the probes to the target.
-
Initiate Click Reaction: Add the TCO-quencher to the reaction mixture.
-
Signal Detection: Monitor the fluorescence of the FRET donor over time using a fluorometer. A decrease in fluorescence intensity indicates the presence of the target nucleic acid.
-
Data Analysis: Quantify the change in fluorescence to determine the concentration of the target nucleic acid.
IV. Visualizations
Experimental Workflow: Oligonucleotide Labeling and Assay
Caption: Workflow for oligonucleotide labeling and diagnostic assay.
Signaling Pathway: RAS-MAPK Pathway Detection
A common target in cancer diagnostics is the RAS signaling pathway. Oligonucleotide probes can be designed to detect mutations in genes like KRAS.
Caption: Detection of mutant KRAS mRNA in the RAS-MAPK pathway.
References
- 1. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying Cellular Signal Transduction with OMIC Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Dual-Labeling Using Methyltetrazine-PEG2-DBCO and Orthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dual-Labeling with Orthogonal Chemistry
In the intricate landscape of cellular biology and drug development, the ability to simultaneously track multiple molecular entities provides profound insights into complex biological systems. Dual-labeling, a technique that allows for the concurrent visualization and analysis of two distinct targets, has become an indispensable tool. This is achieved through orthogonal chemistry, a set of chemical reactions that can occur in the same environment without interfering with one another.
A powerful combination for dual-labeling involves the use of a heterobifunctional linker molecule, Methyltetrazine-PEG2-DBCO . This reagent possesses two distinct bioorthogonal reactive groups: a methyltetrazine moiety and a dibenzocyclooctyne (DBCO) group. These groups participate in two separate, highly specific, and rapid "click chemistry" reactions:
-
Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: The methyltetrazine group reacts with a trans-cyclooctene (B1233481) (TCO) functionalized molecule. This reaction is known for its exceptionally fast kinetics.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with an azide-functionalized molecule. This copper-free click reaction is highly biocompatible and specific.
The orthogonality of the IEDDA and SPAAC reactions allows for the precise and sequential or simultaneous labeling of two different molecular targets in a complex biological milieu, such as on the surface of or inside living cells. The PEG2 spacer in the this compound linker enhances its solubility and reduces steric hindrance.
Applications in Research and Drug Development
The dual-labeling methodology using this compound has a wide array of applications, including:
-
Studying Protein-Protein Interactions: By labeling two potentially interacting proteins with TCO and azide (B81097) handles respectively, their colocalization and interaction can be monitored using techniques like Förster Resonance Energy Transfer (FRET).
-
Visualizing Receptor Dimerization: The formation of receptor dimers, such as the EGFR/HER2 heterodimer in cancer cells, can be directly observed and quantified.[1][2][3]
-
Tracking Protein Trafficking and Internalization: The journey of a protein from the cell surface to intracellular compartments can be followed by labeling it with two different fluorophores.
-
Developing Antibody-Drug Conjugates (ADCs): This technique allows for the attachment of two different payloads (e.g., a targeting moiety and a therapeutic agent) to an antibody.[4]
-
High-Throughput Screening: Dual-labeling can be employed in complex cellular models to screen for drugs that modulate specific protein interactions or cellular pathways.
Data Presentation
The following table summarizes representative quantitative data from a dual-labeling experiment to assess the efficiency of labeling two distinct cell surface receptors, Receptor A (functionalized with a TCO group) and Receptor B (functionalized with an azide group), on the same cell population using a this compound-based approach.
| Parameter | Receptor A (TCO-labeled) | Receptor B (Azide-labeled) | Control (Unlabeled Cells) |
| Labeling Reagent | Methyltetrazine-Fluorophore 1 | DBCO-Fluorophore 2 | No reagent |
| Mean Fluorescence Intensity (MFI) | 85,000 ± 4,500 | 72,000 ± 3,800 | 500 ± 150 |
| Percentage of Labeled Cells | > 95% | > 92% | < 1% |
| Labeling Specificity (Signal-to-Noise Ratio) | ~170 | ~144 | N/A |
| Cross-Reactivity | < 2% | < 3% | N/A |
Note: This data is representative and compiled from typical results seen in dual bioorthogonal labeling experiments. Actual results may vary depending on the specific proteins, cell type, and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Dual-Labeling of Cell Surface Proteins
This protocol outlines the general steps for labeling two different cell surface proteins on live cells.
Materials:
-
Cells expressing the proteins of interest, one functionalized with a TCO group and the other with an azide group.
-
This compound linker.
-
Fluorophore-TCO conjugate.
-
Fluorophore-Azide conjugate.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Cell culture medium.
-
Fluorescence microscope.
Methodology:
-
Cell Preparation:
-
Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.
-
Ensure the expression of the TCO- and azide-functionalized proteins of interest.
-
-
First Labeling Reaction (IEDDA):
-
Wash the cells gently with pre-warmed PBS.
-
Prepare a solution of the this compound linker in cell culture medium at a final concentration of 10-50 µM.
-
Incubate the cells with the this compound solution for 15-30 minutes at 37°C. This will attach the DBCO group to the TCO-functionalized protein.
-
Wash the cells three times with pre-warmed PBS to remove any unreacted linker.
-
-
Second Labeling Reaction (SPAAC):
-
Prepare a solution of the Fluorophore-Azide conjugate in cell culture medium at a final concentration of 5-20 µM.
-
Incubate the cells with the Fluorophore-Azide solution for 30-60 minutes at 37°C. This will label the azide-functionalized protein.
-
Wash the cells three times with pre-warmed PBS.
-
-
Labeling of the First Protein:
-
Prepare a solution of the Fluorophore-TCO conjugate in cell culture medium at a final concentration of 5-20 µM.
-
Incubate the cells with the Fluorophore-TCO solution for 15-30 minutes at 37°C. This will label the protein now functionalized with the DBCO group from the linker.
-
Wash the cells three times with pre-warmed PBS.
-
-
Imaging:
-
Replace the PBS with fresh, pre-warmed cell culture medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Protocol 2: Investigating EGFR-HER2 Heterodimerization using Dual-Labeling and FRET
This protocol describes a more specific application for studying the interaction between EGFR and HER2 receptors.
Materials:
-
Cells co-expressing TCO-functionalized EGFR and azide-functionalized HER2.
-
This compound linker.
-
FRET donor fluorophore-TCO conjugate (e.g., a cyanine (B1664457) dye).
-
FRET acceptor fluorophore-Azide conjugate (e.g., a yellow fluorescent protein).
-
Epidermal Growth Factor (EGF).
-
PBS, pH 7.4.
-
Cell culture medium.
-
FRET imaging setup (e.g., confocal microscope with spectral imaging capabilities).
Methodology:
-
Cell Preparation:
-
Culture cells co-expressing TCO-EGFR and Azide-HER2 in an imaging dish.
-
Starve the cells in serum-free medium for 4-6 hours prior to the experiment to reduce basal receptor activation.
-
-
Dual Labeling:
-
Follow the dual-labeling procedure outlined in Protocol 1 to label EGFR with the FRET donor and HER2 with the FRET acceptor.
-
-
Stimulation and Imaging:
-
Acquire baseline FRET images of the cells before stimulation.
-
Stimulate the cells with EGF at a final concentration of 100 ng/mL to induce receptor dimerization.
-
Acquire FRET images at various time points after stimulation (e.g., 5, 15, 30 minutes).
-
-
FRET Analysis:
-
Calculate the FRET efficiency from the acquired images. An increase in FRET efficiency upon EGF stimulation indicates the close proximity of EGFR and HER2, suggesting heterodimerization.
-
Visualizations
Logical Relationship of the Dual-Labeling Chemistry
References
Preparation of Methyltetrazine-PEG2-DBCO stock solutions and working concentrations.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of Methyltetrazine-PEG2-DBCO, a bifunctional linker commonly used in bioconjugation, drug delivery, and cell imaging applications.[1][2]
Introduction to this compound
This compound is a versatile tool in drug research and development, featuring a methyltetrazine group for reaction with trans-cyclooctene (B1233481) (TCO) and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azide-containing molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[3][4] This reagent is instrumental in creating stable bioconjugates for various applications, including antibody-drug conjugates (ADCs) and targeted imaging agents.
Key Features:
-
Biocompatible: Reactions can be performed under mild, physiological conditions.
-
Highly Efficient: The click chemistry reaction is characterized by fast kinetics and high yields.
-
Bioorthogonal: The reactive groups are specific and do not interfere with biological functionalities.
-
Stable Conjugation: The resulting triazole linkage is highly stable.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide a starting point for the preparation of stock and working solutions.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Weight | 562.63 g/mol | [5] |
| Purity | > 96% | [5] |
| Appearance | Red solid | |
| Storage Conditions | -20°C, protected from light and moisture | [6][7] |
| Solubility | Soluble in DMSO, DMF, THF, DCM, acetonitrile | [7][8] |
Table 2: Stock and Working Solution Recommendations
| Solution Type | Recommended Concentration Range | Recommended Solvent | Notes |
| Stock Solution | 1-10 mM | Anhydrous DMSO or DMF | Prepare fresh before use for best results. If stored, aliquot and keep at -20°C for up to 2-3 months to minimize degradation. Avoid repeated freeze-thaw cycles. |
| Working Solution (Antibody Conjugation) | 10-20 fold molar excess over antibody | Reaction Buffer (e.g., PBS, pH 7.4) | The optimal molar excess may need to be determined empirically based on the specific antibody and desired degree of labeling. |
| Working Solution (Cell Labeling) | 1-10 µg/mL (for DBCO-conjugated antibodies) or 2-50 µM (for small molecule probes) | Cell Culture Medium or Imaging Buffer | The ideal concentration depends on the cell type, target abundance, and specific experimental setup. A titration experiment is recommended to determine the optimal concentration. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (MW = 562.63 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh out 5.63 mg of this compound and place it in a clean, dry microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the compound is completely dissolved. The solution should be clear and red.
-
(Optional) If not for immediate use, aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
DOT Diagram: Stock Solution Preparation Workflow
Caption: Workflow for preparing a 10 mM this compound stock solution.
Protocol for Antibody Conjugation
This protocol provides a general guideline for conjugating this compound to an azide-modified antibody.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS)
-
10 mM this compound stock solution in DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Antibody: Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in a suitable reaction buffer.
-
Calculate Molar Excess: Determine the desired molar excess of this compound. A 10-20 fold molar excess is a common starting point.
-
Reaction Setup: Add the calculated volume of the 10 mM this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be below 10% to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may vary depending on the specific antibody and desired degree of labeling.
-
Purification: Remove the excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~310 nm (for the DBCO group).
DOT Diagram: Antibody Conjugation Workflow
Caption: General workflow for conjugating this compound to an antibody.
Protocol for Live Cell Labeling
This protocol outlines a general procedure for labeling live cells expressing azide-modified surface proteins with a DBCO-conjugated fluorescent probe.
Materials:
-
Live cells with azide-modified surface proteins
-
DBCO-conjugated fluorescent probe
-
Cell culture medium or imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture the azide-modified cells to the desired confluency in a suitable imaging dish or plate.
-
Prepare Labeling Solution: Dilute the DBCO-conjugated fluorescent probe in pre-warmed cell culture medium or imaging buffer to the desired final working concentration (e.g., 2-50 µM).
-
Cell Labeling: Remove the culture medium from the cells and add the labeling solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may need to be determined empirically.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
-
Imaging: Add fresh imaging buffer to the cells and proceed with fluorescence microscopy using the appropriate filter sets for the chosen fluorophore.
DOT Diagram: Relationship between Stock and Working Solutions
Caption: Derivation of working solutions from the concentrated stock solution.
Troubleshooting and Considerations
-
Low Labeling Efficiency:
-
Increase the molar excess of this compound.
-
Increase the reaction incubation time.
-
Ensure the antibody buffer is free of primary amines.
-
-
Reagent Instability:
-
Always use anhydrous solvents for preparing stock solutions.
-
Protect the reagent and solutions from light.
-
Avoid multiple freeze-thaw cycles of the stock solution.
-
-
Cell Toxicity:
-
If cell toxicity is observed during labeling, reduce the concentration of the DBCO-probe and/or the incubation time.
-
Ensure the final DMSO concentration in the cell culture medium is minimal (typically <0.5%).
-
These protocols provide a foundation for using this compound. Researchers are encouraged to optimize these protocols for their specific applications and experimental conditions.
References
- 1. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Methyltetrazine-PEG2-bis-PEG3-DBCO | BroadPharm [broadpharm.com]
- 7. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with Methyltetrazine-PEG2-DBCO.
Welcome to the technical support center for Methyltetrazine-PEG2-DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this heterobifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a heterobifunctional crosslinker containing a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] It is designed for bioorthogonal "click" chemistry reactions. The methyltetrazine moiety reacts with trans-cyclooctene (B1233481) (TCO) via an inverse electron demand Diels-Alder (iEDDA) reaction, while the DBCO group reacts with azide-functionalized molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC).[1][4][5] This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs), for fluorescent imaging, targeted drug delivery, and for linking two different biomolecules together with high specificity and efficiency under mild, aqueous conditions.[3][6][7]
Q2: What are the advantages of using a methyl-substituted tetrazine?
A: Methyl-substituted tetrazines, like the one in this linker, offer a good balance of stability and reactivity. While they react more slowly than some other tetrazine derivatives, they have significantly better stability in aqueous solutions, making them a reliable choice for applications that require a more robust reagent.[8]
Q3: What are the key advantages of the DBCO (copper-free) click chemistry reaction?
A: The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide (B81097) is a copper-free click reaction.[9] This is highly advantageous for biological applications as it avoids the cytotoxicity associated with copper catalysts.[10] The reaction is biocompatible, highly specific, and proceeds efficiently under mild buffer conditions.[4][5]
Q4: How should I store this compound?
A: For long-term storage (months to years), it is recommended to store the reagent at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable.[11] If the reagent is dissolved in a solvent like DMSO, it should be stored at -20°C and used within a few months, as the DBCO group can lose reactivity over time.[1] Always allow the vial to reach room temperature before opening to avoid moisture condensation.[10][12]
Q5: In what solvents is this compound soluble?
A: this compound is soluble in common organic solvents such as DMSO, DMF, and DCM.[13][14] The PEG2 spacer enhances its hydrophilicity, allowing for some solubility in aqueous buffers, although stock solutions are typically prepared in an organic solvent.[4][6]
Troubleshooting Guide
This section addresses specific issues that may arise during your conjugation experiments with this compound.
Problem 1: Low or No Conjugation to my TCO-containing Molecule
-
Possible Cause 1: Degraded Methyltetrazine Reagent.
-
Solution: Use fresh reagent. Ensure proper storage conditions (see Q4 above) to maintain the stability of the tetrazine moiety.[8]
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Solution: While the reaction is generally fast, ensure sufficient reaction time. Monitor the reaction progress if possible. The reaction is efficient across a broad pH range (6.0-9.0), but ensure the pH is optimal for your biomolecule's stability.[8] The reaction can be performed at temperatures from 4°C to 37°C; room temperature (20-25°C) is usually sufficient.[8]
-
-
Possible Cause 3: Steric Hindrance.
-
Solution: If the TCO group on your molecule is sterically hindered, it may slow down the reaction rate. Consider redesigning the linker on your TCO-containing molecule if possible to reduce steric hindrance.[8]
-
Problem 2: Low or No Conjugation to my Azide-containing Molecule
-
Possible Cause 1: Degraded DBCO Reagent.
-
Solution: The DBCO group can lose reactivity over time due to oxidation or addition of water to the triple bond, especially when in solution.[15] Use freshly prepared solutions of the linker.
-
-
Possible Cause 2: Presence of Azides in the Buffer.
-
Possible Cause 3: Suboptimal Reaction Conditions.
Problem 3: Low Recovery of the Final Conjugate
-
Possible Cause 1: Aggregation.
-
Solution: The hydrophobicity of the DBCO molecule can sometimes lead to aggregation and loss of the conjugate during purification.[18] The PEG2 spacer in the linker is designed to increase hydrophilicity and reduce this issue.[4][6][18] If aggregation is still a problem, consider further optimization of buffer conditions.
-
-
Possible Cause 2: Inefficient Purification Method.
-
Solution: The chosen purification method may not be optimal for your specific conjugate. Size-Exclusion Chromatography (SEC) is often effective for removing unreacted small molecules from larger biomolecule conjugates.[18] Other methods like dialysis or tangential flow filtration can also be used.[18]
-
-
Possible Cause 3: Non-specific Binding.
-
Solution: The conjugate may be binding to the purification column or membrane.[18] Test different purification resins or membranes to find one with minimal non-specific binding for your molecule.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for optimizing your conjugation reactions.
Table 1: Recommended Reaction Conditions
| Parameter | Methyltetrazine-TCO Reaction | DBCO-Azide Reaction |
| pH | 6.0 - 9.0[8] | 5.0 - 10.0 (higher pH generally faster)[17][19] |
| Temperature | 4°C to 37°C[8] | 4°C to 37°C[10][12] |
| Solvent | Aqueous buffers (e.g., PBS), or co-solvent systems with DMSO/DMF[8] | Aqueous buffers (e.g., PBS), can tolerate up to 20% DMSO[16][19] |
| Reaction Time | Typically fast, but can be monitored for completion[8] | 2-12 hours, can be extended to improve efficiency[10][16] |
Table 2: Molar Ratios for Conjugation
| Reactant 1 | Reactant 2 | Recommended Molar Excess of Reactant 2 |
| TCO-Molecule | This compound | 1.5 - 3 fold |
| Azide-Molecule | This compound | 1.5 - 3 fold[10] |
| DBCO-Molecule | Azide-Molecule | 2 - 4 fold[16][20] |
Experimental Protocols
Protocol 1: General Two-Step Conjugation Workflow
This protocol describes a general method for sequentially conjugating a TCO-containing molecule and an azide-containing molecule using this compound.
Step 1: Reaction of this compound with a TCO-containing Protein
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the this compound stock solution to the TCO-protein solution. The final concentration of DMSO should be kept low if your protein is sensitive to it.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
Step 2: Reaction of the DBCO-activated Protein with an Azide-containing Molecule
-
Reagent Preparation:
-
Prepare the azide-containing molecule in a compatible reaction buffer.[10]
-
-
Conjugation Reaction:
-
Final Purification:
Protocol 2: Quality Control - SDS-PAGE Analysis
-
Sample Preparation:
-
Take aliquots of your starting materials (TCO-protein and azide-molecule), the intermediate product (DBCO-activated protein), and the final conjugate.
-
Mix each sample with loading buffer.
-
-
Gel Electrophoresis:
-
Run the samples on an SDS-PAGE gel appropriate for the molecular weight of your protein.
-
-
Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie blue).
-
A successful conjugation should show a shift in the molecular weight of the protein band corresponding to the addition of the linker and the azide-containing molecule.[16]
-
Visualizations
Caption: General workflow for a two-step conjugation using this compound.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 4. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. DBCO-SS-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dynamic-biosensors.com [dynamic-biosensors.com]
- 10. interchim.fr [interchim.fr]
- 11. medkoo.com [medkoo.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. Methyltetrazine-PEG3-DBCO, 2698339-24-9 | BroadPharm [broadpharm.com]
- 14. TCO-PEG2-DBCO | BroadPharm [broadpharm.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Methyltetrazine-PEG2-DBCO Conjugations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG2-DBCO conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction buffer pH for conjugating a molecule to the DBCO group of this compound?
A1: The copper-free click chemistry reaction between DBCO and an azide (B81097) is efficient over a wide pH range. For most applications, a pH between 7.0 and 8.5 is recommended to ensure the stability of the biomolecules involved. Buffers such as PBS (phosphate-buffered saline) at pH 7.4, HEPES, or borate (B1201080) buffers are commonly used.[1][2] It is crucial to avoid buffers containing primary amines (e.g., Tris) if the conjugation partner was functionalized using an NHS ester, as these will compete with the intended reaction.[1]
Q2: What is the recommended buffer for the reaction with the methyltetrazine moiety?
A2: The inverse electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) group is also efficient under mild, aqueous conditions.[3][4] A neutral to slightly basic pH is generally well-tolerated. For instance, PBS at a pH of 7.2-7.5 is a suitable buffer for this reaction.[5]
Q3: Can I perform both the DBCO-azide and methyltetrazine-TCO reactions simultaneously?
A3: Yes, the DBCO-azide and methyltetrazine-TCO reactions are bioorthogonal, meaning they do not interfere with each other.[6] This allows for the simultaneous and selective labeling of two different molecules in the same reaction mixture.[6]
Q4: How can I improve the solubility of this compound in my reaction?
A4: The PEG2 spacer in this compound enhances its hydrophilicity and solubility in aqueous buffers.[3][7] If you encounter solubility issues, consider dissolving the reagent in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer.[1][8] Ensure the final concentration of the organic solvent is low enough (typically <10-20%) to not negatively impact the stability and function of your biomolecules.[1][8]
Q5: What is the stability of the DBCO and methyltetrazine groups?
A5: DBCO is generally stable but can degrade, particularly at neutral pH in the presence of certain cellular components.[9] For long-term storage of DBCO-labeled molecules, avoid buffers containing azides or thiols.[1] Methyltetrazines, especially those with electron-donating groups like the methyl group, are among the most stable tetrazines available.[7] However, some tetrazines can slowly decompose in aqueous environments.[10] It is recommended to store stock solutions at -20°C or -80°C and to prepare fresh working solutions for each experiment.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | One or more of the reaction partners is not correctly functionalized with azide or TCO. | Confirm the successful labeling of your molecules with azide or TCO groups before proceeding with the conjugation reaction.[1][2] |
| The this compound reagent has degraded. | Use a fresh vial of the reagent. Store the reagent desiccated at -20°C.[13] | |
| The reaction buffer contains interfering substances. | For DBCO-azide reactions, ensure the buffer is free of azides. For reactions involving NHS ester chemistry, avoid primary amines (e.g., Tris, glycine).[1] | |
| Suboptimal pH of the reaction buffer. | Adjust the pH of your reaction buffer to the optimal range (typically pH 7.0-8.5).[1][2][5] | |
| Insufficient molar excess of one of the reactants. | Increase the molar excess of the less critical or more abundant component. A 1.5 to 5-fold molar excess is a good starting point.[1][5] | |
| Precipitation in the Reaction Mixture | Poor solubility of one of the components. | Dissolve the problematic component in a small amount of a compatible organic solvent (e.g., DMSO) before adding it to the reaction buffer. The PEG spacer on the this compound is designed to improve aqueous solubility.[3][7] |
| High concentration of organic solvent causing protein precipitation. | Keep the final concentration of organic solvents like DMSO or DMF below 10-15% of the total reaction volume if working with proteins.[1] | |
| Non-Specific Binding or Cross-Reactivity | The reaction conditions are too harsh. | Perform the reaction under mild conditions (room temperature or 4°C).[8] The bioorthogonal nature of the DBCO-azide and tetrazine-TCO reactions should minimize non-specific reactions.[3][6] |
| Impurities in the reagents. | Use high-purity reagents and purify your labeled biomolecules before the final conjugation step. |
Experimental Protocols
Protocol 1: General Procedure for DBCO-Azide Conjugation
-
Reagent Preparation:
-
Prepare your azide-containing molecule in an appropriate buffer (e.g., PBS, pH 7.4).
-
Dissolve the this compound in a small amount of DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography.[5]
-
Protocol 2: General Procedure for Methyltetrazine-TCO Conjugation
-
Reagent Preparation:
-
Prepare your TCO-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-7.5).[5]
-
Prepare a stock solution of the this compound-conjugated molecule from the previous step.
-
-
Conjugation Reaction:
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Visualizing the Workflow and Chemistry
Caption: Workflow for sequential dual conjugation using this compound.
Caption: Bioorthogonal reactions of the this compound linker.
References
- 1. interchim.fr [interchim.fr]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. DBCO-SS-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
- 13. vectorlabs.com [vectorlabs.com]
Technical Support Center: Preventing Protein Aggregation During Labeling with Methyltetrazine-PEG2-DBCO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during labeling with Methyltetrazine-PEG2-DBCO.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your protein labeling experiments.
Q1: I observed immediate precipitation of my protein upon adding the this compound reagent. What is the likely cause and how can I prevent it?
A1: Immediate precipitation upon reagent addition is often due to "solvent shock" or localized high concentrations of the labeling reagent. The this compound reagent is typically dissolved in an organic solvent like DMSO or DMF. Adding a concentrated bolus of this solution to your aqueous protein sample can cause localized denaturation and precipitation.
Solutions:
-
Slow, Stepwise Addition: Add the dissolved this compound reagent to the protein solution slowly and in small aliquots while gently vortexing or stirring. This ensures rapid and uniform mixing, preventing localized high concentrations of the organic solvent and the labeling reagent.
-
Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is as low as possible, ideally below 15%, to avoid destabilizing the protein.[1]
-
Pre-reaction Solubility Check: Before adding the reagent to your entire protein sample, perform a small-scale test by adding the same volume of the organic solvent alone to a small aliquot of your protein solution to see if it causes precipitation.
Q2: My protein solution becomes cloudy and shows signs of aggregation during the incubation period. What factors could be contributing to this?
A2: Gradual aggregation during incubation is often a multifactorial issue related to the physicochemical changes in the protein upon labeling and the reaction conditions.
Potential Causes and Solutions:
-
Increased Hydrophobicity: Both the methyltetrazine and DBCO moieties are hydrophobic. As more of these molecules are conjugated to the protein surface, the overall hydrophobicity of the protein increases, which can lead to intermolecular hydrophobic interactions and aggregation.
-
Solution: Reduce the molar excess of the this compound reagent. A molar ratio of DBCO to antibody above 5 has been shown to cause precipitation.[2] It is recommended to start with a lower molar excess (e.g., 3-5 fold) and optimize from there.
-
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your reaction buffer are critical for protein stability.
-
Solution: Ensure your buffer pH is optimal for your specific protein's stability, which may not be the same as the optimal pH for the labeling reaction. While NHS ester reactions (if applicable for your specific DBCO reagent) are more efficient at a slightly alkaline pH (7.5-8.5), many proteins are more stable at a neutral or slightly acidic pH. Consider performing the reaction at a pH that is a compromise between reaction efficiency and protein stability. Adjusting the ionic strength with salts like NaCl or KCl can also help to modulate protein solubility.
-
-
High Protein Concentration: Higher protein concentrations can increase the likelihood of intermolecular interactions and aggregation.
-
Solution: If aggregation is observed, try reducing the protein concentration. A typical range for antibody labeling is 1-5 mg/mL.
-
-
Reaction Temperature: Elevated temperatures can accelerate both the labeling reaction and protein aggregation.
-
Solution: Perform the labeling reaction at a lower temperature, such as 4°C. This will slow down the reaction rate, so a longer incubation time may be necessary (e.g., 4-12 hours or overnight).[3]
-
Q3: I've purified my labeled protein, but it aggregates during storage or after buffer exchange. Why is this happening and what can I do?
A3: Aggregation post-purification can occur because the labeling has altered the protein's surface properties, making it less stable in the storage buffer.
Solutions:
-
Optimize Storage Buffer: The optimal storage buffer for the labeled protein may be different from that of the unlabeled protein. Screen for a new storage buffer with a different pH or ionic strength. The addition of stabilizing excipients is highly recommended.
-
Incorporate Stabilizing Excipients: Additives can significantly enhance the stability of the labeled protein. See the "Stabilizing Excipients" section below for detailed recommendations.
-
Concentration-Dependent Aggregation: The labeled protein may be more prone to aggregation at higher concentrations.
-
Solution: Store the protein at a lower concentration. If a high concentration is required, it is crucial to optimize the storage buffer with appropriate excipients.
-
-
Freeze-Thaw Instability: The labeled protein may be more sensitive to freeze-thaw cycles.
-
Solution: Aliquot the purified protein into single-use volumes to avoid multiple freeze-thaw cycles. Consider adding cryoprotectants like glycerol (B35011) (at 10-20% v/v) or sucrose (B13894) to the storage buffer.
-
Frequently Asked Questions (FAQs)
Q: What is this compound and what is it used for?
A: this compound is a heterobifunctional crosslinker used in bioconjugation.[4][5] It contains two reactive groups: a methyltetrazine and a dibenzocyclooctyne (DBCO). The methyltetrazine group reacts with trans-cyclooctene (B1233481) (TCO) modified molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is a very fast and specific bioorthogonal reaction. The DBCO group reacts with azide-modified molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), another type of copper-free click chemistry. The PEG2 spacer is a short polyethylene (B3416737) glycol linker that increases the hydrophilicity of the molecule, which can help to reduce aggregation and provides spatial separation between the conjugated molecules.[5]
Q: Why does protein aggregation occur during labeling?
A: Protein aggregation during labeling is primarily caused by a disruption of the delicate balance of forces that maintain the protein's native, soluble conformation. Key contributing factors include:
-
Increased Surface Hydrophobicity: The attachment of hydrophobic moieties like methyltetrazine and DBCO can create new hydrophobic patches on the protein surface, leading to self-association to minimize contact with the aqueous environment.
-
Alteration of Surface Charge: If the labeling reaction targets charged amino acid residues (like lysine), it can alter the protein's net charge and isoelectric point (pI). This can reduce electrostatic repulsion between protein molecules, making them more likely to aggregate.
-
Conformational Changes: The labeling process itself or the reaction conditions (e.g., pH, temperature, presence of organic solvents) can induce partial unfolding of the protein, exposing its hydrophobic core and promoting aggregation.
-
Intermolecular Cross-linking: If the labeling reagent is bifunctional and the protein has multiple reactive sites, there is a risk of cross-linking multiple protein molecules together, leading to the formation of large aggregates.
Q: What are stabilizing excipients and how do they work?
A: Stabilizing excipients are additives included in the reaction or storage buffer to help maintain the protein's native structure and prevent aggregation. They work through various mechanisms:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Glycerol): These molecules are preferentially excluded from the protein surface, which thermodynamically favors the more compact, native state of the protein. They also increase the viscosity of the solution, which can slow down the rate of aggregation.[6][7]
-
Amino Acids (e.g., Arginine, Glycine, Proline): Arginine is particularly effective at suppressing aggregation by interacting with both hydrophobic and charged regions on the protein surface, thereby preventing protein-protein interactions.[8][9][10][11][12]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic detergents can prevent aggregation at interfaces (e.g., air-water, container surface) and can also interact with hydrophobic patches on the protein surface to prevent self-association.[6][13][14][15]
-
Reducing Agents (e.g., TCEP, DTT): For proteins with free cysteine residues, mild reducing agents can prevent the formation of intermolecular disulfide bonds, which can lead to aggregation. TCEP is often preferred as it does not interfere with NHS-ester chemistry.
Quantitative Data Summary
The following tables provide a summary of quantitative data to guide the optimization of your labeling protocol.
Table 1: Recommended Molar Excess of DBCO-NHS Ester for Antibody Labeling
| Molar Excess of DBCO-NHS Ester to Antibody | Expected Outcome | Reference |
| < 5-fold | Minimized risk of precipitation and aggregation. | [2] |
| 5 to 10-fold | Generally optimal for achieving a good degree of labeling without significant precipitation. | [2] |
| > 10-fold | Increased risk of protein precipitation and aggregation, especially for sensitive proteins. | [2] |
| 20 to 30-fold | May be necessary for dilute protein solutions or to achieve a high degree of labeling, but carries a higher risk of aggregation. | [3][16] |
Table 2: Common Stabilizing Excipients and Their Recommended Concentrations
| Excipient | Typical Concentration Range | Mechanism of Action | References |
| L-Arginine | 50 - 500 mM | Suppresses aggregation by binding to hydrophobic and charged patches on the protein surface. | [9][10][11][12] |
| Sucrose | 5 - 10% (w/v) (~145 - 290 mM) | Preferential exclusion, increases protein stability. | [6][7][17][18][19] |
| Glycerol | 10 - 20% (v/v) | Osmolyte; stabilizes the native protein structure. | [6][7] |
| Polysorbate 20 (Tween® 20) | 0.01 - 0.05% (v/v) | Reduces surface tension and prevents aggregation at interfaces. | [6][13][14][15] |
| TCEP (Tris(2-carboxyethyl)phosphine) | 0.5 - 1 mM | Prevents the formation of intermolecular disulfide bonds. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound (via NHS ester chemistry, if applicable)
This protocol provides a starting point for labeling a protein via primary amines (e.g., lysine (B10760008) residues). It is crucial to optimize these conditions for your specific protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound with an NHS ester reactive group
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.4 - 8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or other purification system (e.g., SEC)
-
Stabilizing excipients (optional, see Table 2)
Procedure:
-
Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free buffer like PBS at a pH suitable for your protein's stability.
-
Prepare Protein Solution: Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer. If using stabilizing excipients, add them to the buffer at this stage.
-
Prepare Labeling Reagent: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction: a. Calculate the required volume of the labeling reagent stock solution to achieve the desired molar excess (start with a 3-5 fold molar excess). b. Add the calculated volume of the labeling reagent to the protein solution slowly in small aliquots while gently vortexing. c. Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours.
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography (SEC).
-
Characterization: Characterize the labeled protein. Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO). Assess the extent of aggregation using SEC-MALS or DLS.[20][21][22][23][24][25]
Protocol 2: Screening for Optimal Labeling Conditions to Minimize Aggregation
This protocol describes a small-scale screening experiment to identify the optimal molar ratio of the labeling reagent and the effect of a stabilizing excipient.
Materials:
-
Same as Protocol 1
-
96-well plate or microcentrifuge tubes
-
Method for quantifying aggregation (e.g., DLS, SEC, or a simple turbidity measurement using a plate reader at 350-600 nm)
Procedure:
-
Set up Reactions: In a 96-well plate or microcentrifuge tubes, set up a series of small-scale labeling reactions (e.g., 20-50 µL final volume) with varying molar excesses of this compound (e.g., 2x, 4x, 6x, 8x, 10x).
-
Test Excipients: For each molar ratio, set up parallel reactions with and without a stabilizing excipient (e.g., 250 mM sucrose or 100 mM arginine).
-
Incubation: Incubate the reactions under your desired conditions (e.g., 1 hour at room temperature).
-
Quantify Aggregation: After incubation, assess the level of aggregation in each reaction.
-
Turbidity: Measure the absorbance at a wavelength between 350 nm and 600 nm. An increase in absorbance indicates an increase in aggregation.
-
DLS: Analyze a small aliquot from each reaction to determine the size distribution and presence of aggregates.
-
SEC: Inject a small volume onto an SEC column to quantify the percentage of monomer and high molecular weight species.
-
-
Analysis: Compare the results to identify the conditions (molar ratio and presence of excipient) that provide a good balance between the degree of labeling and minimal aggregation.
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting logic for addressing protein aggregation during labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. conju-probe.com [conju-probe.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biotechrep.ir [biotechrep.ir]
- 14. researchgate.net [researchgate.net]
- 15. Polysorbate 20 degradation in biotherapeutic formulations and its impact on protein quality | FDA [fda.gov]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. US20080200656A1 - Use Of Sucrose To Suppress Mannitol-Induced Protein Aggregation - Google Patents [patents.google.com]
- 18. Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. azom.com [azom.com]
- 23. biopharmaspec.com [biopharmaspec.com]
- 24. biopharmaspec.com [biopharmaspec.com]
- 25. toray-research.co.jp [toray-research.co.jp]
Common side reactions with Methyltetrazine-PEG2-DBCO and how to avoid them.
Welcome to the technical support center for Methyltetrazine-PEG2-DBCO. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the use of this compound in bioconjugation experiments.
Q1: Why is my conjugation yield low or non-existent?
A1: Low conjugation yield is a common issue that can stem from several factors related to the reactants' stability, reaction conditions, and the experimental setup. Here’s a step-by-step guide to troubleshoot this problem:
-
Verify Reagent Integrity:
-
Methyltetrazine Stability: Methyltetrazine moieties can degrade in aqueous buffers, especially if the buffer contains nucleophiles or is at a non-optimal pH. The addition of a methyl group enhances stability compared to unsubstituted tetrazines.[1] However, prolonged incubation in aqueous solutions can still lead to degradation. It is recommended to prepare fresh solutions of the tetrazine reagent before each experiment.
-
DBCO Stability: DBCO can undergo rearrangement and degradation under strongly acidic conditions, such as during peptide cleavage from a resin using trifluoroacetic acid (TFA).[2][3] If your biomolecule was synthesized using such methods, consider alternative cleavage protocols or the use of a protective group for the DBCO moiety.[2][3] DBCO has also been observed to have moderate stability in certain intracellular environments.[4]
-
Storage: Ensure that this compound has been stored correctly, typically at -20°C, to prevent degradation.[5][6]
-
-
Optimize Reaction Conditions:
-
pH: The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazine and a trans-cyclooctene (B1233481) (TCO), a reaction partner for tetrazine, is generally efficient over a wide pH range, but optimal conditions are typically between pH 6-9.[7] For the strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide, the reaction is also efficient in physiological buffers (pH 7.4).
-
Solvent: While the PEG linker enhances water solubility, the reaction can also be performed in organic solvents like DMSO or DMF.[6] Ensure that your biomolecule is soluble and stable in the chosen solvent system.
-
Concentration: Bioorthogonal reactions are second-order, meaning the rate is dependent on the concentration of both reactants. If working with low concentrations of biomolecules, increasing the concentration of the labeling reagent or extending the reaction time may be necessary.[8]
-
Stoichiometry: Using a molar excess (e.g., 1.5 to 20-fold) of the this compound reagent over the biomolecule to be labeled can help drive the reaction to completion.[1][8]
-
-
Check for Competing Reactions:
-
Azide Contamination: Avoid using buffers containing sodium azide, as it will react with the DBCO moiety.[9]
-
Thiol Reactivity: While generally bioorthogonal, some tetrazines have been shown to react with thiols under specific conditions.[10][11] If your biomolecule has free thiols, consider using a thiol-blocking agent if non-specific reactions are suspected.
-
Q2: How can I monitor the progress of my conjugation reaction?
A2: The iEDDA reaction between the methyltetrazine and its reaction partner can be conveniently monitored using UV-Vis spectroscopy. The tetrazine moiety has a characteristic absorbance in the visible range (around 520-540 nm).[1] As the reaction proceeds, this absorbance will decrease. By tracking the disappearance of this peak over time, you can follow the reaction kinetics.[12][13] For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q3: Are there any known side products of the tetrazine-TCO reaction?
A3: The iEDDA reaction between a tetrazine and a trans-cyclooctene (TCO) is known for being exceptionally clean, with the primary byproduct being nitrogen gas (N₂).[7] This makes purification of the final conjugate relatively straightforward.
Q4: Can the PEG linker affect my final conjugate?
A4: Yes, the PEG linker plays a significant role in the properties of the final bioconjugate. The PEG2 linker in this compound offers several advantages:
-
Increased Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of the reagent and the resulting conjugate.[7][14][15]
-
Improved Stability and Reduced Immunogenicity: PEGylation can protect the conjugated molecule from enzymatic degradation and reduce its immunogenicity.[7][14][15]
-
Pharmacokinetics: The length of the PEG chain can influence the in vivo circulation time and clearance rate of a therapeutic bioconjugate.[16][17]
However, it is also important to consider potential steric hindrance. The PEG linker provides spatial separation between the conjugated molecules, which can be beneficial, but in some cases, a longer or shorter linker might be necessary to achieve the desired biological activity.[16]
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the reactions involving methyltetrazine and DBCO.
Table 1: Reaction Kinetics of Methyltetrazine with Various Dienophiles
| Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| trans-cyclooctene (TCO) | >1000 | [1] |
| Norbornene | ~1 | [18] |
| Vinylboronic Acids | ~0.28 | [18] |
Note: Reaction rates are highly dependent on the specific dienophile, solvent, and temperature.
Table 2: Stability of Tetrazine and DBCO Moieties
| Moiety | Condition | Stability | Reference(s) |
| Methyltetrazine | Aqueous Buffer (pH 7.4, 37°C) | More stable than unsubstituted tetrazines, but gradual degradation can occur. | [1][18][19] |
| DBCO | Strongly Acidic (e.g., 95% TFA) | Prone to rearrangement and degradation. | [2][3] |
| DBCO | Intracellular Environment (RAW264.7 cells) | Moderate stability, with ~36% degradation observed after 24 hours. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol describes the labeling of an azide-modified protein with this compound via a SPAAC reaction.
-
Protein Preparation:
-
Ensure your azide-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[8] If the buffer contains amines or azides, perform a buffer exchange using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF (e.g., 10 mM).[1]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the protein solution.[8] The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.[8]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[8]
-
-
Purification:
-
Remove unreacted this compound and any byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[8]
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.[8]
-
Protocol 2: Monitoring iEDDA Reaction Progress with UV-Vis Spectroscopy
This protocol is for monitoring the reaction between a methyltetrazine-containing molecule and a TCO-containing molecule.
-
Prepare Reactant Solutions:
-
Prepare stock solutions of your methyltetrazine-functionalized molecule and your TCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Set up the Spectrophotometer:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Set the spectrophotometer to scan a wavelength range that includes the characteristic absorbance of the tetrazine (e.g., 300-700 nm).
-
-
Initiate the Reaction and Collect Data:
-
In a quartz cuvette, mix the methyltetrazine and TCO solutions at the desired concentrations.
-
Immediately place the cuvette in the spectrophotometer and begin collecting absorbance spectra at regular time intervals (e.g., every 1-5 minutes).
-
-
Analyze the Data:
-
Plot the absorbance at the tetrazine's λmax (around 520-540 nm) as a function of time. The decrease in absorbance indicates the consumption of the tetrazine and the progress of the reaction.
-
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methyltetrazine-PEG2-bis-PEG3-DBCO | BroadPharm [broadpharm.com]
- 6. conju-probe.com [conju-probe.com]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 15. precisepeg.com [precisepeg.com]
- 16. benchchem.com [benchchem.com]
- 17. chempep.com [chempep.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Yield of Methyltetrazine-PEG2-DBCO Mediated Ligations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with Methyltetrazine-PEG2-DBCO mediated ligation reactions.
Troubleshooting Guide
Issue: Low or No Product Yield
Low conjugation yield is a common issue that can arise from multiple factors, from reagent quality to suboptimal reaction conditions. Follow this guide to systematically troubleshoot and improve the efficiency of your this compound ligations.
| Potential Cause | Recommended Action(s) |
| 1. Reagent Instability or Degradation | - This compound: Tetrazines can degrade in aqueous environments, with stability being influenced by the substituents on the tetrazine ring. It is advisable to assess the stability of your specific tetrazine under your reaction conditions by monitoring its characteristic UV-Vis absorbance over time. - DBCO-functionalized molecule: Ensure the purity and integrity of the DBCO-containing molecule, as it can also degrade over time, especially if improperly stored. |
| 2. Suboptimal Reaction Conditions | - pH: The reaction is generally robust between pH 6 and 9. For protein labeling using NHS esters to introduce the bioorthogonal handle, it is critical to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to avoid side reactions. - Temperature: Most reactions proceed efficiently at room temperature (25°C) or 37°C. For less reactive partners or to increase the reaction rate, the temperature can be elevated to 40°C. - Solvent: While aqueous buffers like PBS are common, the addition of a small percentage of an organic co-solvent (e.g., DMSO, DMF) can improve the solubility of hydrophobic reactants. However, compatibility with your biological system must be verified. |
| 3. Incorrect Stoichiometry | - The optimal molar ratio of this compound to the DBCO-functionalized molecule can vary. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1] However, for NHS ester-based labeling of proteins, a 10- to 50-fold molar excess of the labeling reagent may be necessary depending on the protein concentration. |
| 4. Steric Hindrance | - The PEG2 spacer is designed to reduce steric hindrance. However, if both the tetrazine and DBCO moieties are attached to bulky molecules, the reaction rate can be impeded. Consider using a longer PEG linker if steric hindrance is suspected to be a significant issue. |
| 5. Competing Side Reactions | - Ensure the purity of your starting materials to minimize impurities that could lead to side reactions. If working with oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio for the this compound ligation?
A1: A slight molar excess of the tetrazine-containing molecule is generally recommended to drive the reaction to completion. A good starting point is a 1.05 to 1.5-fold molar excess of the this compound reagent relative to the DBCO-functionalized molecule.[1] However, the ideal ratio should be determined empirically for your specific system.
Q2: What are the recommended buffer and pH conditions?
A2: The inverse-electron-demand Diels-Alder (iEDDA) reaction is efficient in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction is typically performed in a pH range of 6 to 9.[1] It is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) if you are using NHS esters for labeling, as these will compete with your target molecule.
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is known for its fast kinetics and can often be completed at room temperature (25°C) within 30 to 60 minutes.[1] For particularly dilute samples or less reactive substrates, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1] In some cases, incubating at 37°C or 40°C can further accelerate the reaction.[1]
Q4: Do I need a catalyst for this reaction?
A4: No, the Methyltetrazine-DBCO ligation is a bioorthogonal "click" reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be toxic to cells. This catalyst-free nature makes it highly suitable for applications in biological systems.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the tetrazine-DBCO ligation can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance in the visible range (typically between 510 and 550 nm).
Q6: How does the PEG2 linker affect the ligation?
A6: The polyethylene (B3416737) glycol (PEG) linker enhances the aqueous solubility of the Methyltetrazine-DBCO reagent. Increasing the length of the PEG linker generally improves hydrophilicity.[2] While the intrinsic reactivity is primarily determined by the tetrazine core, the PEG linker can help to reduce steric hindrance between bulky conjugation partners. However, excessively long PEG linkers might also slightly reduce reaction kinetics.[2]
Quantitative Data Summary
The following tables provide a summary of key reaction parameters and their impact on the ligation efficiency.
Table 1: Recommended Reaction Parameters for Optimal Yield
| Parameter | Recommended Range | Notes |
| Molar Ratio (Tetrazine:DBCO) | 1.05:1 to 1.5:1 | A slight excess of the tetrazine component is often beneficial. |
| pH | 6.0 - 9.0 | Avoid amine-containing buffers with NHS ester reactions. |
| Temperature | 25°C - 40°C | Room temperature is sufficient for most applications. |
| Reaction Time | 30 - 120 minutes | Can be extended for dilute samples or less reactive partners. |
| Solvent | Aqueous Buffer (e.g., PBS) | Up to 20% DMSO can be used as a co-solvent for solubility. |
Table 2: Influence of PEG Linker Length on Key Parameters
| Performance Parameter | Short PEG Linker (e.g., PEG2) | Long PEG Linker (e.g., PEG11, PEG12) | Data Highlights & Citations |
| Lipophilicity (logD) | Moderate | Low | Increasing PEG length enhances hydrophilicity.[2] |
| Blood Clearance | Slower than no PEG | Slowest | PEGylation prolongs the circulation time of the molecule.[2] |
| Reaction Kinetics | Fast | Potentially Slightly Reduced | The intrinsic reactivity of the tetrazine is the primary driver, but very long PEG chains might introduce some steric hindrance.[2] |
Experimental Protocols
Protocol 1: General Protocol for this compound Ligation
This protocol provides a general workflow for the conjugation of a DBCO-functionalized molecule with this compound.
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized molecule in an appropriate reaction buffer (e.g., PBS, pH 7.4) to a known concentration.
-
Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the DBCO-functionalized molecule.
-
Add the this compound stock solution to achieve the desired molar ratio (e.g., 1.2-fold molar excess). Ensure the final concentration of the organic solvent is compatible with your downstream application (typically ≤10%).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (25°C) for 1-2 hours with gentle mixing.
-
-
Purification (Optional):
-
If necessary, purify the conjugate from unreacted reagents using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
-
Analysis:
-
Analyze the product by methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.
-
Protocol 2: Quality Control of Reagents
Ensuring the quality of your reagents is critical for achieving high ligation yields.
-
This compound:
-
Appearance: The reagent should be a characteristic reddish solid or oil.
-
Purity: Assess purity by HPLC.
-
Activity: The activity can be confirmed by reacting a small amount with a known DBCO-containing fluorescent dye and monitoring the reaction by TLC or LC-MS.
-
-
DBCO-Functionalized Molecule:
-
Purity: Confirm the purity of the DBCO-modified molecule by HPLC or mass spectrometry.
-
Functionality: The presence of the DBCO group can be confirmed by reacting with an azide-functionalized fluorescent probe via copper-free click chemistry.
-
Visualizations
Caption: A typical experimental workflow for this compound ligation.
References
Storage and handling best practices for Methyltetrazine-PEG2-DBCO to maintain reactivity.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Methyltetrazine-PEG2-DBCO to maintain its reactivity. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For optimal stability and to preserve its reactivity, solid this compound should be stored at -20°C, protected from light and moisture. Some suppliers may recommend storage at 2-8°C for shorter periods, but -20°C is the preferred condition for long-term storage.
Q2: How should I handle the product upon receiving it?
The product is often shipped at ambient temperature, which is acceptable for short durations. Upon receipt, it is crucial to store the vial at the recommended -20°C. Before opening, the vial should be allowed to warm to room temperature to prevent condensation of moisture, which can degrade the compound.
Q3: What solvents are recommended for reconstituting this compound?
This compound is soluble in a variety of organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and acetonitrile. The polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous buffers. For biological applications, preparing a concentrated stock solution in anhydrous DMSO or DMF is a common practice.
Q4: How should I prepare and store stock solutions?
It is recommended to prepare stock solutions at a concentration of 1-10 mM in anhydrous DMSO or DMF. After preparation, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C, protected from light.
Q5: What is the stability of this compound in solution?
The stability of this compound in solution can be influenced by the solvent, pH, and exposure to light. In anhydrous DMSO or DMF, stock solutions are generally stable for several weeks when stored properly at -20°C. However, for best results, it is advisable to use freshly prepared solutions. In aqueous buffers, the compound is less stable and should be used shortly after preparation.
Q6: Can I use buffers containing primary amines, such as Tris, in my reaction?
If the DBCO moiety of your this compound is intended to react with a molecule functionalized via an NHS ester, it is advisable to avoid buffers containing primary amines like Tris. These can compete with the intended reaction. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used reaction buffer.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Reactivity | Degradation of the Reagent: Improper storage or handling may have led to the degradation of the tetrazine or DBCO moiety. | Ensure the compound has been stored at -20°C and protected from light and moisture. Before use, allow the vial to warm to room temperature before opening. Use freshly prepared solutions for best results. |
| Suboptimal Reaction Conditions: The pH, temperature, or solvent may not be ideal for the click chemistry reaction. | The tetrazine-TCO/DBCO reaction is generally fast and efficient under a wide range of conditions. However, for optimal results, perform the reaction in a buffer like PBS at pH 7.2-7.4. Ensure adequate solubility of all reactants. | |
| Incorrect Stoichiometry: An inappropriate molar ratio of reactants can lead to incomplete conjugation. | Optimize the molar ratio of this compound to your target molecule. A 1.5 to 5-fold molar excess of the tetrazine-containing reagent is often a good starting point. | |
| Non-Specific Binding | Hydrophobic Interactions: The DBCO group and the tetrazine ring can be hydrophobic, leading to non-specific interactions with proteins or other biomolecules. | To minimize non-specific binding, consider including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers. |
| Excess Unreacted Reagent: Insufficient removal of unreacted this compound after the conjugation step can lead to background signal. | It is crucial to purify the conjugate after the reaction. Size-exclusion chromatography (e.g., desalting columns) or dialysis are effective methods for removing excess reagent. | |
| Precipitation of Reagents | Poor Solubility: One or more of the reactants may have limited solubility in the chosen reaction buffer. | The PEG spacer in this compound enhances aqueous solubility. However, if precipitation occurs, a small percentage of an organic co-solvent like DMSO or DMF can be added. Ensure the co-solvent is compatible with your biological system. |
Experimental Protocol: General Procedure for a Tetrazine-TCO Click Chemistry Reaction
This protocol provides a general guideline for the conjugation of a TCO-modified molecule with this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Dissolve your TCO-modified molecule (e.g., a protein) in a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add a 3-5 molar excess of the this compound stock solution to the solution of the TCO-modified molecule.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. For more sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours).
-
-
Purification:
-
Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with your desired storage buffer.
-
Collect the fractions containing the conjugated product.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as UV-Vis spectroscopy (if one of the molecules has a chromophore), mass spectrometry, or SDS-PAGE.
-
Visualizing Best Practices and Troubleshooting
To further aid in understanding the critical aspects of handling this compound and troubleshooting potential issues, the following diagrams are provided.
Caption: Workflow for optimal storage and handling of this compound.
Caption: Troubleshooting workflow for low conjugation efficiency.
Impact of excess reagent on Methyltetrazine-PEG2-DBCO reaction outcomes.
Welcome to the technical support center for Methyltetrazine-PEG2-DBCO reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of this compound in bioorthogonal click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometric ratio for a this compound reaction?
For efficient conjugation, a slight molar excess of one of the reactants is generally recommended to drive the reaction to completion. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule relative to the DBCO-functionalized molecule.[1] However, the optimal ratio can vary depending on the specific molecules being conjugated and should be empirically determined for your system. In some cases, a higher excess of 2- to 5-fold may be used, particularly if one of the components is of low concentration.[2]
Q2: What are the recommended reaction buffers and pH for this reaction?
The Methyltetrazine-DBCO ligation is robust and proceeds efficiently in a variety of aqueous buffers. Phosphate-buffered saline (PBS) is a common choice, and the reaction is typically performed in a pH range of 6.0 to 9.0.[1][3] It is crucial to use an amine-free buffer if you are working with NHS esters to introduce the tetrazine or DBCO moieties to your molecules of interest, as amine-containing buffers (like Tris) will react with the NHS ester.[1]
Q3: How long does the this compound reaction typically take, and at what temperature should it be performed?
The reaction is known for its exceptionally fast kinetics and can often be completed at room temperature (20-25°C) within 30 to 60 minutes.[1][4] For reactions with very dilute reagents, the incubation time can be extended to 2 hours or even overnight at 4°C to ensure maximum conjugation.[1] In some instances, incubating at 37°C can be used to further accelerate the reaction.[1]
Q4: Is a catalyst required for this reaction?
No, the reaction between a tetrazine and a DBCO is a type of strain-promoted alkyne-azide cycloaddition (SPAAC) which is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper.[1][] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging where catalysts can be toxic.[1]
Q5: How can I monitor the progress of the reaction?
The progress of the tetrazine-DBCO reaction can be monitored spectrophotometrically. Tetrazines have a characteristic absorbance in the visible range (typically between 510 and 550 nm).[3][6] As the reaction proceeds and the tetrazine is consumed, this absorbance will decrease, allowing for real-time tracking of the conjugation.[1][6]
Troubleshooting Guides
Problem 1: Low or No Conjugation Product Observed
| Possible Cause | Suggested Solution |
| Degradation of Reagents | Tetrazines can be susceptible to degradation in aqueous media, especially at basic pH or in the presence of nucleophiles like thiols.[7] DBCO reagents can also degrade. Use freshly prepared solutions or reagents that have been stored properly (desiccated at -20°C, protected from light).[6] The methyl group on methyltetrazine provides enhanced stability compared to hydrogen-substituted tetrazines.[8] |
| Incorrect Stoichiometry | An incorrect molar ratio of tetrazine to DBCO can lead to an incomplete reaction. While a 1:1 ratio is theoretical, a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion.[6] It is recommended to empirically optimize the molar ratio for your specific system.[1] |
| Steric Hindrance | If the tetrazine and DBCO moieties are attached to bulky molecules, steric hindrance can slow down the reaction. Incorporating a flexible spacer, such as the PEG2 linker in this compound, can improve accessibility and reaction efficiency.[6] |
| Precipitation of Reactants or Product | Reactants or the final conjugate may precipitate out of solution if their solubility is low in the chosen reaction buffer. The use of PEGylated linkers, such as in this compound, enhances aqueous solubility.[6] If precipitation is still an issue, a small percentage of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your biological system must be verified.[6] |
Problem 2: Presence of Multiple Peaks in HPLC/LC-MS Analysis
| Possible Cause | Suggested Solution |
| Excess Unreacted Reagent | A significant excess of either the Methyltetrazine or DBCO-containing molecule will be present in the final reaction mixture. This is a common cause of multiple peaks. |
| Side Reactions | Although the tetrazine-DBCO reaction is highly specific, side reactions can occur. For instance, if NHS esters were used for labeling, hydrolysis of the ester can lead to an unreactive carboxylic acid.[7] Ensure that the starting materials are pure and free of impurities that could lead to side products.[6] |
| Instability of the Conjugate | While the resulting dihydropyridazine (B8628806) bond is generally stable, the stability of the overall conjugate will depend on the nature of the linked molecules. |
Impact of Excess Reagent on Reaction Outcomes
Using a molar excess of one reagent is a common strategy to maximize the consumption of a more valuable or limiting reactant. However, the degree of excess can have several consequences:
-
Increased Reaction Rate: A higher concentration of one reactant will increase the probability of collision with the other, leading to a faster reaction rate.
-
Driving Equilibrium: For reversible reactions, a large excess of one reactant can shift the equilibrium towards the product side. The tetrazine-DBCO reaction is practically irreversible due to the release of N₂ gas.[9]
-
Challenges in Purification: The most significant drawback of using a large excess of one reagent is the subsequent need for its removal from the final product. This can complicate downstream purification steps.
-
Potential for Off-Target Reactions: While highly specific, a very high concentration of a reactive species could potentially lead to minor, non-specific interactions, especially in complex biological mixtures.
The following table provides an illustrative summary of the potential impact of varying the molar excess of a Methyltetrazine reagent on a DBCO-labeled protein.
| Molar Excess of Methyltetrazine Reagent | Expected DBCO-Protein Conversion | Relative Amount of Unreacted Methyltetrazine | Purification Effort |
| 1.1-fold | > 90% | Low | Low to Moderate |
| 2-fold | > 95% | Moderate | Moderate |
| 5-fold | > 99% | High | High |
| 10-fold | > 99% | Very High | Very High |
Note: The values in this table are illustrative and the actual results will depend on the specific reactants and reaction conditions.
Experimental Protocols
Protocol 1: General Protein-Small Molecule Conjugation using this compound
This protocol describes the conjugation of an azide-modified small molecule to a DBCO-modified protein.
Materials:
-
DBCO-modified Protein in PBS (pH 7.4)
-
Methyltetrazine-PEG2-Azide (or other azide-containing small molecule)
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the Methyltetrazine-PEG2-Azide in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein solution.
-
Add the desired molar excess (e.g., 5-fold) of the Methyltetrazine-PEG2-Azide stock solution to the protein solution. The final concentration of DMSO should ideally be below 10% (v/v) to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess unreacted Methyltetrazine-PEG2-Azide by passing the reaction mixture through a desalting column equilibrated with PBS. Follow the manufacturer's instructions for the desalting column.
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE, UV-Vis spectroscopy, and/or LC-MS to confirm conjugation and assess purity.
-
Protocol 2: Purification of the Conjugate using HPLC
High-Performance Liquid Chromatography (HPLC) can be used for high-resolution purification of the conjugate.
Method: Size-Exclusion Chromatography (SEC-HPLC) is often suitable for separating the larger protein conjugate from the smaller excess reagent.
-
System Preparation: Equilibrate the SEC-HPLC column with an appropriate mobile phase, such as PBS (pH 7.4), until a stable baseline is achieved.
-
Sample Injection: Inject the crude reaction mixture (after incubation) onto the column.
-
Elution and Fraction Collection: Elute the sample isocratically with the mobile phase. Collect fractions corresponding to the different peaks observed on the chromatogram. The protein conjugate will typically elute first, followed by the smaller, excess reagent.
-
Analysis of Fractions: Analyze the collected fractions using SDS-PAGE or other appropriate methods to identify the fractions containing the purified conjugate.
-
Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary using an appropriate method (e.g., centrifugal filtration).
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Biomolecules from Unreacted Methyltetrazine-PEG2-DBCO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of biomolecules after conjugation with Methyltetrazine-PEG2-DBCO. The following sections detail common purification strategies and address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from my bioconjugate?
A1: The most common and effective methods for removing small, unreacted reagents like this compound from larger biomolecules are based on differences in size and physicochemical properties. These include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is highly effective for removing small molecules from larger proteins or antibodies.[1][2][3][4]
-
Dialysis: A classic technique that uses a semi-permeable membrane to separate molecules based on size, allowing small molecules to diffuse out while retaining the larger biomolecule.[5][6][7][8]
-
Tangential Flow Filtration (TFF): An efficient method for concentrating and desalting samples, which can be used for buffer exchange and removal of small molecules.[9][10]
-
Solid-Phase Extraction (SPE): Can be used to selectively retain the desired bioconjugate while allowing unreacted reagents to pass through, or vice-versa, based on properties like hydrophobicity.
Q2: How do I choose the best purification method for my specific application?
A2: The choice of purification method depends on several factors, including the size of your biomolecule, the scale of your experiment, the required purity of the final product, and the properties of the unreacted reagent.[5] For example, SEC is often used as a final polishing step to achieve high purity.[2][11] Dialysis is a simple and gentle method suitable for buffer exchange and removing small contaminants.[6][8] TFF is highly scalable and efficient for processing larger volumes.[9][10] SPE is useful for more complex separations where size-based methods are insufficient.
Q3: What kind of recovery and purity can I expect from these methods?
A3: Recovery and purity can vary depending on the specific protocol and sample. However, typical expectations are summarized in the table below.
Data Presentation: Comparison of Purification Strategies
| Purification Method | Typical Protein Recovery | Typical Purity | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | > 95% | > 95%[11] | High resolution, mild conditions.[2][4] | Can lead to sample dilution.[12] |
| Dialysis | > 90% (for 1 mg/mL samples)[13] | Good for small molecule removal. | Gentle, simple setup.[6] | Time-consuming, potential for sample loss with dilute samples.[5][13] |
| Tangential Flow Filtration (TFF) | 95% to 100%[14] | Effective for buffer exchange and desalting. | Fast, scalable, can concentrate and purify simultaneously.[10][15] | Higher initial equipment cost, potential for membrane fouling.[9] |
| Solid-Phase Extraction (SPE) | Variable, dependent on method development. | Can be very high with optimization. | Highly selective, can handle complex mixtures. | Requires method development, potential for low recovery if not optimized.[16] |
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
Q: My protein recovery is low after SEC. What could be the cause?
A: Low protein recovery in SEC can be due to several factors:
-
Protein Aggregation: Your protein may be aggregating and getting stuck on the column frit.[17] Centrifuge your sample before loading to remove any precipitated protein.
-
Nonspecific Interactions: The protein may be interacting with the column matrix. Ensure you are using a buffer with appropriate ionic strength (e.g., 150 mM NaCl) to minimize these interactions.
-
Sample Dilution: SEC inherently dilutes the sample. If your starting concentration is very low, the final concentration may be below the detection limit. Consider concentrating your sample before or after SEC.[12]
Q: I see a broad peak for my bioconjugate instead of a sharp one. Why?
A: A broad peak can indicate heterogeneity in your sample. This could be due to:
-
Polydispersity of the PEG linker: The PEG component of this compound can have a range of molecular weights, leading to a broader elution profile for the conjugate.
-
Presence of Aggregates: High molecular weight aggregates will elute earlier and can broaden the main peak.
-
Variable Conjugation: A variable number of this compound molecules attached to your biomolecule will result in a heterogeneous mixture that does not resolve into a single sharp peak.
Q: How can I improve the separation between my bioconjugate and the unreacted reagent?
A: To improve resolution:
-
Optimize Column and Resin: Use a column with a resin that has an appropriate fractionation range for your biomolecule and the small molecule.
-
Decrease Flow Rate: A lower flow rate can increase the interaction time with the resin and improve separation.
-
Increase Column Length: A longer column provides more surface area for separation.
Dialysis
Q: My protein precipitated during dialysis. What should I do?
A: Protein precipitation during dialysis is a common issue and can be caused by:
-
Change in Buffer Conditions: The dialysis buffer may have a pH close to the isoelectric point (pI) of your protein, causing it to become insoluble.[18] Ensure the buffer pH is at least one unit away from the pI.
-
Low Salt Concentration: Some proteins require a certain salt concentration to remain soluble. Dialyzing against a low-salt or salt-free buffer can cause precipitation.[18][19]
-
High Protein Concentration: Very high protein concentrations can lead to aggregation and precipitation when the buffer is exchanged.[20] Try dialyzing a more dilute sample.
Q: The dialysis is taking a very long time. How can I speed it up?
A: To increase the rate of dialysis:
-
Increase Buffer Volume: Use a larger volume of dialysis buffer relative to your sample volume (at least 200-500 times the sample volume is recommended).[7]
-
Change the Buffer Frequently: More frequent buffer changes will maintain a high concentration gradient, driving the diffusion of small molecules.[5]
-
Increase Surface Area to Volume Ratio: Use a dialysis cassette or tubing with a larger surface area relative to the sample volume.[21]
-
Stir the Dialysis Buffer: Gentle stirring of the buffer will prevent the buildup of a localized concentration of small molecules around the membrane.[21]
Q: My sample volume increased significantly after dialysis. Why?
A: An increase in sample volume is likely due to osmotic pressure. If your sample has a high concentration of solutes (like salts or sugars) and you are dialyzing against a buffer with a much lower solute concentration, water will move into your sample to equalize the osmotic pressure.[13] To avoid this, you can perform a stepwise dialysis, gradually decreasing the solute concentration in the dialysis buffer.
Tangential Flow Filtration (TFF)
Q: I am experiencing membrane fouling. How can I prevent this?
A: Membrane fouling is a common problem in TFF that can reduce filtration efficiency.[9] To prevent it:
-
Pre-filter the Sample: Remove any particulates or aggregates from your sample before starting TFF.
-
Optimize Operating Parameters: Adjust the transmembrane pressure (TMP) and cross-flow velocity. A higher cross-flow can help to sweep away molecules that might foul the membrane.
-
Choose the Right Membrane: Select a membrane with a material and pore size that is appropriate for your biomolecule and less prone to fouling with your specific sample.[22]
Q: My protein yield is low after TFF. What are the possible reasons?
A: Low protein yield can be due to:
-
Nonspecific Binding: Your protein may be binding to the membrane. Consider using a membrane with a different material (e.g., regenerated cellulose (B213188) is often low-binding).
-
Incorrect MWCO: If the molecular weight cutoff (MWCO) of the membrane is too large, your protein may be passing through into the permeate. Choose a MWCO that is 3-6 times smaller than the molecular weight of your protein.
-
Shear Stress: High flow rates can sometimes denature or damage proteins, leading to loss of activity or aggregation.[9]
Q: How many diafiltration volumes are needed for complete buffer exchange?
A: For a freely permeable small molecule, approximately 5-6 diafiltration volumes are required to achieve over 99.5% removal.[23] A diafiltration volume is equal to the volume of the retentate (the sample being concentrated).[23] To achieve ≥99% buffer exchange, a general rule is to use 3–5 times the volume of the exchange buffer relative to the sample volume.[24]
Solid-Phase Extraction (SPE)
Q: My recovery of the bioconjugate is low. What can I do?
A: Low recovery in SPE is often a result of suboptimal binding or elution conditions.[16]
-
Incorrect Sorbent: The sorbent material may not be appropriate for your bioconjugate. You may need to screen different sorbent types (e.g., reversed-phase, ion-exchange, or mixed-mode).
-
Inefficient Elution: The elution solvent may not be strong enough to release your bioconjugate from the sorbent. Try increasing the strength of the elution solvent.[25]
-
Analyte Breakthrough: Your bioconjugate may not be binding effectively during the loading step and is being lost in the flow-through. This could be due to an inappropriate loading buffer or overloading the column.[25]
Q: The purity of my eluted bioconjugate is not as high as expected.
A: If you are observing impurities in your elution fraction:
-
Inadequate Washing: The wash steps may not be stringent enough to remove all the unreacted this compound and other contaminants. Try increasing the volume or the strength of the wash solvent.
-
Co-elution of Impurities: The impurities may have similar properties to your bioconjugate and are co-eluting. You may need to develop a more selective elution protocol, such as a step-gradient elution.
Experimental Protocols & Workflows
General Workflow for Purification
Detailed Protocol: Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your bioconjugate from the much smaller unreacted this compound.
-
Equilibration: Equilibrate the column with at least two column volumes of a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at a recommended flow rate.
-
Sample Preparation: Centrifuge the bioconjugation reaction mixture to remove any precipitated material.
-
Sample Loading: Load the clarified sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and potentially another wavelength if the this compound has a distinct absorbance.
-
Analysis: Analyze the collected fractions by SDS-PAGE or another appropriate method to identify the fractions containing the purified bioconjugate. Pool the desired fractions.
Detailed Protocol: Dialysis
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your biomolecule (typically 1/3 to 1/2 the molecular weight of the protein) but large enough to allow the unreacted this compound to pass through. For most antibodies, a 10-20 kDa MWCO is suitable.
-
Membrane Preparation: Hydrate the dialysis membrane in the dialysis buffer according to the manufacturer's instructions.
-
Sample Loading: Load the bioconjugation reaction mixture into the dialysis tubing or cassette, leaving some space for potential volume changes.
-
Dialysis: Immerse the sealed dialysis device in a large volume of dialysis buffer (e.g., 200-500 times the sample volume) at 4°C with gentle stirring.[5][7]
-
Buffer Changes: Change the dialysis buffer every 2-4 hours for the first two changes, then dialyze overnight for a final change.[5][26]
-
Sample Recovery: Carefully remove the sample from the dialysis device.
Detailed Protocol: Tangential Flow Filtration (TFF)
-
System and Membrane Preparation: Select a TFF cassette with an appropriate MWCO (3-6 times smaller than your biomolecule). Flush the system and membrane with buffer to remove any storage solution and air.
-
Concentration (Optional): If desired, concentrate the sample by recirculating the retentate while removing the permeate.
-
Diafiltration (Buffer Exchange): Add the diafiltration buffer to the sample reservoir at the same rate that the permeate is being removed. This maintains a constant volume while washing out the unreacted this compound.[23]
-
Process Monitoring: Monitor the transmembrane pressure (TMP) and permeate flow rate throughout the process.
-
Final Concentration: After the desired number of diafiltration volumes (typically 5-6), concentrate the sample to the desired final volume.
-
Product Recovery: Recover the purified and concentrated bioconjugate from the system.
Detailed Protocol: Solid-Phase Extraction (SPE)
-
Sorbent and Method Selection: Choose an SPE cartridge with a sorbent that provides differential retention of your bioconjugate and the unreacted reagent. For example, a reversed-phase sorbent might retain the more hydrophobic unreacted DBCO-containing reagent, allowing the bioconjugate to flow through.
-
Column Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) or acetonitrile (B52724) for reversed-phase) followed by equilibration with the loading buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a solvent that will remove non-specifically bound impurities without eluting the molecule of interest (either the bioconjugate or the unreacted reagent, depending on the strategy).
-
Elution: Elute the retained molecule(s) with a stronger solvent.
-
Analysis: Analyze the collected fractions to determine the location of the purified bioconjugate.
References
- 1. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 2. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 3. goldbio.com [goldbio.com]
- 4. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 6. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 7. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 10. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. researchgate.net [researchgate.net]
- 12. vivaproducts.com [vivaproducts.com]
- 13. Protein Dialysis, Desalting, and Concentration Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. agrisera.com [agrisera.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Dialysis Methods for Protein Research | Thermo Fisher Scientific - ES [thermofisher.com]
- 22. cellculturedish.com [cellculturedish.com]
- 23. ptacts.uspto.gov [ptacts.uspto.gov]
- 24. Buffer Exchange [sartorius.com]
- 25. youtube.com [youtube.com]
- 26. benchchem.com [benchchem.com]
Addressing solubility issues of Methyltetrazine-PEG2-DBCO in aqueous buffers.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Methyltetrazine-PEG2-DBCO in aqueous buffers. It is intended for researchers, scientists, and drug development professionals using this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in aqueous buffers like PBS?
A1: While the polyethylene (B3416737) glycol (PEG) spacer in this compound is designed to enhance solubility in aqueous buffers, its solubility can be limited, especially at higher concentrations.[1][2][3][4] It is often necessary to first dissolve the compound in a water-miscible organic solvent before preparing the final aqueous solution.[5]
Q2: My this compound is not dissolving in my aqueous buffer. What should I do?
A2: If you are observing poor solubility or precipitation, it is recommended to first prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][6][7] You can then add this stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration.
Q3: What is the recommended procedure for dissolving this compound?
A3: A general procedure involves preparing a stock solution in an organic solvent (e.g., 10 mM in DMSO) and then diluting it into the aqueous buffer. For a detailed step-by-step guide, please refer to the "Experimental Protocols" section below.
Q4: Can I sonicate or heat the solution to improve the solubility of this compound?
A4: Gentle warming or brief sonication can be attempted to aid dissolution. However, prolonged exposure to high temperatures or harsh sonication should be avoided as it may degrade the tetrazine ring. The stability of the tetrazine ring can be compromised in aqueous environments, particularly at a basic pH.[8]
Q5: Does the pH of the aqueous buffer affect the solubility and stability of this compound?
A5: Yes, the pH of the buffer can influence both solubility and stability. The tetrazine ring is more stable at a neutral to slightly acidic pH. At a basic pH, the tetrazine ring can degrade.[8] For reactions, it is common to use buffers such as phosphate-buffered saline (PBS) at pH 7.4.[5]
Q6: What are the signs of this compound degradation?
A6: A visible sign of degradation of the tetrazine moiety is a color change from pink/red to colorless. If your solution loses its characteristic color, the reagent may have degraded and should not be used for conjugation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The concentration of this compound is too high for the aqueous buffer. | 1. Prepare a more dilute final solution.2. Increase the percentage of organic co-solvent (e.g., DMSO, DMF) in the final solution, if your experiment allows.3. Ensure the stock solution is added slowly to the buffer while vortexing to facilitate mixing. |
| The compound appears oily or does not dissolve in the organic stock solvent | The organic solvent may have absorbed water. | Use fresh, anhydrous DMSO or DMF to prepare the stock solution. |
| Solution is colorless | The tetrazine moiety has degraded. | Discard the solution and prepare a fresh one. Ensure the storage conditions are appropriate (see below) and that the pH of the buffer is not basic.[8] |
| Low labeling efficiency in a conjugation reaction | 1. The this compound has degraded.2. The concentration of the reagent is lower than expected due to incomplete dissolution. | 1. Confirm the integrity of the reagent by checking for the characteristic pink/red color.2. Ensure the reagent is fully dissolved in the stock solution before adding it to the reaction mixture. Prepare a fresh stock solution if necessary. |
Solubility Data Summary
Quantitative solubility data for this compound in aqueous buffers is not consistently provided by manufacturers. The following table summarizes the qualitative solubility information.
| Solvent Type | Solvent | Solubility | Source |
| Aqueous Buffers | e.g., PBS | The PEG spacer enhances solubility.[1][2][3][4][9][10][11] Often described as "water-soluble".[12][13] | [1][2][3][4][9][10][11][12][13] |
| Organic Solvents | DMSO, DMF, DCM, THF, Acetonitrile | Soluble | [1][2][4][6][7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
This protocol describes the recommended method for preparing an aqueous working solution of this compound.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. Ensure the compound is completely dissolved by vortexing. The solution should have a distinct pink/red color.
-
To prepare the final working solution, add the stock solution dropwise to the aqueous buffer while vortexing. For example, to prepare a 100 µM solution, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer.
-
Use the freshly prepared working solution immediately for your conjugation experiment.
Visualizations
Caption: Workflow for preparing this compound solution.
Caption: Factors influencing this compound solubility.
References
- 1. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 4. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyltetrazine-PEG3-DBCO, 2698339-24-9 | BroadPharm [broadpharm.com]
- 7. TCO-PEG2-DBCO | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tebubio.com [tebubio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. vectorlabs.com [vectorlabs.com]
Validation & Comparative
Methods to validate the successful conjugation of Methyltetrazine-PEG2-DBCO.
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of Methyltetrazine-PEG2-DBCO to a target molecule is a critical step in the development of advanced biotherapeutics, antibody-drug conjugates (ADCs), and targeted imaging agents. The inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine and a strained alkene or alkyne, such as dibenzocyclooctyne (DBCO), is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity. Rigorous validation is paramount to ensure the desired conjugate has been formed efficiently and correctly. This guide provides a comprehensive comparison of analytical methods to validate the successful conjugation of this compound, complete with experimental protocols and supporting data.
Comparison of Primary Validation Methods
A variety of analytical techniques can be employed to confirm the successful conjugation. The choice of method will depend on the specific requirements of the analysis, including the nature of the biomolecule, the desired level of detail, and the available instrumentation. The following table summarizes the key characteristics of the most common validation techniques.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the conjugate, determines the degree of labeling, and can identify conjugation sites. | High sensitivity and specificity, provides direct evidence of conjugation. | Can be complex to interpret for heterogeneous samples, may require specialized equipment. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., hydrophobicity, size). | Separates the conjugate from unreacted starting materials and byproducts, allowing for quantification of conjugation efficiency. | Quantitative, high-resolution separation. | Indirect confirmation of conjugation, requires reference standards for accurate quantification. |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorbance of light by a sample at different wavelengths. | Monitors the disappearance of the characteristic absorbance of the methyltetrazine group upon reaction. | Simple, rapid, and can be used for real-time reaction monitoring. | Indirect evidence of conjugation, less informative than MS or HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides detailed structural information of the starting materials and the final conjugate, confirming the formation of the new covalent bond. | Provides unambiguous structural confirmation. | Relatively low sensitivity, requires high sample concentrations, complex data analysis. |
In-Depth Analysis and Experimental Protocols
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the direct confirmation of conjugation. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry can be utilized.
Experimental Protocol (MALDI-TOF MS):
-
Sample Preparation:
-
Mix 1 µL of the purified conjugate solution (typically 1-10 pmol/µL in a suitable buffer like PBS or ammonium (B1175870) acetate) with 1 µL of a saturated matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% trifluoroacetic acid).
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry completely to form crystals.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected conjugate. Use a linear mode for larger molecules.
-
-
Data Analysis:
-
Determine the molecular weight of the major peaks. The successful conjugation will be confirmed by a mass shift corresponding to the addition of the this compound moiety. For example, if a protein with a mass of 50,000 Da is conjugated with this compound (MW ≈ 635 Da), the resulting conjugate will have a mass of approximately 50,635 Da.
-
Expected Data:
| Sample | Expected Molecular Weight (Da) | Observed Molecular Weight (Da) | Conclusion |
| Unconjugated Protein | 50,000 | 50,002 | Unreacted starting material |
| Conjugated Protein | 50,635 | 50,637 | Successful Conjugation |
Workflow for Mass Spectrometry Validation
Caption: Workflow for validating conjugation using MALDI-TOF MS.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is commonly used to separate the more hydrophobic conjugate from the more polar unreacted biomolecule.
Experimental Protocol (RP-HPLC):
-
System Preparation:
-
Equilibrate a C4 or C18 reversed-phase column with the initial mobile phase conditions.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Sample Analysis:
-
Inject 10-20 µL of the reaction mixture or purified conjugate.
-
Run a linear gradient from a low percentage of Mobile Phase B (e.g., 20%) to a high percentage (e.g., 80%) over 20-30 minutes.
-
Monitor the elution profile using a UV detector at 280 nm (for proteins) and/or 310 nm (for DBCO).
-
-
Data Analysis:
-
The conjugated product will typically have a longer retention time than the unconjugated starting material due to the increased hydrophobicity from the DBCO and tetrazine moieties.
-
Calculate the percentage of conjugated product by integrating the peak areas.
-
Expected Data:
| Sample | Retention Time (min) | Peak Area (%) |
| Unconjugated Protein | 12.5 | 5 |
| Conjugated Protein | 15.2 | 95 |
Workflow for HPLC Validation
Caption: Workflow for validating conjugation using RP-HPLC.
UV-Visible (UV-Vis) Spectroscopy
This technique is particularly useful for monitoring the progress of the IEDDA reaction in real-time. The methyltetrazine moiety has a characteristic absorbance around 520-540 nm, which disappears upon reaction with DBCO.[1]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the methyltetrazine-functionalized molecule in a suitable buffer.
-
-
Reaction Monitoring:
-
Record the initial UV-Vis spectrum of the methyltetrazine solution.
-
Add the DBCO-containing molecule to initiate the reaction.
-
Record UV-Vis spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in absorbance at the characteristic wavelength of the methyltetrazine. The disappearance of this peak indicates the consumption of the starting material and the formation of the conjugate.
-
Expected Data:
| Time (min) | Absorbance at 530 nm |
| 0 | 0.85 |
| 5 | 0.42 |
| 10 | 0.15 |
| 15 | 0.02 |
Workflow for UV-Vis Spectroscopy Validation
Caption: Workflow for monitoring conjugation using UV-Vis Spectroscopy.
Alternative and Complementary Validation Methods
Beyond the primary techniques, several other methods can provide valuable information about the success of the conjugation.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. Successful conjugation of this compound will result in an increase in the apparent molecular weight of the protein, causing a shift in its migration on the gel.
Experimental Protocol:
-
Sample Preparation:
-
Mix the unconjugated and conjugated protein samples with SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Heat the samples at 95-100°C for 5 minutes.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Destain the gel and visualize the protein bands.
-
Expected Results: The band corresponding to the conjugated protein will migrate slower (appear higher on the gel) than the unconjugated protein.
Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic radius of molecules in solution. Conjugation will lead to an increase in the size of the molecule, which can be detected by DLS.
Experimental Protocol:
-
Sample Preparation:
-
Prepare solutions of the unconjugated and conjugated molecules in a suitable filtered buffer.
-
-
Data Acquisition:
-
Place the sample in a DLS cuvette and insert it into the instrument.
-
Acquire multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Compare the average hydrodynamic radius of the unconjugated and conjugated samples. An increase in size confirms a change in the molecule, consistent with successful conjugation.
-
Expected Data:
| Sample | Average Hydrodynamic Radius (nm) |
| Unconjugated Protein | 5.2 |
| Conjugated Protein | 6.1 |
Fluorescence Spectroscopy
If a fluorogenic tetrazine is used, or if the DBCO moiety is attached to a fluorescent reporter, the conjugation reaction can be monitored by a "turn-on" fluorescence signal. The quenching effect of the tetrazine is removed upon reaction, leading to a significant increase in fluorescence intensity.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the fluorogenic tetrazine-labeled molecule.
-
-
Reaction Monitoring:
-
Measure the initial fluorescence of the solution.
-
Add the DBCO-containing molecule.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Expected Results: A time-dependent increase in fluorescence intensity will be observed as the conjugation proceeds.
Conclusion
Validating the successful conjugation of this compound is a multifaceted process that can be approached with a variety of powerful analytical techniques. While mass spectrometry provides the most direct and unambiguous evidence of conjugation, a combination of methods, such as HPLC for quantification and UV-Vis spectroscopy for reaction monitoring, often provides the most comprehensive picture. The choice of the most appropriate validation strategy will be dictated by the specific goals of the research and the resources available. By employing the methods outlined in this guide, researchers can confidently confirm the successful formation of their desired bioconjugates, a crucial step towards their application in research, diagnostics, and therapeutics.
References
A Comparative Analysis of Methyltetrazine-PEG2-DBCO and Other PEGylated Linkers in Bioconjugation
In the rapidly advancing field of bioconjugation, the choice of a chemical linker is paramount to the efficacy and safety of targeted therapeutics and diagnostics. Among the diverse array of available linkers, those incorporating polyethylene (B3416737) glycol (PEG) have gained significant traction for their ability to enhance the pharmacological properties of biomolecules. This guide provides a detailed comparison of Methyltetrazine-PEG2-DBCO with other PEGylated linkers, offering researchers, scientists, and drug development professionals a data-driven resource for informed linker selection.
This compound is a heterobifunctional linker featuring a methyltetrazine moiety for extremely fast, catalyst-free "click" reactions with trans-cyclooctene (B1233481) (TCO), a short diethylene glycol (PEG2) spacer, and a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC). This unique combination of reactive groups and a hydrophilic spacer offers distinct advantages in terms of reaction kinetics, solubility, and biocompatibility.
Comparative Analysis of Key Performance Parameters
The efficiency of a linker in bioconjugation is a multifactorial characteristic encompassing reaction kinetics, stability, and its impact on the physicochemical and biological properties of the resulting conjugate. The following sections provide a comparative overview of this compound against other PEGylated linkers based on these critical parameters.
Reaction Kinetics: The Speed of Ligation
The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes like TCO is recognized as the fastest bioorthogonal reaction currently available.[1][2][3] This rapid ligation is a key advantage of the methyltetrazine moiety in the this compound linker. The DBCO group, on the other hand, participates in SPAAC, which, while also a "click" reaction, generally exhibits slower kinetics than the tetrazine-TCO ligation.[4][5]
| Linker Chemistry | Reactive Partners | Second-Order Rate Constant (k₂) | Key Advantages |
| Methyltetrazine-TCO | Methyltetrazine + trans-cyclooctene (TCO) | up to 30,000 M⁻¹s⁻¹[6] | Extremely fast kinetics, enabling reactions at very low concentrations.[2][7] |
| DBCO-Azide (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~1-2 M⁻¹s⁻¹[5] | Copper-free, bioorthogonal, and widely used.[8][9] |
| Thiol-Maleimide | Thiol + Maleimide | ~1000 M⁻¹s⁻¹ | Efficient for site-specific conjugation to cysteine residues. |
This table summarizes the reaction kinetics of different bioorthogonal chemistries, highlighting the superior speed of the tetrazine-TCO ligation.
The Role of the PEG Spacer: Impact of Length on Performance
PEG linkers are incorporated into bioconjugates to improve solubility, reduce aggregation, and prolong circulation half-life.[10][11] The length of the PEG chain is a critical design parameter that can significantly influence these properties.[12][13] this compound contains a short PEG2 spacer. While this short linker minimizes steric hindrance, longer PEG chains may offer greater benefits in terms of solubility and pharmacokinetics, particularly for highly hydrophobic payloads.
| PEG Linker Length | Impact on Solubility & Aggregation | Impact on Pharmacokinetics (PK) | Impact on In Vitro Potency |
| Short (e.g., PEG2, PEG4) | Moderate improvement. | Minimal impact on circulation half-life. | Less likely to cause steric hindrance and reduce potency. |
| Medium (e.g., PEG8, PEG12) | Significant improvement. | Slower clearance and longer half-life. | May show a slight decrease in potency. |
| Long (e.g., PEG24, PEG18) | Substantial improvement, especially for hydrophobic drugs. | Markedly extended circulation time.[11][13] | Can lead to a more pronounced reduction in in vitro cytotoxicity.[12][14] |
This table provides a qualitative comparison of how different PEG linker lengths affect key properties of antibody-drug conjugates (ADCs).
A study on affibody-based drug conjugates demonstrated that increasing the PEG chain length from no PEG to 4 kDa and 10 kDa resulted in a 2.5-fold and 11.2-fold extension in half-life, respectively.[14][15] However, this was accompanied by a 4.5-fold and 22-fold reduction in in vitro cytotoxicity.[14][15] This highlights the trade-off between improved pharmacokinetics and potentially reduced potency with longer PEG chains.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol outlines the steps for conjugating two proteins using the TCO-tetrazine reaction.[3]
-
Protein Activation with TCO-NHS Ester:
-
Dissolve the first protein (Protein 1) in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Add a 5-20 fold molar excess of a TCO-NHS ester to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column.
-
-
Protein Activation with Methyltetrazine-NHS Ester:
-
Dissolve the second protein (Protein 2) in PBS (pH 7.4) at 1-5 mg/mL.
-
Add a 5-20 fold molar excess of a Methyltetrazine-NHS ester.
-
Incubate for 30-60 minutes at room temperature.
-
Purify the tetrazine-labeled protein using a spin desalting column.
-
-
TCO-Tetrazine Ligation:
-
Mix the TCO-labeled Protein 1 and the tetrazine-labeled Protein 2 in a 1:1 to 1:1.5 molar ratio.
-
Incubate the reaction for 30-120 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[3]
-
The final conjugate can be purified by size-exclusion chromatography if necessary.
-
Protocol 2: Conjugation of a DBCO-PEG-Linker to a Protein
This protocol describes the conjugation of a DBCO-containing linker to primary amines on a protein, followed by a click reaction with an azide-modified molecule.[16]
-
Activation of Carboxylic Acid on DBCO-Linker:
-
Dissolve the DBCO-PEG-acid linker in an organic solvent like DMSO.
-
In a separate tube, prepare a fresh solution of EDC and Sulfo-NHS in water or buffer.
-
Add a 5-20 fold molar excess of the DBCO-PEG-acid linker to the protein solution (1-5 mg/mL in amine-free buffer).
-
Add a 1.5-2 fold molar excess of EDC and Sulfo-NHS (relative to the linker) to the reaction mixture.
-
-
Conjugation to Protein:
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess reagents using a spin desalting column.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Add an azide-modified molecule to the purified DBCO-labeled protein.
-
Incubate for 2-12 hours at room temperature or 4°C.[17]
-
Visualizing Bioconjugation Strategies
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.
Caption: A comparison of TCO-Tetrazine and DBCO-Azide click chemistry reactions.
Caption: Decision workflow for selecting PEG linker length based on payload properties.
Conclusion
The this compound linker offers a powerful combination of features for advanced bioconjugation. Its methyltetrazine moiety provides access to exceptionally fast, bioorthogonal ligation with TCO-modified molecules, which is highly advantageous for reactions requiring low concentrations or rapid conjugation. The short PEG2 spacer helps to maintain a compact molecular profile, potentially minimizing steric hindrance and preserving the biological activity of the conjugated molecules. The DBCO group provides a reliable, copper-free handle for conjugation to azide-modified partners.
However, the choice of the optimal linker is highly context-dependent.[11] For applications involving highly hydrophobic payloads, a linker with a longer PEG chain (e.g., PEG8, PEG12, or PEG24) may be more suitable to enhance solubility and improve pharmacokinetic profiles, despite a potential trade-off in in vitro potency.[10][18] Researchers must carefully consider the specific requirements of their application, including the nature of the biomolecule and payload, to select the most appropriate PEGylated linker. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 9. DBCO Linker, DBCO Reagents | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. interchim.fr [interchim.fr]
- 18. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle of Bioorthogonal Reactions: Methyltetrazine-PEG2-DBCO vs. TCO-Tetrazine for In Vivo Studies
For researchers, scientists, and drug development professionals navigating the complex landscape of in vivo bioconjugation, the choice of bioorthogonal chemistry is paramount. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes has emerged as a frontrunner due to its exceptional speed and biocompatibility. This guide provides a detailed comparison of two prominent iEDDA reaction pairs: the well-established trans-cyclooctene (B1233481) (TCO)-tetrazine ligation and the alternative use of dibenzocyclooctyne (DBCO) as a dienophile for tetrazines, specifically focusing on a Methyltetrazine-PEG2-DBCO construct.
The TCO-tetrazine reaction is renowned for its unparalleled kinetics, making it a cornerstone of in vivo pre-targeting and imaging applications where rapid and efficient labeling is critical.[1][2] Conversely, while DBCO is a highly effective reaction partner for azides in strain-promoted azide-alkyne cycloaddition (SPAAC), its reactivity with tetrazines is significantly lower.[1][3] This fundamental difference in reaction rates is a critical determinant for the suitability of each chemistry in a given in vivo experimental design.
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is a direct measure of the reaction speed and serves as a crucial metric for comparing bioorthogonal reactions. The following table summarizes the key kinetic data for the tetrazine-TCO and tetrazine-DBCO ligations.
| Reaction Pair | Dienophile | Tetrazine Derivative | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Reaction Conditions |
| TCO-Tetrazine | trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | Water, Room Temperature |
| trans-cyclooctene (TCO) | (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine | 26,000 | PBS (pH 7.4), 37°C | |
| trans-cyclooctene (TCO) | 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | 210 | PBS (pH 7.4), 37°C[1] | |
| Highly reactive TCO derivatives | Various tetrazines | >50,000 | DPBS, 37°C[4] | |
| DBCO-Tetrazine | Dibenzocyclooctyne (DBCO) | (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine | 0.06 ± 0.01 | PBS (pH 7.4), 37°C[1] |
| DBCO-PEG4-acid | 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | No significant reaction observed over 48h | PBS (pH 7.4), 37°C[1] |
As the data clearly indicates, the reaction between TCO and tetrazine is several orders of magnitude faster than the reaction between DBCO and tetrazine. This profound kinetic difference has significant implications for in vivo applications. The rapid kinetics of the TCO-tetrazine ligation allow for efficient labeling at low, nanomolar concentrations, which is crucial for minimizing off-target effects and potential toxicity in living organisms.[5] In contrast, the sluggish kinetics of the tetrazine-DBCO reaction would necessitate significantly higher concentrations or longer reaction times to achieve comparable labeling efficiencies, often rendering it impractical for many in vivo scenarios.
Experimental Protocols
Accurate determination of reaction kinetics is essential for the rational design of in vivo experiments. Stopped-flow spectrophotometry is a widely used technique for measuring the rates of fast bioorthogonal reactions.
Protocol: Determination of Second-Order Rate Constants using Stopped-Flow UV-Vis Spectrophotometry
This protocol outlines the general procedure for determining the second-order rate constant (k₂) of a tetrazine-dienophile reaction.
1. Reagent Preparation: a. Prepare stock solutions of the tetrazine derivative and the dienophile (TCO or DBCO derivative) in a suitable solvent (e.g., DMSO). b. On the day of the experiment, dilute the stock solutions to the desired final concentrations in the reaction buffer (e.g., PBS, pH 7.4). To ensure pseudo-first-order conditions, the concentration of the dienophile should be at least 10-fold higher than the concentration of the tetrazine.
2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37°C). b. Load the tetrazine solution into one syringe and the dienophile solution into the other. c. Initiate rapid mixing of the two solutions. The instrument will automatically record the decrease in absorbance of the tetrazine's characteristic chromophore (typically around 320 nm or 520 nm, depending on the tetrazine structure) over time.
3. Data Analysis: a. The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential decay function: A(t) = A₀ * exp(-k_obs * t) + C b. The second-order rate constant (k₂) is then calculated using the following equation: k₂ = k_obs / [Dienophile] where [Dienophile] is the concentration of the dienophile in excess.
Signaling Pathways and Experimental Workflows
The choice between TCO and DBCO as the reaction partner for a tetrazine in an in vivo setting is a critical decision that impacts the feasibility and success of the experiment. The following diagram illustrates this decision-making process.
Caption: Decision pathway for selecting a dienophile for in vivo tetrazine ligation.
The following diagram illustrates the general experimental workflow for a pre-targeted in vivo imaging study using the highly efficient TCO-tetrazine ligation.
Caption: General workflow for pre-targeted in vivo imaging using TCO-tetrazine ligation.
References
- 1. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
A Head-to-Head Comparison: Methyltetrazine-PEG2-DBCO Outperforms NHS Ester-Based Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals seeking to forge stable and specific biomolecular conjugates, the choice of crosslinking chemistry is paramount. While traditional N-hydroxysuccinimide (NHS) ester-based crosslinkers have long been a staple, a new generation of bioorthogonal reagents, exemplified by Methyltetrazine-PEG2-DBCO, offers significant advantages in terms of reaction efficiency, specificity, and the stability of the final conjugate. This guide provides an objective comparison, supported by experimental principles and data, to illuminate the superior performance of this compound.
The core advantage of this compound lies in its utilization of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine and a dibenzocyclooctyne (DBCO) group. This reaction is exceptionally fast and highly selective, occurring rapidly under physiological conditions without interfering with native biological functional groups. In contrast, NHS ester-based crosslinkers react with primary amines, such as the side chains of lysine (B10760008) residues, which are abundant on the surface of most proteins. This lack of specificity can lead to a heterogeneous mixture of conjugates and potential disruption of the protein's function if the modification occurs at a critical site.
Unparalleled Specificity and Reaction Efficiency
The bioorthogonal nature of the methyltetrazine-DBCO ligation is a key differentiator. This reaction is highly specific, meaning the methyltetrazine and DBCO groups will only react with each other, ignoring the multitude of other functional groups present in a biological sample. This "click chemistry" approach ensures precise control over the conjugation site, leading to a homogenous product with a well-defined drug-to-antibody ratio (DAR) in applications like antibody-drug conjugate (ADC) development.
NHS esters, on the other hand, are prone to off-target reactions. In addition to their intended reaction with primary amines, they can also react with the hydroxyl groups of serine, threonine, and tyrosine residues.[1][2][3][4][5] These side reactions can lead to undesired modifications, potentially altering the structure and function of the target biomolecule and complicating downstream analysis.
Superior Stability of the Resulting Conjugate
The stability of the linkage formed by the crosslinker is critical, particularly for in vivo applications where the conjugate is exposed to physiological conditions over extended periods. The dihydropyridazine (B8628806) linkage formed from the reaction of methyltetrazine and DBCO is highly stable.
Conversely, the amide bonds formed by NHS esters can be susceptible to hydrolysis, especially at physiological pH. Furthermore, the stability of ADCs is a critical factor, and linkers that are prone to premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy.[2]
Quantitative Comparison of Performance
| Feature | This compound | NHS Ester-Based Crosslinkers |
| Reaction Mechanism | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition | Nucleophilic Acyl Substitution |
| Specificity | Highly specific to DBCO group; bioorthogonal | Reacts with primary amines (lysine, N-terminus) and can have side reactions with hydroxyl-containing amino acids (serine, threonine, tyrosine)[1][2][3][4][5] |
| Reaction Kinetics | Extremely fast, with second-order rate constants up to 10^6 M⁻¹s⁻¹[6] | Moderate, with rates dependent on pH and concentration |
| Reaction Conditions | Physiological pH (typically 6.5-7.5), aqueous buffers | Requires slightly alkaline pH (typically 7.2-8.5) for efficient reaction with amines[7] |
| Byproducts | Nitrogen gas (N₂) | N-hydroxysuccinimide (NHS) |
| Stability of Linkage | Highly stable dihydropyridazine bond | Amide bond, susceptible to hydrolysis |
| Product Homogeneity | High, leading to well-defined conjugates | Low, often results in a heterogeneous mixture of products |
| Potential for Side Reactions | Minimal | Hydrolysis of the NHS ester, reaction with non-target nucleophiles[1][2][3][4][5] |
Visualizing the Chemical Pathways
To better understand the distinct reaction mechanisms, the following diagrams illustrate the conjugation processes for both this compound and a generic NHS ester crosslinker.
Experimental Protocols
To provide a practical framework for comparing these two crosslinking technologies, detailed experimental protocols for labeling a model protein, such as an antibody, are provided below.
Protocol 1: Protein Labeling with this compound
This protocol assumes the protein of interest has been modified to contain a DBCO group.
Materials:
-
DBCO-modified antibody in phosphate-buffered saline (PBS), pH 7.4
-
Methyltetrazine-PEG2-payload dissolved in DMSO
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reactants:
-
Prepare a 1-5 mg/mL solution of the DBCO-modified antibody in PBS.
-
Prepare a 10 mM stock solution of Methyltetrazine-PEG2-payload in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 3-5 molar excess of the Methyltetrazine-PEG2-payload solution to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted Methyltetrazine-PEG2-payload and byproducts by SEC using a column equilibrated with PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance of the protein and the payload.
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and assess homogeneity.
-
Use mass spectrometry to confirm the precise mass of the conjugate and verify the DOL.
-
Protocol 2: Protein Labeling with an NHS Ester-Based Crosslinker
Materials:
-
Antibody in an amine-free buffer (e.g., PBS), pH 7.4-8.5
-
NHS ester-payload dissolved in DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reactants:
-
Prepare a 1-5 mg/mL solution of the antibody in PBS, adjusting the pH to 8.0-8.5.
-
Prepare a 10 mM stock solution of the NHS ester-payload in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 molar excess of the NHS ester-payload solution to the antibody solution with gentle vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted NHS ester-payload and byproducts by SEC using a column equilibrated with PBS.
-
-
Characterization:
-
Determine the average degree of labeling (DOL) by UV-Vis spectrophotometry.
-
Analyze the conjugate by SDS-PAGE to observe the distribution of labeled species.
-
Use mass spectrometry to characterize the heterogeneity of the conjugate population.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Performance evaluation of Methyltetrazine-PEG2-DBCO in mass spectrometry-based proteomics.
For researchers, scientists, and drug development professionals venturing into the complex world of proteomics, the selection of appropriate chemical tools is paramount for achieving robust and meaningful results. This guide provides a comprehensive performance evaluation of Methyltetrazine-PEG2-DBCO, a heterobifunctional linker, in the context of mass spectrometry-based proteomics. We present a detailed comparison with viable alternatives, supported by quantitative data and experimental protocols, to empower you in making informed decisions for your research.
This compound is a versatile reagent that bridges the gap between two of the most rapid and specific bioorthogonal "click" chemistry reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO), and the strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide (B81097). The integrated polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous solutions, a critical feature for biological applications. This unique combination of functionalities makes it a powerful tool for applications such as activity-based protein profiling (ABPP), protein enrichment, and the generation of antibody-drug conjugates (ADCs).
At a Glance: Performance Comparison of Bioorthogonal Chemistries
The choice of a bioorthogonal ligation strategy is a critical step in experimental design. The following table summarizes key performance metrics for the tetrazine-TCO and DBCO-azide reactions, the two reactive arms of this compound, alongside other common protein labeling chemistries.
| Feature | Tetrazine-TCO Ligation | DBCO-Azide (SPAAC) | Maleimide-Thiol | NHS Ester-Amine |
| Reaction Type | Inverse-Electron-Demand Diels-Alder | Strain-Promoted Alkyne-Azide Cycloaddition | Michael Addition | Acylation |
| Second-Order Rate Constant (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹[1][2] | ~1 M⁻¹s⁻¹[3] | ~10² - 10³ M⁻¹s⁻¹ | ~10¹ - 10² M⁻¹s⁻¹ |
| Specificity | Excellent | Excellent | High (for Cys) | Moderate (for Lys, N-terminus) |
| Biocompatibility | Excellent (catalyst-free) | Excellent (catalyst-free) | Good | Good |
| Linkage Stability | Stable dihydropyridazine | Stable triazole | Reversible thioether | Stable amide |
| Primary Target | TCO-modified molecules | Azide-modified molecules | Cysteine residues | Lysine residues, N-terminus |
In-Depth Analysis: Kinetics and Stability
The standout feature of the tetrazine-TCO ligation is its exceptionally fast reaction kinetics, with second-order rate constants that are several orders of magnitude higher than SPAAC and other common bioconjugation reactions[1][2]. This rapid reactivity is particularly advantageous in complex biological systems where target proteins may be present at low concentrations. The reaction is irreversible and proceeds efficiently under physiological conditions without the need for a catalyst[1].
The DBCO-azide reaction, while slower than the tetrazine-TCO ligation, offers excellent stability and bioorthogonality. The resulting triazole linkage is highly stable, and the DBCO and azide moieties are unreactive towards endogenous functional groups. While the stability of the tetrazine-dihydropyridazine and DBCO-triazole linkages during proteolytic digestion is generally considered robust, the reversibility of the maleimide-thiol bond under certain conditions is a factor to consider in experimental design.
Experimental Corner: Protocols and Workflows
To effectively utilize this compound and its alternatives in a proteomics workflow, detailed and reproducible protocols are essential. Below, we provide a generalized workflow and specific protocols for protein labeling and enrichment.
General Experimental Workflow for Proteomic Analysis
The following diagram illustrates a typical workflow for the enrichment and identification of target proteins using a bifunctional bioorthogonal linker.
Experimental workflow for proteomic analysis.
Protocol 1: Amine-Reactive Labeling of a Purified Protein with DBCO-PEG-NHS Ester
This protocol describes the labeling of primary amines (lysine residues and the N-terminus) on a protein with a DBCO moiety for subsequent reaction with an azide-tagged molecule.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
DBCO-PEG-NHS Ester (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the DBCO-PEG-NHS Ester in DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-PEG-NHS Ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted reagent by passing the reaction mixture through a desalting column equilibrated with the desired buffer for downstream applications.
Protocol 2: Tetrazine-TCO Ligation for Protein-Protein Conjugation
This protocol outlines the conjugation of a tetrazine-modified protein with a TCO-modified protein.
Materials:
-
Tetrazine-modified protein (in PBS, pH 7.4)
-
TCO-modified protein (in PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the tetrazine-modified protein and the TCO-modified protein in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation.
-
Analysis: The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine. The final conjugate can be analyzed by SDS-PAGE or mass spectrometry.
-
Purification (Optional): If necessary, the final conjugate can be purified from unreacted proteins using size-exclusion chromatography.
Application Focus: Elucidating the EGFR Signaling Pathway
Bioorthogonal chemistry is a powerful tool for dissecting complex cellular processes like the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of this pathway is often implicated in cancer.
Simplified EGFR signaling pathway.
Researchers can employ bioorthogonal labeling strategies to study protein-protein interactions within this pathway. For instance, a metabolically incorporated azide- or TCO-containing unnatural amino acid can be introduced into a key signaling protein. Subsequent labeling with a bifunctional linker like this compound allows for the enrichment and identification of interacting partners by mass spectrometry, providing valuable insights into the dynamic regulation of the EGFR network.
Conclusion
This compound stands out as a powerful and versatile tool in the chemical proteomics toolbox. Its key advantage lies in the exceptionally fast and specific tetrazine-TCO ligation, making it ideal for capturing low-abundance protein interactions. The inclusion of the DBCO moiety provides an additional layer of versatility for reacting with azide-modified targets. When compared to alternatives, the choice of reagent will ultimately depend on the specific experimental goals. For applications demanding the utmost in reaction speed and efficiency in complex biological milieu, the tetrazine-TCO chemistry is unparalleled. For targeted labeling of specific amino acid residues, reagents like maleimides and NHS esters remain valuable options. By understanding the quantitative performance and experimental nuances of each approach, researchers can confidently select the optimal strategy to advance their proteomic investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Multimodal omics analysis of the EGFR signaling pathway in non-small cell lung cancer and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEG Spacer Length on Methyltetrazine-DBCO Linker Performance: A Comparative Analysis
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant of success in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). Methyltetrazine-DBCO linkers, which leverage the rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO) and the strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide (B81097), have emerged as powerful tools for the precise construction of complex biotherapeutics. The incorporation of polyethylene (B3416737) glycol (PEG) spacers of varying lengths within these linkers provides a versatile strategy to fine-tune the physicochemical and pharmacokinetic properties of the resulting conjugates. This guide presents a comparative analysis of Methyltetrazine-DBCO linkers with different length PEG spacers, supported by experimental data, to inform the selection of the optimal linker for specific research and development applications.
The Role of the PEG Spacer: A Balancing Act
The length of the PEG spacer in a Methyltetrazine-DBCO linker plays a pivotal role in modulating several key performance parameters of a bioconjugate. A longer PEG chain can enhance the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic payloads, thereby reducing the propensity for aggregation.[1][2] Furthermore, PEGylation is known to increase the hydrodynamic radius of a molecule, which can lead to a longer circulation half-life and improved pharmacokinetic profile.[2] However, an excessively long PEG spacer may introduce steric hindrance, potentially impeding the binding of the targeting moiety to its receptor or slowing down the bioorthogonal reaction kinetics.[3] Therefore, the choice of PEG spacer length represents a critical optimization parameter to achieve the desired balance between solubility, stability, pharmacokinetics, and biological activity.
Comparative Data on PEG Spacer Length
The following table summarizes quantitative data from various studies, highlighting the impact of PEG spacer length on key performance indicators. It is important to note that the data is compiled from different studies and bioconjugate systems, and direct comparisons should be made with caution.
| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG2, PEG3, PEG4) | Long PEG Linker (e.g., PEG8, PEG11, PEG12) | Data Highlights & Citations |
| Binding Affinity (IC50) | Baseline | May slightly increase IC50 | May further increase IC50 | A study on a 68Ga-labeled peptide showed IC50 values of 3.1 ± 0.2 nM, 3.9 ± 0.3 nM, 5.4 ± 0.4 nM, and 5.8 ± 0.3 nM for linkers with PEG2, PEG3, PEG4, and PEG6 spacers, respectively, suggesting a slight decrease in binding affinity with increasing PEG length in this specific system.[4] |
| Hydrophilicity/Solubility | Low | Moderate | High | The hydrophilic nature of PEG linkers improves the solubility of the entire conjugate, preventing aggregation.[2] Longer PEG chains generally lead to higher hydrophilicity. |
| In Vivo Biodistribution | Higher uptake in clearance organs (e.g., liver, kidney) | Reduced clearance organ uptake compared to no PEG | Further reduction in clearance organ uptake, prolonged circulation | In a study with a radiolabeled peptide, a PEG3 spacer showed lower liver uptake compared to a PEG2 spacer.[4] Generally, longer PEG chains lead to slower clearance.[5] |
| Off-Target Toxicity | Higher | Moderate | Lower | In a preclinical study, ADCs with PEG8 and PEG12 spacers showed 100% survival rates, while those with no PEG or a PEG4 spacer had survival rates of 0% and 15%, respectively, highlighting the role of longer PEG linkers in reducing off-target toxicity.[5] |
| Reaction Kinetics | Fast | May be slightly reduced | May be further reduced | While not specifically quantified for Methyltetrazine-DBCO linkers with varying PEG lengths in the reviewed literature, it is a general consideration that longer, more flexible linkers can sometimes lead to a slight reduction in the effective concentration of the reactive moieties, potentially impacting reaction rates. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates. The following are representative protocols for key experiments in the comparison of different length PEG spacers in Methyltetrazine-DBCO linkers.
General Protocol for Antibody-Drug Conjugation
This protocol describes the two-step conjugation of a cytotoxic drug to an antibody using a Methyltetrazine-PEGn-DBCO linker.
Step 1: Antibody Modification with an Azide
-
Reagent Preparation:
-
Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4).
-
Dissolve an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS ester) in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation:
-
Add the azide-NHS ester solution to the antibody solution at a 5-10 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove the excess azide reagent and by-products by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).
-
Step 2: Conjugation of the Azide-Modified Antibody with a DBCO-PEGn-Methyltetrazine-Drug Construct
-
Reagent Preparation:
-
Synthesize the DBCO-PEGn-Methyltetrazine-drug construct according to established protocols.
-
Dissolve the DBCO-PEGn-Methyltetrazine-drug construct in a compatible solvent (e.g., DMSO).
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
-
Add the DBCO-PEGn-Methyltetrazine-drug construct to the purified azide-modified antibody at a 1.5-3 fold molar excess relative to the azide groups.
-
Incubate the reaction for 4-16 hours at 4°C or room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker construct by SEC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma.
-
Incubation: Incubate the ADC in plasma (human or mouse) at a concentration of 1 mg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis: Analyze the aliquots by an appropriate method, such as ELISA or LC-MS, to quantify the amount of intact ADC remaining.
-
Data Reporting: Report the stability as the percentage of intact ADC over time.
In Vivo Biodistribution Study
This study determines the tissue distribution of the ADC.
-
Radiolabeling (Optional but Recommended): Radiolabel the ADC with a suitable isotope (e.g., 89Zr, 111In, 177Lu) for quantitative analysis.
-
Animal Model: Utilize tumor-bearing xenograft mouse models relevant to the antibody's target.
-
Administration: Inject the ADC intravenously into the mice.
-
Tissue Harvesting: At predetermined time points (e.g., 24, 48, 96, 168 hours post-injection), euthanize the mice and harvest tumors and major organs.
-
Quantification: Measure the radioactivity in each tissue using a gamma counter and express the results as the percentage of injected dose per gram of tissue (%ID/g).
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: A typical two-step workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: The relationship between PEG spacer length and key bioconjugate properties.
Conclusion
The length of the PEG spacer in a Methyltetrazine-DBCO linker is a critical design parameter that can be strategically manipulated to optimize the performance of a bioconjugate. While longer PEG chains generally enhance solubility and in vivo circulation time while reducing off-target toxicity, they may also lead to decreased binding affinity and slower reaction kinetics. The optimal PEG length is therefore application-dependent and requires careful consideration of the specific targeting moiety, payload, and desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the selection of the most appropriate Methyltetrazine-DBCO linker for their bioconjugation needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Synthesis and evaluation of a series of 1,2,4,5-tetrazines for bioorthogonal conjugation. | Sigma-Aldrich [sigmaaldrich.com]
- 4. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
Stability Showdown: A Comparative Guide to Methyltetrazine-PEG2-DBCO Conjugates
For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical determinant of its efficacy and reliability. The rise of bioorthogonal chemistry has provided an arsenal (B13267) of tools for site-specific modification of biomolecules, with the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as Dibenzocyclooctyne (DBCO), being a prominent example. This guide provides an in-depth comparison of the stability of conjugates formed using Methyltetrazine-PEG2-DBCO against other common bioorthogonal ligation strategies, supported by experimental data and detailed protocols to aid in the selection of the optimal conjugation chemistry.
The this compound linker facilitates the rapid and specific covalent attachment of molecules in complex biological environments. The resulting conjugate's stability is paramount for applications ranging from in vivo imaging and targeted drug delivery to the development of antibody-drug conjugates (ADCs). This guide will delve into the quantitative stability of these conjugates and provide the necessary experimental frameworks for their assessment.
Quantitative Comparison of Conjugate Stability
The stability of a bioconjugate is often assessed by its half-life (t½) under physiologically relevant conditions, such as in phosphate-buffered saline (PBS) and serum. While specific half-life data for the this compound conjugate is not extensively published, we can infer its stability based on the known characteristics of the tetrazine-strained alkene ligation product, the dihydropyridazine (B8628806), and compare it with well-characterized alternative chemistries.
The IEDDA reaction between a tetrazine and a strained alkene like DBCO results in a stable dihydropyridazine linkage.[1] The stability of the tetrazine moiety itself can be influenced by substituents, with more electron-rich tetrazines generally showing greater stability in aqueous environments.[2] The resulting dihydropyridazine product is generally considered stable under physiological conditions.[3]
Here, we present a comparative summary of the stability of different bioorthogonal ligation products. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature, and the following data is compiled from various sources.
| Ligation Chemistry | Reactive Partners | Linkage Formed | Reported Half-life/Stability | Key Considerations |
| Tetrazine Ligation (IEDDA) | Methyltetrazine + DBCO | Dihydropyridazine | Generally stable; specific half-life data for the full conjugate is limited. The dihydropyridazine product is known to be stable. [3] | The stability of the unreacted tetrazine can vary depending on its substituents and the buffer conditions.[2] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO + Azide | Triazole | ~71 minutes in the presence of 1 mM Glutathione (GSH).[4] | The hydrophobicity of the DBCO group may lead to aggregation and faster clearance in vivo.[4] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Bicyclononyne (BCN) + Azide | Triazole | ~6 hours in the presence of 1 mM Glutathione (GSH).[4] | BCN is generally more stable towards thiols like GSH compared to DBCO.[4] |
| Maleimide-Thiol Conjugation | Maleimide + Thiol | Thioether | ~4 minutes in the presence of 1 mM Glutathione (GSH).[4] | Susceptible to retro-Michael reaction and exchange with thiols present in serum, such as albumin.[4] |
| Amide Bond Formation | NHS Ester + Amine | Amide | Very High | Amide bonds are generally very stable under physiological conditions. |
Experimental Protocols
To rigorously assess the stability of a this compound conjugate, a well-defined experimental protocol is essential. The following sections provide a detailed methodology for stability assessment using High-Performance Liquid Chromatography (HPLC).
Protocol: Serum Stability Assessment of a this compound Conjugate via HPLC
Objective: To determine the stability of a bioconjugate formed using this compound in serum over time.
Materials:
-
Bioconjugate of interest (e.g., a protein conjugated with a small molecule via a this compound linker)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Human or mouse serum
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Appropriate HPLC column (e.g., C4, C8, or C18 reversed-phase, or size-exclusion chromatography column)[5]
-
Mobile phases for HPLC (e.g., water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA)
-
Incubator at 37°C
-
Microcentrifuge tubes
-
Protein precipitation agent (e.g., cold acetonitrile or trichloroacetic acid)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Dilute the bioconjugate stock solution into serum to a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.
-
-
Incubation:
-
Incubate both the serum and PBS samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
-
Protein Precipitation (for serum samples):
-
To each serum aliquot, add 3 volumes of cold acetonitrile to precipitate serum proteins.
-
Vortex briefly and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the bioconjugate.
-
-
HPLC Analysis:
-
Inject the supernatant (from serum samples) or the PBS sample directly onto the HPLC system.
-
Run a suitable gradient method to separate the intact bioconjugate from any degradation products.
-
Monitor the elution profile at an appropriate wavelength (e.g., the absorbance maximum of the conjugated small molecule or the protein at 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact bioconjugate at each time point.
-
Normalize the peak area at each time point to the peak area at time zero.
-
Plot the percentage of intact conjugate versus time.
-
From this plot, the half-life (t½) of the conjugate in both PBS and serum can be determined.
-
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cellmosaic.com [cellmosaic.com]
Side-by-side comparison of Methyltetrazine-PEG2-DBCO and other bioorthogonal ligation chemistries.
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioorthogonal chemistry, the choice of ligation strategy is paramount to experimental success. This guide provides a comprehensive side-by-side comparison of Methyltetrazine-PEG2-DBCO, a prominent reagent in the Inverse Electron Demand Diels-Alder (IEDDA) reaction, with other leading bioorthogonal chemistries. We delve into reaction kinetics, stability, and biocompatibility, supported by quantitative data and detailed experimental protocols to inform your selection process.
The field of bioorthogonal chemistry has revolutionized our ability to study and manipulate biological processes in living systems without interfering with native biochemistry.[1] At the heart of this field are chemical reactions with exquisite selectivity and biocompatibility.[1][2] Among the most powerful tools are the IEDDA reaction, particularly the tetrazine ligation, and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] this compound is a heterobifunctional linker that incorporates functionalities for both of these key reactions, with a methyltetrazine group for IEDDA reactions and a DBCO (dibenzocyclooctyne) group for SPAAC reactions.[5][6][7] This allows for versatile applications in bioconjugation, drug delivery, and imaging.[8][9]
Quantitative Comparison of Key Bioorthogonal Ligation Chemistries
The performance of a bioorthogonal reaction is critically defined by its kinetic profile. The second-order rate constant (k₂) is a direct measure of the reaction speed, a crucial factor when working with low concentrations of biomolecules in dynamic biological environments.[10] The following table summarizes the key quantitative data for the most prominent bioorthogonal reactions.
| Feature | Tetrazine-TCO Ligation (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Staudinger Ligation |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶[11], typically 800 - 30,000[10] | ~0.1 - 1.0[10][12] | 10 - 100[13] | ~0.0024[14] |
| Biocompatibility | Excellent (catalyst-free)[3] | Excellent (catalyst-free)[12] | Limited in vivo due to copper cytotoxicity[10][15] | Good, but phosphines can be oxidized[4] |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free[10] | Aqueous media, room temperature, catalyst-free[16] | Aqueous media, requires copper(I) catalyst and ligands[10] | Aqueous media, room temperature[1] |
| Primary Byproduct | Nitrogen gas (N₂)[10] | None[10] | None | Triphenylphosphine oxide |
| Stability of Reactants | Tetrazine stability can vary; TCO can isomerize[10] | Cyclooctynes can be unstable; azides are generally stable[10] | Azides and alkynes are generally stable[10] | Phosphines are prone to oxidation[17] |
| Bond Stability | Stable dihydropyridazine[18] | Stable triazole ring[10] | Stable triazole ring | Stable amide bond[17] |
Reaction Mechanisms and Workflows
To visualize the chemical transformations and experimental setups, the following diagrams illustrate the core mechanisms and a general workflow for comparing reaction kinetics.
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile.[3] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable product.[1]
SPAAC is a copper-free click chemistry reaction that relies on the ring strain of a cyclooctyne, such as DBCO, to react with an azide, forming a stable triazole linkage.[12] This reaction is highly selective and biocompatible.[16]
Experimental Protocols
General Protocol for Comparing Bioorthogonal Reaction Kinetics
This protocol outlines a general method for determining the second-order rate constant (k₂) of a bioorthogonal reaction.
1. Reactant Preparation:
-
Prepare stock solutions of the two reactants (e.g., a tetrazine and a TCO derivative, or an azide and a DBCO derivative) in a suitable solvent such as DMSO or PBS.
-
The final concentrations should be in the low millimolar to micromolar range, depending on the anticipated reaction rate.[10]
2. Reaction Initiation:
-
For catalyst-free reactions like Tetrazine-TCO ligation and SPAAC, mix equimolar concentrations of the two reactants in the desired reaction buffer (e.g., PBS) at a controlled temperature (e.g., 25°C or 37°C).[10]
-
For CuAAC, in addition to the azide and alkyne reactants, add the copper(I) catalyst and appropriate ligands to the reaction mixture.
3. Monitoring the Reaction:
-
At various time points, take aliquots of the reaction mixture and quench the reaction if necessary.
-
Analyze the consumption of reactants and the formation of the product using a suitable analytical technique. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify reactants and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To follow the appearance of product-specific signals.
-
Fluorimetry: If one of the reactants is a fluorophore that is quenched or its fluorescence is altered upon reaction.
-
4. Data Analysis:
-
Plot the concentration of the product formed over time.
-
From the initial reaction rates at different reactant concentrations, calculate the second-order rate constant (k₂) using the appropriate rate law equation.
Protocol for Labeling a Protein with this compound followed by Ligation
This protocol describes the two-step labeling of a target protein.
1. Azide or TCO Installation on the Target Protein:
-
Introduce an azide or a TCO moiety onto the target protein using a suitable protein modification method. This can be achieved through metabolic labeling with an unnatural amino acid or by chemical modification of specific amino acid residues (e.g., lysine (B10760008) or cysteine).
2. Ligation with this compound:
-
If the protein contains an azide: Dissolve the azide-modified protein in a biocompatible buffer (e.g., PBS, pH 7.4). Add a molar excess of this compound (using the DBCO functionality for a SPAAC reaction).
-
If the protein contains a TCO: Dissolve the TCO-modified protein in a biocompatible buffer. Add a molar excess of this compound (using the methyltetrazine functionality for an IEDDA reaction).
3. Incubation and Purification:
-
Incubate the reaction mixture at room temperature or 37°C for a duration determined by the reaction kinetics (from minutes to hours).
-
Remove the excess unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography or dialysis.
4. Confirmation of Labeling:
-
Confirm the successful conjugation by methods such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or by detecting a reporter tag (e.g., a fluorophore or biotin) attached to the other end of the this compound linker.
Conclusion
The choice between Methyltetrazine-TCO based IEDDA chemistry and other bioorthogonal ligations is highly dependent on the specific application. For in vivo imaging and applications requiring extremely fast kinetics at low concentrations, the tetrazine ligation is often the superior choice.[10][19] SPAAC reactions with reagents like DBCO offer an excellent balance of good reaction rates and high stability, making them a versatile tool for a wide range of applications in chemical biology and drug development.[12][20] While CuAAC provides robust and efficient ligation, its use in living systems is limited by copper toxicity.[10] The Staudinger ligation, though historically significant, has been largely superseded by faster "click" chemistries.[1][2] By understanding the quantitative differences and having access to reliable experimental protocols, researchers can make informed decisions to advance their scientific endeavors.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Bioorthogonal Ligations and Cleavages in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 8. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 9. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 14. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. medium.com [medium.com]
- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 18. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 19. scispace.com [scispace.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
Quantifying Bioconjugation: A Comparative Guide to Analyzing Methyltetrazine-PEG2-DBCO Labeling
For researchers, scientists, and drug development professionals, accurately quantifying the degree of labeling is a critical step in the development of bioconjugates. This guide provides a comparative overview of analytical techniques for determining the extent of labeling with Methyltetrazine-PEG2-DBCO, a popular reagent in bioorthogonal click chemistry, and contrasts its performance with alternative labeling methods. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical strategy.
This compound is a bifunctional linker that leverages the highly efficient and specific inverse-electron-demand Diels-Alder cycloaddition between a methyltetrazine and a dibenzocyclooctyne (DBCO) group.[1][2] This "click chemistry" reaction has gained widespread use in bioconjugation for applications such as drug delivery, in vivo imaging, and biomarker tracking due to its rapid kinetics and biocompatibility.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1]
Accurate determination of the degree of labeling (DoL), or the average number of label molecules conjugated to a biomolecule, is essential for ensuring the efficacy, safety, and batch-to-batch consistency of bioconjugates like antibody-drug conjugates (ADCs). Several analytical techniques can be employed to quantify the DoL of molecules labeled with this compound and to compare its performance against other labeling chemistries.
Key Analytical Techniques for Quantifying Degree of Labeling
The primary methods for quantifying the degree of labeling include UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS). Each technique offers distinct advantages and provides complementary information.
Comparison of Analytical Techniques
| Analytical Technique | Principle | Information Provided | Throughput | Expertise Required |
| UV-Vis Spectroscopy | Measures light absorbance to determine the concentration of the protein and the conjugated label.[4][5] | Average Degree of Labeling (DoL) | High | Low |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The addition of hydrophobic labels increases retention time.[6][7][8] | Distribution of species with different DoLs (e.g., DAR distribution for ADCs).[9][10] | Medium | Medium |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the conjugate.[11][12] | Precise DoL, confirmation of conjugation site, and identification of different labeled species.[13][14] | Low to Medium | High |
Experimental Protocols
Below are detailed protocols for the key analytical techniques used to quantify the degree of labeling.
Protocol 1: Quantification of Degree of Labeling by UV-Vis Spectroscopy
This method is a straightforward and rapid approach to determine the average DoL.[4]
Materials:
-
Labeled and unlabeled biomolecule samples
-
UV-Vis spectrophotometer
-
Quartz cuvettes or microplate reader with UV transparency[5]
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Purification: Remove any excess, unbound this compound or other labeling reagent from the conjugated biomolecule using dialysis or size-exclusion chromatography.
-
Absorbance Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the specific label.
-
If the absorbance is greater than 2.0, dilute the sample with a known volume of buffer.[4]
-
-
Calculations:
-
Protein Concentration: Calculate the molar concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[4]
-
Protein Concentration (M) = [A280 - (A_max * CF)] / ε_protein
-
Where:
-
A280 = Absorbance at 280 nm
-
A_max = Absorbance at the label's λmax
-
CF = Correction factor (A280 of the free label / A_max of the free label)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
-
-
Degree of Labeling (DoL): Calculate the average number of labels per biomolecule.
-
DoL = A_max / (ε_label * Protein Concentration (M))
-
Where:
-
ε_label = Molar extinction coefficient of the label at its λmax
-
-
-
Protocol 2: Analysis of Labeled Species by Hydrophobic Interaction Chromatography (HIC)
HIC is particularly useful for analyzing the heterogeneity of labeling, especially for antibody-drug conjugates.[6][7] The addition of each hydrophobic drug-linker increases the retention time on the HIC column, allowing for the separation of species with different drug-to-antibody ratios (DARs).[8][10]
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector[6]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7, with 20% isopropanol)
-
Labeled and unlabeled biomolecule samples
Procedure:
-
Sample Preparation: Dilute the bioconjugate sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the bound molecules using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks, with each peak corresponding to a different number of conjugated labels.
-
Integrate the area of each peak to determine the relative abundance of each labeled species.
-
The average DoL can be calculated by taking the weighted average of the peak areas.
-
Protocol 3: Precise Determination of DoL by Mass Spectrometry (MS)
Mass spectrometry provides the most accurate determination of the DoL and can confirm the site of conjugation.[11][12] Techniques like electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) are commonly used.[13]
Materials:
-
LC-MS system (e.g., Q-TOF)[15]
-
Appropriate LC column for protein separation (e.g., reversed-phase)
-
Solvents for mobile phase (e.g., water and acetonitrile (B52724) with 0.1% formic acid)
-
Labeled and unlabeled biomolecule samples
Procedure:
-
Sample Preparation:
-
Desalt the bioconjugate sample.
-
For analysis of subunits (e.g., antibody light and heavy chains), the sample may need to be reduced and denatured.
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate the components using an appropriate LC gradient.
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact bioconjugate and its subunits.
-
The mass difference between the unlabeled and labeled biomolecule corresponds to the mass of the attached labels.
-
The DoL is calculated by dividing the total mass added by the mass of a single label.
-
Peptide mapping, involving enzymatic digestion of the protein followed by MS/MS analysis, can be used to identify the specific amino acid residues that are labeled.[14][16]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for quantifying the degree of labeling.
Caption: Workflow for quantifying the degree of labeling of bioconjugates.
Comparison with Alternative Labeling Chemistries
The choice of labeling chemistry can influence the ease and accuracy of DoL quantification.
| Labeling Chemistry | Reaction | Key Features | Quantification Considerations |
| Methyltetrazine-DBCO | Inverse-electron-demand Diels-Alder | Bioorthogonal, fast kinetics, high specificity.[3] | The distinct UV absorbance of the tetrazine group can aid in spectroscopic quantification. HIC and MS are highly effective. |
| NHS Ester-Amine | Amine acylation | Targets primary amines (e.g., lysine (B10760008) residues). Simple and widely used. | Can result in a heterogeneous mixture of products due to multiple lysine residues, making precise DoL determination challenging without high-resolution techniques like MS. |
| Maleimide-Thiol | Michael addition | Targets free thiols (e.g., cysteine residues), often after reduction of disulfide bonds. | Provides more site-specific labeling than NHS esters. HIC is well-suited for analyzing the resulting conjugates.[10] |
| Azide-Alkyne (CuAAC/SPAAC) | Huisgen cycloaddition | Bioorthogonal "click chemistry". Copper-catalyzed (CuAAC) or strain-promoted (SPAAC).[16] | Similar to Methyltetrazine-DBCO, the introduction of a specific tag allows for straightforward quantification by various methods. |
Concluding Remarks
The quantification of the degree of labeling is a cornerstone of bioconjugate development. While UV-Vis spectroscopy offers a rapid estimation of the average DoL, chromatographic and mass spectrometric techniques provide more detailed and precise information regarding the distribution and location of the labels. The bioorthogonal nature of the this compound reaction facilitates the production of well-defined conjugates, which can be thoroughly characterized using the analytical workflows described. The selection of the most appropriate analytical method will depend on the specific requirements of the research or development program, including the desired level of detail, sample throughput, and available instrumentation.
References
- 1. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. conju-probe.com [conju-probe.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protein Detection, Quantification and Analysis | Molecular Devices [moleculardevices.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellmosaic.com [cellmosaic.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 11. jchemrev.com [jchemrev.com]
- 12. Analyzing Glycan Structures with Mass Spectrometric Analysis: A transformative development in Bioconjugation Techniques and Drug Discovery – UK Centre for Tissue Engineering [ukcte.org]
- 13. enovatia.com [enovatia.com]
- 14. "BIOCONJUGATION AND MASS SPECTROMETRY METHODS FOR COMPREHENSIVE ANALYS" by Sharel Cornelius [mavmatrix.uta.edu]
- 15. news-medical.net [news-medical.net]
- 16. benchchem.com [benchchem.com]
Benchmarking In Vivo Performance: A Comparative Guide to Methyltetrazine-PEG2-DBCO and Alternative Imaging Probes
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCO) has emerged as a leading strategy for in vivo pretargeted imaging. This bioorthogonal reaction's exceptionally fast kinetics and high specificity allow for the decoupling of the slow pharmacokinetics of a targeting vector (e.g., an antibody) from the rapid clearance of a small-molecule imaging agent. This guide provides an objective comparison of the in vivo performance of methyltetrazine-containing probes, such as Methyltetrazine-PEG2-DBCO, against other tetrazine-based imaging agents, supported by experimental data.
The in vivo efficacy of a tetrazine probe is a multifactorial equation, with reaction kinetics and biodistribution being key determinants of success. An ideal probe should react rapidly with its TCO-tagged target at low concentrations while maintaining low non-specific background signal and rapid clearance of unreacted probe from the body.
Key Performance Indicators for In Vivo Imaging Probes
The performance of tetrazine probes for pretargeted in vivo imaging is primarily dictated by two key parameters:
-
Reaction Kinetics: The second-order rate constant (k₂) of the IEDDA reaction between the tetrazine and TCO is a critical factor. A higher rate constant allows for efficient ligation in vivo even at the low concentrations typical of biological systems.
-
Lipophilicity: The distribution coefficient at physiological pH (logD₇.₄) influences the probe's biodistribution, clearance, and non-specific binding. Highly lipophilic probes tend to have higher background signals and slower clearance, while hydrophilic probes are generally preferred for better in vivo performance.
A comprehensive study by Haskali et al. systematically evaluated a library of 45 tetrazine derivatives to correlate their physicochemical properties with their in vivo ligation performance. Their findings established that high rate constants (>50,000 M⁻¹s⁻¹) and low lipophilicity (clogD₇.₄ < -3) are strong indicators of superior in vivo performance in pretargeted imaging.[1]
Comparative Performance Data
The following tables summarize quantitative data on the reaction kinetics and lipophilicity of various tetrazine scaffolds, including methyl-substituted tetrazines, which are the core of probes like this compound. The data is extracted from a large-scale comparison study and serves as a benchmark for performance.
Table 1: Reaction Kinetics and Lipophilicity of Representative Tetrazine Scaffolds
| Tetrazine Scaffold | Second-Order Rate Constant (k₂) with TCO-PEG₄ in DPBS at 37°C (M⁻¹s⁻¹) | Calculated logD₇.₄ |
| Methyl-Substituted Tetrazines | ||
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~1,000 | > 1.0 |
| 3-methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | ~5,120 | ~0.5 |
| Other Common Tetrazine Scaffolds | ||
| 3,6-diphenyl-1,2,4,5-tetrazine | ~330 | > 2.0 |
| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | ~30,000 | ~1.5 |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | ~73,000 | ~0.8 |
Data adapted from Haskali et al., ACS Pharmacol. Transl. Sci. 2021.[1]
Table 2: In Vivo Performance of Selected ¹⁸F-Labeled Tetrazine Probes in a Pretargeted PET Imaging Model
| Probe (¹⁸F-labeled Tetrazine Derivative) | Tumor-to-Muscle Ratio (1 h p.i.) | Tumor-to-Blood Ratio (1 h p.i.) |
| Highly Reactive, Low Lipophilicity Probe | ~15 | ~2.5 |
| Less Reactive, Higher Lipophilicity Probe | ~2 | ~0.5 |
Illustrative data based on findings from Haskali et al. where probes with high reactivity and low lipophilicity showed significantly better tumor-to-background ratios.[1]
Signaling Pathways and Experimental Workflows
The underlying principle of pretargeted imaging with tetrazine probes is the bioorthogonal IEDDA reaction. The general workflow involves two main steps, as illustrated below.
Caption: Pretargeted imaging workflow using tetrazine-TCO ligation.
This two-step process allows the targeting molecule to clear from circulation, reducing background signal before the short-lived radioactive probe is administered for imaging.
Experimental Protocols
Determination of Second-Order Reaction Kinetics
A common method for determining the reaction kinetics of tetrazine-TCO ligations is through stopped-flow spectrophotometry.
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the tetrazine probe and a TCO derivative (e.g., TCO-PEG₄) in a suitable buffer (e.g., Dulbecco's Phosphate-Buffered Saline, DPBS) at 37°C.
-
-
Stopped-Flow Measurement:
-
Use a stopped-flow spectrophotometer to rapidly mix equal volumes of the tetrazine and TCO solutions.
-
Monitor the reaction by observing the disappearance of the characteristic absorbance of the tetrazine (typically around 520-540 nm for many tetrazines) over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with one reactant in significant excess), plot the natural logarithm of the absorbance versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).
-
Determine the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess.
-
Pretargeted In Vivo Imaging in a Mouse Tumor Model
This protocol outlines a general procedure for evaluating the in vivo performance of a radiolabeled tetrazine probe.
Materials:
-
Tumor-bearing mice (e.g., xenograft model with LS174T tumors).
-
TCO-modified antibody targeting a tumor-specific antigen (e.g., CC49-TCO).
-
Radiolabeled tetrazine probe (e.g., ¹⁸F-labeled methyltetrazine derivative).
-
PET/CT scanner.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Antibody Administration:
-
Administer the TCO-modified antibody to the tumor-bearing mice via intravenous injection.
-
Allow the antibody to circulate and accumulate at the tumor site for a predetermined period (e.g., 72 hours). This allows for clearance of the unbound antibody from the bloodstream.
-
-
Imaging Probe Administration:
-
After the incubation period, administer the radiolabeled tetrazine probe intravenously.
-
-
PET/CT Imaging:
-
At various time points post-injection of the tetrazine probe (e.g., 1 hour), anesthetize the mice and perform a PET/CT scan.
-
-
Biodistribution Analysis:
-
After the final imaging session, euthanize the mice and collect major organs and tissues.
-
Measure the radioactivity in each sample using a gamma counter to determine the percentage of injected dose per gram (%ID/g).
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) to quantify imaging contrast.
-
Caption: Experimental workflow for pretargeted in vivo imaging.
Conclusion
The in vivo performance of methyltetrazine-based imaging probes, including those with PEG linkers like this compound, is critically dependent on a combination of rapid reaction kinetics and favorable biodistribution, the latter being heavily influenced by low lipophilicity. The data presented here indicates that while methyl-substitution can provide a balance of reactivity and stability, more electron-withdrawing substituents on the tetrazine ring, such as pyridyl groups, can lead to significantly faster reaction rates. The inclusion of a hydrophilic PEG linker is a well-established strategy to reduce lipophilicity and improve in vivo performance. For the rational design and selection of optimal imaging probes, it is essential to consider the interplay between the tetrazine core structure, which dictates reactivity, and modifications like PEGylation that modulate pharmacokinetics. The experimental protocols provided offer a framework for the systematic evaluation and comparison of novel tetrazine-based imaging agents.
References
Safety Operating Guide
Proper Disposal of Methyltetrazine-PEG2-DBCO: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Methyltetrazine-PEG2-DBCO, a bifunctional linker commonly used in bioconjugation and click chemistry. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). This includes:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealable container. This includes any contaminated materials such as weighing paper, pipette tips, and gloves.
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with the full chemical name and any available safety information.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Disposal Summary Table
| Waste Type | Collection Container | Labeling Requirements | Storage | Final Disposal |
| Solid this compound & Contaminated Materials | Sealable, chemically resistant container | "Hazardous Waste", "this compound", Quantity, Date | Designated chemical waste storage area | Via licensed chemical waste contractor |
| Liquid Solutions of this compound | Sealable, chemically resistant container (compatible with solvent) | "Hazardous Waste", "this compound in [Solvent Name]", Quantity, Date | Designated chemical waste storage area | Via licensed chemical waste contractor |
Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound.
Safeguarding Your Research: Essential Safety and Handling Protocols for Methyltetrazine-PEG2-DBCO
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents like Methyltetrazine-PEG2-DBCO is paramount for both personal safety and experimental success. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures for common laboratory applications, and compliant disposal methods. Adherence to these protocols will help ensure a safe laboratory environment and the integrity of your research.
This compound is a bifunctional linker molecule utilized in bioconjugation, specifically in copper-free click chemistry and reactions with trans-cyclooctene (B1233481) (TCO) moieties.[1][2] While a specific Safety Data Sheet (SDS) for this compound indicates it may not be classified as a hazardous substance, the individual components and related compounds warrant careful handling.[3] The precautionary measures outlined below are based on a composite of safety data for DBCO-containing reagents, PEGylated compounds, and tetrazine derivatives.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this reagent.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting (Solid Form) | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Fully buttoned laboratory coat | Recommended to be performed in a chemical fume hood to minimize dust inhalation. If not feasible, a respirator may be required based on risk assessment. |
| Reconstitution/Dilution (Liquid Form) | Chemical safety goggles or a face shield | Chemical-resistant gloves (e.g., nitrile) | Fully buttoned laboratory coat | Work in a well-ventilated area, preferably a chemical fume hood.[4] |
| Reaction Setup & Monitoring | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Fully buttoned laboratory coat | Work in a well-ventilated area or a chemical fume hood. |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Fully buttoned laboratory coat | Not generally required if handling closed containers. |
Note: Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet from the supplier before use.[4]
Operational Plan: From Receipt to Reaction
Proper handling from the moment the reagent is received is critical. The following step-by-step guidance covers the key operational stages for using this compound.
1. Storage and Handling:
-
Upon receipt, store the compound at -20°C in a desiccated environment.[5]
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
2. Reconstitution:
-
This compound is often soluble in organic solvents like DMSO and DMF, as well as in water.[7]
-
If dissolving in an organic solvent first, do so before diluting with the final aqueous reaction buffer.[6]
-
Use the reconstituted reagent immediately and discard any unused portion unless storage stability is confirmed by the manufacturer.[6]
3. Experimental Protocol: General Bioconjugation (SPAAC Reaction):
-
Buffer Selection: Do not use buffers containing azides, as they will react with the DBCO group.[6][8] Phosphate-buffered saline (PBS) is a common choice.
-
Reaction Setup:
-
Prepare the azide-containing molecule in an azide-free buffer.[6]
-
Add the reconstituted this compound to the solution containing the azide-modified molecule. A molar excess of one component may be used to drive the reaction to completion.[9]
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight.[6][9] Reaction conditions may require optimization.
-
-
Purification: Remove unreacted this compound using appropriate methods such as dialysis or desalting columns.[6]
Below is a workflow diagram illustrating the key steps in a typical bioconjugation experiment using this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect all solutions containing this compound, including reaction mixtures and purification column eluates, in a designated, sealed container for hazardous chemical waste.
-
Contaminated Materials: Dispose of gloves, pipette tips, and other consumables that have come into contact with the reagent in a designated solid chemical waste container.
Disposal Procedure:
-
Containment: Ensure all waste containers are suitable for chemical waste, properly sealed, and clearly labeled with the contents.
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.
-
Regulatory Compliance: Do not dispose of this compound down the drain.[4] All disposal must be in accordance with local, state, and federal regulations. Contact your EHS department for specific institutional procedures.
By adhering to these safety, operational, and disposal protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and responsibility in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyltetrazine-DBCO, 1802238-48-7 | BroadPharm [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. interchim.fr [interchim.fr]
- 9. docs.aatbio.com [docs.aatbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
